molecular formula C62H88CoN13O14P B088609 Cobalamin CAS No. 13408-78-1

Cobalamin

Numéro de catalogue: B088609
Numéro CAS: 13408-78-1
Poids moléculaire: 1329.3 g/mol
Clé InChI: ASARMUCNOOHMLO-WLORSUFZSA-L
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Description

Cobalamin is an essential nutrient and natural water-soluble vitamin of the B-complex family that must combine with an intrinsic factor for absorption by the intestine, Vitamin B12 (cyanocobalamin) is necessary for hematopoiesis, neural metabolism, DNA and RNA production, and carbohydrate, fat, and protein metabolism. B12 improves iron functions in the metabolic cycle and assists folic acid in choline synthesis. B12 metabolism is interconnected with that of folic acid. Vitamin B12 deficiency causes pernicious anemia, megaloblastic anemia, and neurologic lesions.

Propriétés

Key on ui mechanism of action

Vitamin B12 serves as a cofactor for _methionine synthase_ and _L-methylmalonyl-CoA mutase_ enzymes. Methionine synthase is essential for the synthesis of purines and pyrimidines that form DNA. L-methylmalonyl-CoA mutase converts L-methylmalonyl-CoA to _succinyl-CoA_ in the degradation of propionate, an important reaction required for both fat and protein metabolism. It is a lack of vitamin B12 cofactor in the above reaction and the resulting accumulation of methylmalonyl CoA that is believed to be responsible for the neurological manifestations of B12 deficiency. Succinyl-CoA is also necessary for the synthesis of hemoglobin. In tissues, vitamin B12 is required for the synthesis of _methionine_ from homocysteine. Methionine is required for the formation of S-adenosylmethionine, a methyl donor for nearly 100 substrates, comprised of DNA, RNA, hormones, proteins, as well as lipids. Without vitamin B12, tetrahydrofolate cannot be regenerated from 5-methyltetrahydrofolate, and this can lead to functional folate deficiency,. This reaction is dependent on methylcobalamin (vitamin B12) as a co-factor and is also dependent on folate, in which the methyl group of methyltetrahydrofolate is transferred to homocysteine to form _methionine_ and _tetrahydrofolate_. Vitamin B12 incorporates into circulating folic acid into growing red blood cells;  retaining the folate in these cells. A deficiency of vitamin B12 and the interruption of this reaction leads to the development of megaloblastic anemia.
CYANOCOBALAMIN STIMULATES RETICULOCYTES, THUS PLAYING IMPORTANT ROLE IN HEMATOPOIESIS IN THAT, TOGETHER WITH FOLIC ACID, IT IS INVOLVED IN FORMATION OF DEOXYRIBONUCLEOTIDES FROM RIBONUCLEOTIDES.
Vitamin B12 is converted to Coenzyme B12 in tissues, and as such is essential for conversion of methylmalonate to succinate and synthesis of methionine from homocysteine, a reaction which also requires folate. ... Vitamin B12 also may be involved in maintaining sulfhydryl (SH) groups in the reduced form required by many SH-activated enzyme systems. Through these reactions, vitamin B12 is associated with fat and carbohydrate metabolism and protein synthesis.

Numéro CAS

13408-78-1

Formule moléculaire

C62H88CoN13O14P

Poids moléculaire

1329.3 g/mol

Nom IUPAC

cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2S)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate

InChI

InChI=1S/C62H90N13O14P.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);/q;+2/p-2/t31-,34+,35+,36+,37-,41+,52+,53+,56+,57-,59+,60-,61-,62-;/m0./s1

Clé InChI

ASARMUCNOOHMLO-WLORSUFZSA-L

SMILES isomérique

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]

SMILES canonique

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]

Point d'ébullition

300
> 300 °C

Color/Form

Dark red crystals or an amorphous or crystalline red powder
Dark-red crystals or red powde

melting_point

> 300

Description physique

Solid

Solubilité

Soluble in alcohol;  insoluble in acetone, chloroform, ether.
In water, 1,25X10+4 mg/l @ 25 °C

Origine du produit

United States

Foundational & Exploratory

Elucidation of the Anaerobic Cobalamin Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalamin (Vitamin B12) is a complex organometallic cofactor essential for a wide range of metabolic processes. Its de novo biosynthesis is exclusive to certain bacteria and archaea, following either an aerobic or an anaerobic pathway. The anaerobic route is distinguished by its early insertion of cobalt into the tetrapyrrole macrocycle and its oxygen-independent chemistry. This technical guide provides an in-depth exploration of the anaerobic cobalamin biosynthesis pathway, including the recently elucidated pathway for the anaerobic synthesis of the lower ligand, 5,6-dimethylbenzimidazole (B1208971) (DMB).

Core Anaerobic Cobalamin Biosynthesis Pathway

The anaerobic cobalamin biosynthesis pathway involves a series of enzymatic steps to transform uroporphyrinogen III into cobalamin. The key enzymes are primarily designated as "Cbi" proteins.

Key Enzymes and Intermediates

The following table summarizes the key enzymes and their corresponding substrates and products in the anaerobic cobalamin biosynthesis pathway.

EnzymeGeneSubstrateProductFunction
Uroporphyrinogen-III C-methyltransferaseCbiA (SirA)Uroporphyrinogen IIIPrecorrin-1 & Precorrin-2S-adenosyl-L-methionine-dependent methylation
Sirohydrochlorin cobaltochelataseCbiK / CbiXSirohydrochlorin (Factor II)Cobalt-sirohydrochlorin (Co-Factor II)Cobalt insertion
Cobalt-precorrin-2 C20-methyltransferaseCbiLCobalt-sirohydrochlorinCobalt-precorrin-3 (Co-Factor III)Methylation at C20
Cobalt-precorrin-3 C17-methyltransferaseCbiHCobalt-precorrin-3Cobalt-precorrin-4 (Co-Factor IV)Methylation at C17 and ring contraction
Cobalt-precorrin-4 C11-methyltransferaseCbiFCobalt-precorrin-4Cobalt-precorrin-5Methylation at C11
CbiGCbiGCobalt-precorrin-5Cobalt-precorrin-5BRing cleavage
Cobalt-precorrin-5B C1-methyltransferaseCbiDCobalt-precorrin-5BCobalt-precorrin-6AMethylation at C1
Cobalt-precorrin-6A reductaseCbiJCobalt-precorrin-6ACobalt-precorrin-6BReduction
Cobalt-precorrin-6B C5,C15-methyltransferase/decarboxylaseCbiETCobalt-precorrin-6BCobalt-precorrin-8Methylation at C5 and C15, and decarboxylation
Cobalt-precorrin-8 methylmutaseCbiCCobalt-precorrin-8Cobyrinic acidMethyl group migration
Quantitative Data

Quantitative data for the enzymes of the anaerobic cobalamin biosynthesis pathway is limited in the literature. The following table presents available kinetic parameters for CbiK.

EnzymeOrganismSubstrateKmVmaxkcatReference
CbiKSalmonella entericaCo(II)0.79 nM0.60 min-1-[1]

Signaling Pathway Diagram

Anaerobic_Cobalamin_Biosynthesis UroIII Uroporphyrinogen III Precorrin2 Precorrin-2 UroIII->Precorrin2 CbiA (SirA) 2x SAM Sirohydrochlorin Sirohydrochlorin (Factor II) Precorrin2->Sirohydrochlorin Oxidation Co_Sirohydrochlorin Cobalt-sirohydrochlorin (Co-Factor II) Sirohydrochlorin->Co_Sirohydrochlorin CbiK/CbiX Co²⁺ Co_Precorrin3 Cobalt-precorrin-3 (Co-Factor III) Co_Sirohydrochlorin->Co_Precorrin3 CbiL SAM Co_Precorrin4 Cobalt-precorrin-4 (Co-Factor IV) Co_Precorrin3->Co_Precorrin4 CbiH SAM Co_Precorrin5 Cobalt-precorrin-5 Co_Precorrin4->Co_Precorrin5 CbiF SAM Co_Precorrin5B Cobalt-precorrin-5B Co_Precorrin5->Co_Precorrin5B CbiG Co_Precorrin6A Cobalt-precorrin-6A Co_Precorrin5B->Co_Precorrin6A CbiD SAM Co_Precorrin6B Cobalt-precorrin-6B Co_Precorrin6A->Co_Precorrin6B CbiJ NADPH Co_Precorrin8 Cobalt-precorrin-8 Co_Precorrin6B->Co_Precorrin8 CbiET 2x SAM Cobyrinic_acid Cobyrinic acid Co_Precorrin8->Cobyrinic_acid CbiC Cobinamide Cobinamide Cobyrinic_acid->Cobinamide Amidation Cobalamin Adenosylcobalamin Cobinamide->Cobalamin Nucleotide Loop Assembly

Anaerobic cobalamin biosynthesis pathway from Uroporphyrinogen III.

Anaerobic Biosynthesis of 5,6-Dimethylbenzimidazole (DMB)

The lower ligand of vitamin B12, 5,6-dimethylbenzimidazole (DMB), is also synthesized anaerobically in some bacteria, a pathway that was only recently fully elucidated. This pathway branches off from the purine (B94841) biosynthetic pathway.[2][3]

Key Enzymes and Intermediates

The anaerobic DMB biosynthesis is carried out by the products of the bza gene cluster, first identified in Eubacterium limosum.[2][3]

EnzymeGeneSubstrateProductFunction
5-hydroxybenzimidazole (B117332) synthaseBzaA/BzaB5-aminoimidazole ribotide (AIR)5-hydroxybenzimidazole (5-OHBza)Rearrangement of AIR
5-hydroxybenzimidazole methyltransferaseBzaC5-hydroxybenzimidazole5-methoxybenzimidazole (5-OMeBza)S-adenosyl-L-methionine-dependent methylation
5-methoxybenzimidazole methyltransferaseBzaD5-methoxybenzimidazole5-methoxy-6-methylbenzimidazoleS-adenosyl-L-methionine-dependent methylation
5-methoxy-6-methylbenzimidazole demethylaseBzaE5-methoxy-6-methylbenzimidazole5,6-dimethylbenzimidazole (DMB)Demethylation
Quantitative Data

Detailed kinetic parameters for the Bza enzymes are still largely under investigation. However, some characterization of BzaC from Moorella thermoacetica has been reported.

EnzymeOrganismSubstrateApparent KmReference
BzaCMoorella thermoacetica5-hydroxybenzimidazole-riboside-[4][5]

Note: The study on BzaC indicates a preference for the riboside form of the substrate, and further kinetic data is needed.

Signaling Pathway Diagram

Anaerobic_DMB_Biosynthesis AIR 5-Aminoimidazole Ribotide (AIR) OHBza 5-Hydroxybenzimidazole (5-OHBza) AIR->OHBza BzaA/BzaB OMeBza 5-Methoxybenzimidazole (5-OMeBza) OHBza->OMeBza BzaC SAM OMeMeBza 5-Methoxy-6-methylbenzimidazole OMeBza->OMeMeBza BzaD SAM DMB 5,6-Dimethylbenzimidazole (DMB) OMeMeBza->DMB BzaE Cobalamin Cobalamin DMB->Cobalamin CobT, etc. Experimental_Workflow cluster_purification Protein Purification cluster_assay Enzyme Assay Expression 1. Gene Expression in E. coli Lysis 2. Cell Lysis Expression->Lysis Affinity_Chrom 3. Affinity Chromatography (Ni-NTA) Lysis->Affinity_Chrom Purification_QC 4. Purity Check (SDS-PAGE) Affinity_Chrom->Purification_QC Initiation 3. Add Enzyme to Initiate Reaction Purification_QC->Initiation Purified Enzyme Anaerobic_Prep 1. Prepare Anaerobic Reagents Reaction_Setup 2. Set up Reaction (Substrate, Cofactors) Anaerobic_Prep->Reaction_Setup Reaction_Setup->Initiation Monitoring 4. Monitor Reaction (Spectrophotometry/HPLC) Initiation->Monitoring Data_Analysis 5. Analyze Kinetic Data Monitoring->Data_Analysis

References

The Discovery of Vitamin B12: A Technical and Historical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The journey to the discovery of vitamin B12, or cobalamin, is a compelling narrative of clinical observation, meticulous experimentation, and groundbreaking chemical analysis that spanned several decades. This in-depth technical guide provides a historical perspective on this landmark scientific achievement, detailing the key experiments and methodologies that led to the identification, isolation, and structural elucidation of this essential micronutrient. The discovery not only provided a cure for the once-fatal pernicious anemia but also laid the groundwork for our understanding of vital metabolic pathways.

The Clinical Enigma of Pernicious Anemia and the Dawn of Liver Therapy

The story of vitamin B12 begins with the clinical challenge of pernicious anemia, a progressive and fatal disease characterized by megaloblastic anemia and neurological deterioration. In the early 20th century, the cause of this devastating illness was unknown, and treatments were largely ineffective.

Minot and Murphy's Landmark Dietary Intervention (1926)

A pivotal breakthrough came in 1926 when George R. Minot and William P. Murphy at Harvard Medical School published their findings on a special diet for the treatment of pernicious anemia.[1][2][3][4][5] Their work was influenced by the earlier research of George H. Whipple, who had demonstrated that liver was effective in regenerating red blood cells in anemic dogs.[6]

Minot and Murphy's study involved 45 patients with pernicious anemia. The core of their experimental protocol was a specialized diet designed to be rich in complete proteins and iron, with a particular emphasis on liver.[1][2]

  • Patient Selection: Patients diagnosed with pernicious anemia, exhibiting characteristic symptoms of macrocytic anemia, were selected for the study.

  • Dietary Regimen: The daily diet consisted of:

    • Liver: 120 to 240 grams of lightly cooked calf or beef liver.

    • Muscle Meat: At least 120 grams of fresh beef or mutton muscle meat.

    • Vegetables: Fresh vegetables, particularly leafy greens, totaling at least 300 grams.

    • Fruits: Abundant fresh fruits, especially peaches, apricots, and strawberries.

    • Other Foods: An egg, a glass of milk, and whole wheat bread were also included. Fats were kept to a minimum.

  • Monitoring: The primary endpoint for assessing the effectiveness of the treatment was the reticulocyte count, which is a measure of new red blood cell production. Red blood cell counts and hemoglobin levels were also closely monitored.

The results of the liver-rich diet were dramatic and consistent. Within a week of starting the diet, patients reported a significant improvement in their symptoms. The objective hematological data provided clear evidence of the diet's efficacy.

ParameterPre-Treatment (Average)Post-Treatment (Peak Response)
Reticulocyte Count < 1%8-15% (within 7-10 days)
Red Blood Cell Count 1.0 - 1.5 million/µLApproaching normal levels (4.5-5.5 million/µL) within weeks
Symptomatic Improvement Severe fatigue, weakness, neurological symptomsMarked improvement in energy levels and reduction of symptoms

Table 1: Summary of Quantitative Data from Minot and Murphy's 1926 Study.

This carefully designed clinical study provided the first effective treatment for pernicious anemia and strongly suggested the existence of a potent hematopoietic factor within the liver. For their discovery, Minot, Murphy, and Whipple were awarded the Nobel Prize in Physiology or Medicine in 1934.

The Quest for the "Extrinsic" and "Intrinsic" Factors

While liver therapy was life-saving, consuming large quantities of raw or lightly cooked liver was unpalatable for many patients. This spurred the search for the active component within the liver, termed the "extrinsic factor."

Castle's Ingenious Experiments and the "Intrinsic Factor"

In the late 1920s, William B. Castle, also at Harvard, conducted a series of ingenious, albeit unconventional, experiments that revealed another crucial piece of the puzzle.[6][7][8][9][10][11] He hypothesized that patients with pernicious anemia lacked an "intrinsic factor" in their gastric juices necessary for the absorption of the "extrinsic factor" from food.

Castle's most famous experiment involved self-administering a meal of ground beef, allowing it to be partially digested in his own stomach for an hour, and then regurgitating the contents. This "pre-digested" beef was then fed to patients with pernicious anemia.

  • Procedure:

    • A healthy individual (Castle himself) would consume a known quantity of ground beef.

    • After a set period of partial digestion, the stomach contents were retrieved via a stomach tube.

    • This "human-incubated" beef mixture was then administered to a patient with pernicious anemia.

  • Controls:

    • Patients were fed plain, undigested ground beef.

    • Patients were given normal human gastric juice alone.

  • Observations: Patients who received the "pre-digested" beef showed a significant reticulocyte response, similar to that seen with liver therapy. In contrast, plain beef or gastric juice alone had no effect.

Castle's experiments elegantly demonstrated that a substance in normal gastric juice (the intrinsic factor) was essential for the absorption of a nutrient in beef (the extrinsic factor) that was curative for pernicious anemia.

The Isolation and Crystallization of Vitamin B12

The race to isolate the "extrinsic factor" intensified in the following years. The breakthrough came in 1948, with two independent groups successfully isolating a crystalline red compound, which was named vitamin B12.

The Merck and Glaxo Teams' Simultaneous Discovery

A team of researchers led by Karl Folkers at Merck & Co., Inc. in the United States and another team led by Lester Smith at Glaxo Laboratories in the United Kingdom independently isolated crystalline vitamin B12 from liver extracts.[1][12][13]

While the exact, proprietary details of their methods differed, the general approach to isolating this minute quantity of the active compound from a complex biological source involved a multi-step purification process.

  • Starting Material: Concentrated liver extracts known to be effective in treating pernicious anemia.

  • Assay: A microbiological assay using the bacterium Lactobacillus lactis Dorner was crucial for guiding the purification steps, as this organism's growth was dependent on the presence of the anti-pernicious anemia factor.

  • Purification Steps (Illustrative):

    • Solvent Extraction: Partitioning of the active factor from aqueous liver extracts into organic solvents such as phenol (B47542) or butanol.

    • Adsorption Chromatography: Using adsorbents like alumina (B75360) or charcoal to selectively bind and then elute the active compound.

    • Partition Chromatography: Further separation based on the differential partitioning of the compound between two immiscible liquid phases.

    • Precipitation: Selective precipitation of impurities or the active compound itself by adjusting solvent composition or pH.

  • Crystallization: The final, highly purified red-colored fraction was crystallized from aqueous acetone (B3395972) or ethanol, yielding small, red, needle-like crystals of vitamin B12.[1]

The isolation of crystalline vitamin B12 was a monumental achievement in biochemistry and paved the way for its chemical characterization and large-scale production.

Unraveling the Molecular Architecture: The Structure of Vitamin B12

With crystalline vitamin B12 in hand, the next formidable challenge was to determine its chemical structure. At the time, it was the most complex non-polymeric natural product to be structurally elucidated.

Dorothy Hodgkin's Nobel Prize-Winning X-ray Crystallography

The intricate three-dimensional structure of vitamin B12 was solved in 1956 by Dorothy Crowfoot Hodgkin and her team at the University of Oxford using X-ray crystallography.[14][15][16] This was a landmark achievement in the field of structural biology and earned her the Nobel Prize in Chemistry in 1964.

Hodgkin's work was a tour de force of experimental skill and intellectual insight, pushing the boundaries of what was then possible with X-ray diffraction techniques.

  • Crystal Preparation: High-quality crystals of vitamin B12 and a heavy-atom derivative (a selenocyanate (B1200272) derivative) were prepared. The heavy atom was essential for solving the "phase problem" in X-ray crystallography.

  • X-ray Diffraction Data Collection: The crystals were irradiated with a fine beam of X-rays, and the resulting diffraction patterns (a series of spots of varying intensity) were recorded on photographic film. This process was repeated for numerous crystal orientations to obtain a complete three-dimensional dataset.

  • Data Analysis and Structure Elucidation:

    • The positions and intensities of the diffraction spots were meticulously measured.

    • The heavy-atom positions were determined first, which then allowed for the initial phasing of the diffraction data.

    • These initial phases were used to calculate the first electron density maps of the molecule.

    • These maps, though initially of low resolution, were gradually improved through an iterative process of refinement, combining the crystallographic data with chemical knowledge about the likely atomic arrangements.

    • This painstaking process eventually revealed the complete, complex structure of the vitamin B12 molecule, including its unique corrin (B1236194) ring and central cobalt atom.[17]

The elucidation of the vitamin B12 structure was a triumph of X-ray crystallography and provided the final piece in the primary discovery puzzle of this remarkable vitamin.

Visualizing the Discovery Pathway and Biological Function

The following diagrams, generated using the DOT language, illustrate the key stages in the discovery of vitamin B12 and its mechanism of absorption.

VitaminB12_Discovery_Workflow cluster_Clinical_Observation Clinical Observation & Early Treatment cluster_Factor_Identification Identification of Key Factors cluster_Isolation_Characterization Isolation & Chemical Characterization cluster_Structural_Elucidation Structural Elucidation PerniciousAnemia Pernicious Anemia: A Fatal Disease Whipple Whipple (1920s) Liver cures anemia in dogs PerniciousAnemia->Whipple Clinical Problem MinotMurphy Minot & Murphy (1926) Liver Therapy for Pernicious Anemia Whipple->MinotMurphy Influences Castle Castle (1929) Identifies 'Intrinsic Factor' in Gastric Juice MinotMurphy->Castle Leads to search for active factor ExtrinsicFactor 'Extrinsic Factor' (in food) Castle->ExtrinsicFactor Proposes interaction Folkers Folkers (Merck, 1948) Isolates Crystalline Vitamin B12 ExtrinsicFactor->Folkers Smith Smith (Glaxo, 1948) Isolates Crystalline Vitamin B12 ExtrinsicFactor->Smith Hodgkin Hodgkin (1956) Determines Structure by X-ray Crystallography Folkers->Hodgkin Provides pure compound Smith->Hodgkin Provides pure compound

Figure 1: Workflow of the Discovery of Vitamin B12.

VitaminB12_Absorption_Pathway cluster_Stomach Stomach cluster_Small_Intestine Small Intestine (Duodenum & Ileum) cluster_Circulation Circulation DietaryB12 Dietary Vitamin B12 (bound to food proteins) FreeB12 Free Vitamin B12 DietaryB12->FreeB12 Acid & Pepsin B12_R_Complex B12-R-Protein Complex FreeB12->B12_R_Complex B12_IF_Complex B12-IF Complex FreeB12->B12_IF_Complex R_Protein R-Protein (Haptocorrin) (from saliva and gastric juice) R_Protein->B12_R_Complex B12_R_Complex->FreeB12 Pancreatic Proteases degrade R-Protein IntrinsicFactor Intrinsic Factor (IF) (from parietal cells) IntrinsicFactor->B12_IF_Complex PancreaticProteases Pancreatic Proteases IlealReceptor Cubam Receptor (Ileal Epithelial Cells) B12_IF_Complex->IlealReceptor Binds to Endocytosis Receptor-Mediated Endocytosis IlealReceptor->Endocytosis Triggers B12_TCII_Complex B12-TCII Complex (to tissues) Endocytosis->B12_TCII_Complex B12 released and binds to TCII TranscobalaminII Transcobalamin II (TCII) TranscobalaminII->B12_TCII_Complex

References

The Architect of the Gut: An In-depth Technical Guide to the Role of Cobalamin in Microbiome Composition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive new whitepaper details the critical role of cobalamin (vitamin B12) in shaping the composition and function of the human gut microbiome. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, synthesizes current research on the intricate interplay between this essential vitamin and the trillions of microorganisms residing in the gut. The paper provides a thorough examination of cobalamin's influence on bacterial metabolism, community structure, and host-microbiome interactions, supported by quantitative data, detailed experimental protocols, and novel pathway and workflow visualizations.

Cobalamin, a nutrient unobtainable from plant-based sources and produced exclusively by certain bacteria and archaea, is a vital cofactor for both human and microbial enzymes.[1][2] Its impact on the gut ecosystem is profound, influencing microbial competition, gene expression, and the production of metabolites crucial for host health. This guide delves into the dual nature of the host-microbiome relationship with respect to cobalamin, where both parties are consumers, and a select few microbes are producers, creating a competitive and collaborative environment.[1]

The Influence of Cobalamin on Gut Microbiome Diversity and Composition

Emerging evidence, compiled from a systematic review of 22 studies, indicates a significant association between vitamin B12 intake, status, or supplementation and various gut microbiome outcomes. These include shifts in beta-diversity (the difference in microbial composition between groups) and alpha-diversity (the diversity within a single sample), as well as changes in the relative abundance of specific bacteria.[3]

In vitro studies have demonstrated that cobalamin supplementation can lead to notable changes in microbial populations. For instance, one study utilizing an in vitro colon simulation model found that supplementation with methylcobalamin (B1676134) and cyanocobalamin (B1173554) increased the relative abundance of Proteobacteria while decreasing Firmicutes and Bacteroidetes. Specifically, methylcobalamin supplementation led to a dramatic increase in Acinetobacter spp. and a decline in Bacteroides spp., Enterobacteriaceae spp., and Ruminococcaceae spp.[4]

Conversely, some beneficial, butyrate-producing bacteria such as Faecalibacterium prausnitzii and Roseburia spp. were observed to decrease with cobalamin supplementation in an in vitro model using gut flora from cobalamin-deficient patients.[4] Animal studies have also reported shifts in microbial composition with cobalamin supplementation, although findings can be heterogeneous depending on the animal model and the form of cobalamin used.[3]

Data Presentation: Quantitative Insights into Cobalamin's Impact

To provide a clear and comparative overview of the current research, the following tables summarize the quantitative data from key studies investigating the effects of cobalamin on gut microbiota composition and metabolite production.

Table 1: Effect of Methylcobalamin and Cyanocobalamin Supplementation on Gut Microbiota Composition (In Vitro Colon Simulation)

Bacterial TaxonControl Group (Relative Abundance %)Methylcobalamin Group (Relative Abundance %)Cyanocobalamin Group (Relative Abundance %)Reference
Acinetobacter spp.Not Reported45.5431.86[4]
Bacteroides spp.Not Reported11.1518.36[4]
Enterobacteriaceae spp. (unclassified)Not Reported9.345.44[4]
Ruminococcaceae spp. (unclassified)Not Reported2.694.31[4]
Phylum ProteobacteriaNot Reported46.7035.64[4]
Phylum FirmicutesNot Reported25.6722.96[4]
Phylum BacteroidetesNot Reported20.4510.52[4]

Table 2: Effect of Cobalamin Supplementation on Short-Chain Fatty Acid (SCFA) Production (In Vitro)

Short-Chain Fatty AcidControl GroupMethylcobalamin GroupCyanocobalamin GroupReference
ButyrateIncreasedIncreasedIncreased[4]
Propionic AcidIncreasedIncreasedIncreased[4]

Note: The study reported a general increase in these SCFAs with both forms of cobalamin but did not provide specific quantitative values in the abstract.

Table 3: Impact of Vitamin B12 Deficiency on Gut Microbiota in a Murine Model of Colitis

Bacterial GenusChange in B12 Deficient Mice (post-colitis)Change in B12 Supplemented Mice (post-colitis)Reference
ParabacteroidesDecreasedDecreased[5]
EscherichiaIncreasedIncreased[5]
LactobacillusDecreasedNo significant change[5]

Signaling Pathways and Regulatory Mechanisms

Cobalamin's influence extends to the regulation of bacterial gene expression, primarily through mechanisms known as riboswitches. These are structured RNA elements in the 5' untranslated region of messenger RNA that can directly bind to small molecules like cobalamin.[6] This binding event induces a conformational change in the RNA, leading to the regulation of transcription or translation of downstream genes, often those involved in cobalamin biosynthesis or transport.[6][7] This creates a feedback loop, allowing bacteria to sense and respond to the availability of this crucial vitamin.

Below is a diagram illustrating the general mechanism of a cobalamin riboswitch.

cobalamin_riboswitch cluster_low_b12 Low Cobalamin cluster_high_b12 High Cobalamin Unbound_Riboswitch Riboswitch (Unbound) RBS Ribosome Binding Site (Accessible) Unbound_Riboswitch->RBS Anti-sequester sequence does not bind RBS Gene_Expression_On Gene Expression ON RBS->Gene_Expression_On Ribosome binds Cobalamin Cobalamin Bound_Riboswitch Riboswitch (Bound) Cobalamin->Bound_Riboswitch Blocked_RBS Ribosome Binding Site (Blocked) Bound_Riboswitch->Blocked_RBS Sequester sequence binds RBS Gene_Expression_Off Gene Expression OFF Blocked_RBS->Gene_Expression_Off Ribosome cannot bind

A diagram illustrating the mechanism of a cobalamin riboswitch.
Beyond intrabacterial signaling, the metabolic activities influenced by cobalamin availability have broader implications for host-microbiome communication. The production of SCFAs, for example, is a key mechanism through which the gut microbiota interacts with the host, influencing host energy metabolism, immune function, and gut barrier integrity.

The biosynthesis of cobalamin itself is a complex process, with two distinct pathways known in bacteria: an aerobic pathway and an anaerobic pathway. The key difference between them is the timing of cobalt insertion into the corrin (B1236194) ring.

cobalamin_biosynthesis cluster_anaerobic Anaerobic Pathway cluster_aerobic Aerobic Pathway Uroporphyrinogen_III Uroporphyrinogen III Precorrin_2 Precorrin_2 Uroporphyrinogen_III->Precorrin_2 Precorrin_3A Precorrin_3A Uroporphyrinogen_III->Precorrin_3A Cobalt_Insertion Cobalt Insertion Precorrin_2->Cobalt_Insertion Hydrogenobyrinic_acid Hydrogenobyrinic acid Cobalt_Insertion->Hydrogenobyrinic_acid Cobyrinic_acid Cobyrinic acid Hydrogenobyrinic_acid->Cobyrinic_acid Cobinamide Cobinamide Cobyrinic_acid->Cobinamide Amidation Precorrin_8X Precorrin_8X Precorrin_3A->Precorrin_8X Multiple Steps Cobalt_Insertion_Late Cobalt Insertion Precorrin_8X->Cobalt_Insertion_Late Cobyrinic_acid_aerobic Cobyrinic acid Cobalt_Insertion_Late->Cobyrinic_acid_aerobic Cobyrinic_acid_aerobic->Cobinamide Amidation Cobalamin Cobalamin Cobinamide->Cobalamin Nucleotide Loop Assembly

A simplified comparison of the aerobic and anaerobic cobalamin biosynthesis pathways.

Experimental Protocols

To facilitate further research in this critical area, this guide provides detailed methodologies for key experiments cited in the literature.

1. In Vitro Colon Simulation

This protocol is based on the methodology used to study the effects of methylcobalamin and cyanocobalamin on gut microbiota.

  • Fecal Sample Collection and Preparation: Fecal samples are collected from healthy donors (or a specific patient population, e.g., those with cobalamin deficiency). A fecal slurry is prepared by homogenizing the samples in a sterile anaerobic medium.

  • In Vitro Colon Model Setup: A multi-stage, continuous culture system simulating the different regions of the human colon is used. Each vessel is maintained under strict anaerobic conditions at 37°C with a controlled pH.

  • Inoculation and Stabilization: The vessels are inoculated with the fecal slurry. The system is allowed to stabilize for a period (e.g., one to two weeks) with a continuous supply of a nutrient medium that mimics the composition of chyme entering the colon.

  • Cobalamin Supplementation: After stabilization, the experimental phase begins. Different forms of cobalamin (e.g., methylcobalamin, cyanocobalamin) are added to the nutrient medium of designated vessels at a specified concentration (e.g., 1.25 mg/L). A control vessel receives no cobalamin supplementation.

  • Sampling and Analysis: Samples are collected from each vessel at regular intervals throughout the experimental period. These samples are then subjected to downstream analyses, including 16S rRNA sequencing to determine microbial composition and gas chromatography-mass spectrometry (GC-MS) to quantify short-chain fatty acids.

2. 16S rRNA Gene Amplicon Sequencing

This protocol outlines a standard workflow for assessing the taxonomic composition of gut microbial communities.

  • Fecal DNA Extraction: DNA is extracted from fecal samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit, PowerSoil DNA Isolation Kit) following the manufacturer's instructions with a bead-beating step to ensure lysis of gram-positive bacteria. The quality and quantity of the extracted DNA are assessed using a spectrophotometer and fluorometer.

  • PCR Amplification of the 16S rRNA Gene: A specific hypervariable region of the 16S rRNA gene (e.g., V3-V4 or V4) is amplified using universal primers. The primers are tagged with Illumina adapters and unique barcodes for multiplexed sequencing. PCR is performed in triplicate for each sample to minimize amplification bias.

  • Library Preparation and Sequencing: The triplicate PCR products for each sample are pooled and purified. The concentration of the purified amplicons is quantified, and samples are pooled in equimolar concentrations to create the final sequencing library. The library is then sequenced on an Illumina platform (e.g., MiSeq, NovaSeq) to generate paired-end reads.

  • Bioinformatic Analysis: The raw sequencing reads are processed to remove low-quality reads, trim adapters and primers, and merge paired-end reads. The processed sequences are then clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs). Taxonomic assignment is performed by aligning the representative sequences to a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses are conducted to assess within-sample diversity and between-sample differences in microbial composition.

3. Metagenomic Sequencing

This protocol provides a general workflow for shotgun metagenomic sequencing to assess the functional potential of the gut microbiome.

  • Fecal Sample Collection and Storage: Fecal samples are collected and immediately stored in a DNA/RNA stabilization solution or frozen at -80°C to preserve the genetic material.

  • DNA Extraction: High-quality, high-molecular-weight DNA is extracted from the fecal samples using a protocol optimized for metagenomic studies, which often includes both mechanical (bead-beating) and enzymatic lysis steps.

  • Library Construction and Sequencing: The extracted DNA is fragmented, and sequencing adapters are ligated to the fragments to create a sequencing library. The library is then sequenced on a high-throughput Illumina platform to generate a large volume of short reads.

  • Bioinformatic Pipeline: The raw sequencing reads undergo quality control. Host DNA is identified and removed by mapping reads to the human reference genome. The remaining microbial reads are then used for taxonomic profiling (by mapping to a database of reference genomes) and functional profiling (by assembling reads into contigs, predicting genes, and annotating these genes against functional databases like KEGG or CAZy).

4. Gas Chromatography-Mass Spectrometry (GC-MS) for Short-Chain Fatty Acid (SCFA) Analysis

This protocol details a common method for the quantification of SCFAs in fecal samples.

  • Sample Preparation and Extraction: A known weight of frozen fecal sample is homogenized in an acidified aqueous solution. An internal standard (e.g., a deuterated SCFA) is added. The SCFAs are then extracted from the acidified slurry using an organic solvent (e.g., diethyl ether or methyl tert-butyl ether).

  • Derivatization (Optional but common): To improve volatility and chromatographic separation, the extracted SCFAs are often derivatized. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis: The extracted and derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The SCFAs are separated on a capillary column with a suitable stationary phase. The mass spectrometer is operated in selected ion monitoring (SIM) mode for targeted quantification of specific SCFAs.

  • Quantification: The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and referencing a standard curve generated from known concentrations of SCFA standards.

experimental_workflow Sample_Collection Fecal Sample Collection (Human or Animal) DNA_Extraction DNA Extraction Sample_Collection->DNA_Extraction SCFA_Extraction SCFA Extraction & Derivatization Sample_Collection->SCFA_Extraction 16S_Sequencing 16S rRNA Amplicon Sequencing DNA_Extraction->16S_Sequencing Metagenomic_Sequencing Shotgun Metagenomic Sequencing DNA_Extraction->Metagenomic_Sequencing GC_MS GC-MS Analysis SCFA_Extraction->GC_MS Taxonomic_Profiling Taxonomic Profiling (Composition & Diversity) 16S_Sequencing->Taxonomic_Profiling Functional_Profiling Functional Profiling (Gene Content) Metagenomic_Sequencing->Functional_Profiling Metabolite_Quantification Metabolite Quantification (SCFA Concentrations) GC_MS->Metabolite_Quantification Data_Integration Data Integration & Correlation Analysis Taxonomic_Profiling->Data_Integration Functional_Profiling->Data_Integration Metabolite_Quantification->Data_Integration

A generalized experimental workflow for investigating the role of cobalamin in the gut microbiome.
This technical guide provides a foundational resource for understanding and investigating the multifaceted role of cobalamin in the gut microbiome. The presented data, protocols, and pathway diagrams offer a starting point for researchers aiming to unravel the complexities of this essential vitamin-microbe interaction and its implications for human health and disease. Further research, particularly in the form of human clinical trials, is needed to fully elucidate the therapeutic potential of modulating cobalamin availability to shape the gut microbiome.[3]

References

Characterization of Novel Cobalamin-Dependent Enzymes in Prokaryotes: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalamin (vitamin B12) is a structurally complex cofactor essential for a variety of enzymatic reactions across all domains of life. In prokaryotes, cobalamin-dependent enzymes play critical roles in metabolism, including carbon skeleton rearrangements, methyl group transfers, and reductive dehalogenations. The discovery and characterization of novel cobalamin-dependent enzymes are crucial for understanding microbial physiology, identifying new antibiotic targets, and developing novel biocatalysts for industrial applications. This guide provides a comprehensive overview of the key methodologies and data analysis techniques used to characterize these fascinating enzymes.

Data Presentation: A Comparative Look at Enzyme Properties

Quantitative data is essential for comparing the functional properties of newly discovered enzymes with known cobalamin-dependent enzymes. The following tables summarize key kinetic and binding parameters for a selection of prokaryotic cobalamin-dependent enzymes.

Table 1: Kinetic Parameters of Selected Prokaryotic Cobalamin-Dependent Enzymes
EnzymeOrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
Glutamate (B1630785) Mutase (GlmES fusion)Clostridium cochleariumL-Glutamate230146.1 x 10⁴[1]
Glutamate Mutase (GlmES fusion)Clostridium cochlearium(2S, 3S)-3-Methylaspartate70000.5477[2]
Methylmalonyl-CoA MutasePropionibacterium shermaniiMethylmalonyl-CoA160553.4 x 10⁵
Class II Ribonucleotide ReductaseEscherichia coliCDP1301.81.4 x 10⁴
Class II Ribonucleotide ReductaseEscherichia coliUDP2801.24.3 x 10³

Note: Kinetic parameters can vary depending on assay conditions.

Table 2: Cobalamin and Analog Binding Affinities to Prokaryotic Proteins
ProteinOrganismLigandK_d_ (µM)MethodReference
BtuG1Bacteroides thetaiotaomicronCyanocobalamin (B1173554)0.001-0.01Grained Coupled Interferometry[3]
BtuG2Bacteroides thetaiotaomicronCyanocobalamin0.001-0.01Grained Coupled Interferometry[3]
BtuG3Bacteroides thetaiotaomicronCyanocobalamin0.001-0.01Grained Coupled Interferometry[3]
BtuG2Bacteroides thetaiotaomicronCobinamide0.43-0.059Grained Coupled Interferometry[3]
BtuG3Bacteroides thetaiotaomicronCobinamide31-3.9Grained Coupled Interferometry[3]
Human Methylmalonyl-CoA Mutase (MMUT)Homo sapiens (expressed in E. coli)Adenosylcobalamin0.08 ± 0.03Intrinsic Protein Fluorescence[4]
Intrinsic Factor (recombinant human)Expressed in plantsHydroxocobalamin0.0000479Surface Plasmon Resonance[5][6]
Intrinsic Factor (recombinant human)Expressed in plantsNitrosylcobalamin0.0000858Surface Plasmon Resonance[5][6]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of novel cobalamin-dependent enzymes.

Heterologous Expression and Purification of His-tagged Cobalamin-Dependent Enzymes

Objective: To produce and purify a novel cobalamin-dependent enzyme for in vitro characterization. This protocol is optimized for expression in Escherichia coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a His-tag (e.g., pET series)

  • Luria-Bertani (LB) or Terrific Broth (TB) media

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Cyanocobalamin or hydroxocobalamin

  • Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography resin

  • Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Lysozyme (B549824)

  • DNase I

  • Protease inhibitor cocktail

Procedure:

  • Transformation: Transform the expression vector containing the gene of interest into a suitable E. coli expression strain. Plate on selective LB agar (B569324) plates and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10-50 mL of selective LB or TB medium and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate a large volume (e.g., 1 L) of selective medium with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Add IPTG to a final concentration of 0.1-1 mM to induce protein expression. If required for enzyme activity, supplement the culture with cobalamin (1-10 µM). Reduce the temperature to 16-25°C and continue to grow for another 12-16 hours.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in 10-20 mL of ice-cold Lysis Buffer supplemented with lysozyme (1 mg/mL), DNase I (10 µg/mL), and a protease inhibitor cocktail. Incubate on ice for 30 minutes.

  • Sonication: Sonicate the cell suspension on ice to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA resin with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with 5-10 column volumes of Elution Buffer.

  • Buffer Exchange: Exchange the buffer of the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) using dialysis or a desalting column.

  • Purity Analysis: Assess the purity of the protein by SDS-PAGE.

Spectroscopic Characterization of Enzyme-Bound Cobalamin

Objective: To investigate the coordination and electronic environment of the cobalamin cofactor when bound to the enzyme.

A. UV-Visible Absorption Spectroscopy

Procedure:

  • Prepare a solution of the purified enzyme in a suitable buffer.

  • Record a baseline spectrum of the buffer using a dual-beam spectrophotometer.

  • Add the enzyme to the sample cuvette and record the absorption spectrum from 250 to 700 nm.

  • To observe changes upon cofactor binding, titrate the apoenzyme (enzyme without cofactor) with a solution of cobalamin and record the spectrum after each addition.

  • Characteristic peaks for different cobalamin states (e.g., Co(III), Co(II), Co(I)) will be observed. For example, cyanocobalamin (Vitamin B12) exhibits absorption maxima at approximately 278, 361, and 550 nm.[7]

B. Electron Paramagnetic Resonance (EPR) Spectroscopy

Objective: To detect and characterize paramagnetic species, such as Co(II)alamin, which are often intermediates in the catalytic cycle.

Procedure:

  • Prepare an anaerobic sample of the enzyme in a quartz EPR tube. This is crucial as oxygen can interact with the paramagnetic center.

  • Freeze the sample in liquid nitrogen.

  • Record the EPR spectrum at cryogenic temperatures (e.g., 77 K).

  • The g-values and hyperfine coupling constants obtained from the spectrum provide information about the electronic structure and coordination environment of the Co(II) center.[8][9]

Enzyme Kinetic Analysis

Objective: To determine the kinetic parameters (K_m_ and k_cat_) of the enzyme for its substrate(s).

Procedure:

  • Set up a series of reactions containing a fixed concentration of the enzyme and varying concentrations of the substrate in a suitable buffer.

  • Initiate the reaction and measure the initial reaction rate (v₀) by monitoring product formation or substrate consumption over time using a suitable assay (e.g., spectrophotometry, HPLC).

  • Plot the initial reaction rate (v₀) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation: v₀ = (V_max_ * [S]) / (K_m_ + [S]) using non-linear regression analysis to determine V_max_ (maximum reaction rate) and K_m_ (Michaelis constant).[10][11]

  • Calculate the turnover number (k_cat_) using the equation: k_cat_ = V_max_ / [E]t, where [E]t is the total enzyme concentration.[12][13]

  • The catalytic efficiency of the enzyme is given by the specificity constant, k_cat_/K_m_.[11][14]

Mandatory Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate key cobalamin-related pathways in prokaryotes.

Cobalamin_Biosynthesis_Pathways cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Pathway UroIII_A Uroporphyrinogen III Precorrin2_A Precorrin-2 UroIII_A->Precorrin2_A CobA, CobI Precorrin3A_A Precorrin-3A Precorrin2_A->Precorrin3A_A CobG, CobJ Cobalt_insertion_late Cobalt Insertion Precorrin3A_A->Cobalt_insertion_late ... Adenosylcobyric_acid_A Adenosylcobyric acid Cobalt_insertion_late->Adenosylcobyric_acid_A CobN, CobS, CobT AdoCbl_A Adenosylcobalamin Adenosylcobyric_acid_A->AdoCbl_A CobU, CobV UroIII_An Uroporphyrinogen III Cobalt_insertion_early Cobalt Insertion UroIII_An->Cobalt_insertion_early CbiK FactorII Factor II Cobalt_insertion_early->FactorII CbiL, CbiH, CbiF, CbiG Cobyric_acid Cobyric acid FactorII->Cobyric_acid ... Adenosylcobyric_acid_An Adenosylcobyric acid Cobyric_acid->Adenosylcobyric_acid_An CbiP, CbiO AdoCbl_An Adenosylcobalamin Adenosylcobyric_acid_An->AdoCbl_An CobU, CobS

Caption: Aerobic vs. Anaerobic Cobalamin Biosynthesis Pathways.

B12_Riboswitch_Mechanism cluster_low_B12 Low [Cobalamin] cluster_high_B12 High [Cobalamin] RNA_unbound Riboswitch RNA (Anti-terminator formed) RBS_accessible Ribosome Binding Site (Accessible) RNA_unbound->RBS_accessible Translation_ON Translation ON RBS_accessible->Translation_ON B12 Cobalamin RNA_bound Riboswitch RNA (Terminator/Sequester formed) B12->RNA_bound RBS_inaccessible Ribosome Binding Site (Inaccessible) RNA_bound->RBS_inaccessible Translation_OFF Translation OFF RBS_inaccessible->Translation_OFF

Caption: Mechanism of a B12 Riboswitch in Prokaryotic Gene Regulation.[15][16][17]

CarH_Signaling_Pathway cluster_dark Dark cluster_light Light CarH_monomer_dark CarH Monomer CarH_tetramer CarH Tetramer CarH_monomer_dark->CarH_tetramer + AdoCbl AdoCbl AdoCbl DNA_bound DNA Bound CarH_tetramer->DNA_bound Transcription_OFF Carotenoid Gene Transcription OFF DNA_bound->Transcription_OFF Light Light (hv) CarH_tetramer_light CarH Tetramer Light->CarH_tetramer_light CarH_dissociation Tetramer Dissociation CarH_tetramer_light->CarH_dissociation CarH_monomer_light CarH Monomer CarH_dissociation->CarH_monomer_light DNA_released DNA Released CarH_dissociation->DNA_released Transcription_ON Carotenoid Gene Transcription ON DNA_released->Transcription_ON

Caption: The CarH Photocycle for Light-Dependent Gene Regulation.[16][18]

Experimental Workflows

The following diagrams outline logical workflows for the characterization of novel cobalamin-dependent enzymes.

Novel_Enzyme_Workflow Bioinformatics Bioinformatic Analysis (Genome Mining, Sequence Homology) Gene_Cloning Gene Cloning & Expression Vector Construction Bioinformatics->Gene_Cloning Expression_Optimization Heterologous Expression Optimization (Host, Media, Temperature, Cobalamin) Gene_Cloning->Expression_Optimization Purification Protein Purification (e.g., His-tag Affinity Chromatography) Expression_Optimization->Purification Purity_Analysis Purity & Integrity Check (SDS-PAGE, Mass Spectrometry) Purification->Purity_Analysis Spectroscopic_Analysis Spectroscopic Characterization (UV-Vis, EPR, CD) Purity_Analysis->Spectroscopic_Analysis Functional_Assay Development of a Functional Assay Purity_Analysis->Functional_Assay Structural_Analysis Structural Biology (Crystallography, Cryo-EM) Purity_Analysis->Structural_Analysis Kinetic_Analysis Steady-State Kinetic Analysis (Km, kcat) Functional_Assay->Kinetic_Analysis Mechanism_Elucidation Mechanistic Studies (Site-directed Mutagenesis, Isotope Effects) Kinetic_Analysis->Mechanism_Elucidation Structural_Analysis->Mechanism_Elucidation

Caption: Workflow for the Identification and Characterization of a Novel Cobalamin-Dependent Enzyme.

Conclusion

The characterization of novel cobalamin-dependent enzymes in prokaryotes is a multifaceted process that combines techniques from molecular biology, biochemistry, and biophysics. A systematic approach, as outlined in this guide, from initial bioinformatic identification to detailed mechanistic studies, is essential for elucidating the function of these enzymes. The data and protocols presented here provide a solid foundation for researchers to explore the diverse and complex world of cobalamin-dependent catalysis, ultimately contributing to advancements in both fundamental science and biotechnology.

References

Unraveling the Ancient Blueprint: An In-depth Technical Guide to the Evolutionary Origins of Cobalamin Synthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalamin (vitamin B12) is a structurally complex cofactor essential for a wide range of metabolic processes across all domains of life. However, its de novo biosynthesis is restricted to a subset of prokaryotes, leading to a complex web of microbial interdependence. This technical guide delves into the evolutionary origins of cobalamin synthesis, exploring the two major pathways, the impact of horizontal gene transfer and gene loss, and the intricate regulatory mechanisms that govern its production. We provide a comprehensive overview of the key enzymes, genetic determinants, and evolutionary models, supplemented with quantitative data, detailed experimental methodologies, and visual representations of the core pathways and evolutionary events.

Introduction: The Enigmatic Origins of a Vital Cofactor

The ability to synthesize cobalamin is not widespread, with an uneven distribution across the microbial world suggesting a complex and dynamic evolutionary history. It is believed that the B12 synthetic pathway is ancient and may have first evolved to facilitate anaerobic fermentation in the absence of external electron acceptors. Over evolutionary time, this pathway is thought to have given rise to other essential tetrapyrrolic compounds like siroheme, chlorophyll, and heme. The intricate and energy-intensive nature of cobalamin biosynthesis, requiring over 30 enzymatic steps, has led many organisms to lose the de novo synthesis capability and instead rely on salvaging cobalamin or its precursors from the environment. This has resulted in a fascinating patchwork of producers and consumers, shaping microbial community structures and interactions.

The Two Arms of De Novo Cobalamin Biosynthesis: Aerobic vs. Anaerobic Pathways

The de novo biosynthesis of cobalamin proceeds through two distinct routes: an oxygen-dependent (aerobic) pathway and an oxygen-independent (anaerobic) pathway. The primary difference between these two pathways lies in the timing of cobalt insertion into the corrin (B1236194) ring.

  • The Anaerobic Pathway: In this ancient pathway, cobalt is inserted early in the synthesis cascade. This pathway is found in organisms such as Salmonella typhimurium, Bacillus megaterium, and Propionibacterium shermanii. The genes associated with this pathway are typically designated with a "cbi" prefix.

  • The Aerobic Pathway: This pathway, found in organisms like Pseudomonas denitrificans and Rhodobacter capsulatus, inserts cobalt at a later stage and requires molecular oxygen for one of the ring contraction steps. The genes of the aerobic pathway are commonly denoted with a "cob" prefix.

It is important to note that while the pathways are distinct, many of the enzymatic steps are homologous, suggesting a shared evolutionary origin.

Quantitative Distribution of Cobalamin Biosynthesis Genes

The distribution of cobalamin synthesis genes across prokaryotic phyla is far from uniform, highlighting the significant role of evolutionary processes like gene loss and horizontal gene transfer. A comprehensive analysis of thousands of bacterial genomes reveals the following distribution patterns:

PhylumPercentage of Genomes with de novo Cobalamin Synthesis Genes
Proteobacteria57.24%
Actinobacteria18.16%
Firmicutes11.01%
Bacteroidetes0.6%
Euryarchaeota85.33% (of Archaea with synthesis genes)
Crenarchaeota6.20% (of Archaea with synthesis genes)
Thaumarchaeota4.31% (of Archaea with synthesis genes)

Table 1: Distribution of de novo cobalamin biosynthesis gene families across major prokaryotic phyla. Data compiled from a study analyzing over 11,000 bacterial genomes and a separate analysis of archaeal genomes.

The stark contrast between the high prevalence of cobamide-dependent enzymes (86% of bacteria) and the lower percentage of de novo producers (37% of bacteria) underscores the widespread reliance on cobalamin salvaging. The Bacteroidetes phylum is a prime example, where a vast majority of species require cobalamin but very few can synthesize it.

Key Evolutionary Mechanisms Shaping Cobalamin Synthesis

The scattered phylogenetic distribution of cobalamin synthesis pathways is a testament to a dynamic evolutionary history dominated by gene loss and horizontal gene transfer (HGT).

Horizontal Gene Transfer: A Key Driver of Pathway Acquisition

There is substantial evidence for the acquisition of entire cobalamin synthesis and salvage pathways via HGT. For instance, the Thermotogales lineage appears to have acquired the necessary genes from Firmicutes and Archaea. Similarly, the ability of Salmonella species to synthesize cobalamin, a trait absent in the closely related E. coli, is attributed to the reacquisition of the cob operon through HGT.

Gene Loss: The Path to Dependency

The high metabolic cost of de novo cobalamin synthesis likely provides a strong selective pressure for gene loss in environments where the cofactor is readily available. This has led to the emergence of numerous auxotrophic lineages that are dependent on external sources of cobalamin or its intermediates. The loss of the B12-independent methionine synthase (MetE) in some algal lineages, for example, has led to an absolute requirement for cobalamin.

Regulation of Cobalamin Synthesis: The Role of Riboswitches

The expression of cobalamin biosynthesis and transport genes is tightly regulated to prevent wasteful production when the cofactor is abundant. A key regulatory mechanism is the cobalamin riboswitch (also known as the B12 element), a structured RNA element located in the 5' untranslated region of the regulated genes.

When cobalamin (specifically adenosylcobalamin or AdoCbl) binds to the riboswitch, it induces a conformational change in the RNA structure. This change can lead to either:

  • Transcriptional Termination: The formation of a terminator hairpin that prematurely stops transcription.

  • Inhibition of Translation Initiation: The sequestration of the ribosome binding site, preventing the ribosome from initiating translation.

The cobalamin riboswitch is the second most widely distributed riboswitch in bacteria, highlighting its ancient origins and crucial role in regulating B12 metabolism.

Experimental Protocols: A Methodological Overview

Elucidating the evolutionary history of cobalamin synthesis has relied on a combination of computational and experimental approaches.

Comparative Genomics

This approach involves comparing the genomes of different organisms to identify genes, gene clusters, and regulatory elements associated with a particular metabolic pathway.

Methodology:

  • Genome Selection: A diverse set of prokaryotic genomes is selected, representing a broad phylogenetic range.

  • Gene Prediction and Annotation: Open reading frames (ORFs) are predicted, and genes are annotated based on homology to known protein families.

  • Homology Search: Homologs of known cobalamin synthesis enzymes are identified using tools like BLAST or HMMER against the selected genomes.

  • Gene Neighborhood Analysis: The genomic context of the identified genes is examined to identify conserved gene clusters (operons) associated with cobalamin synthesis.

  • Regulatory Element Identification: The upstream regions of cobalamin-related genes are searched for conserved regulatory motifs, such as the B12 riboswitch.

Phylogenetic Analysis

Phylogenetic analysis is used to reconstruct the evolutionary relationships between genes and organisms, providing insights into events like gene duplication, loss, and HGT.

Methodology:

  • Sequence Retrieval: Homologous protein sequences for a specific cobalamin synthesis enzyme are retrieved from public databases.

  • Multiple Sequence Alignment: The sequences are aligned using algorithms like ClustalW or MUSCLE to identify conserved regions.

  • Phylogenetic Tree Construction: A phylogenetic tree is constructed from the alignment using methods such as Maximum Likelihood (e.g.,

The Corrin Ring: A Technical Guide to Structural Analysis and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The corrin (B1236194) macrocycle, the core of vitamin B12 and its derivatives, represents a fascinating and complex scaffold in bioinorganic chemistry. Its unique structural features, including a partially saturated and flexible frame, underpin its diverse roles in catalysis and biological transport. This technical guide provides an in-depth exploration of the structural analysis of the corrin ring and its modifications, offering detailed experimental protocols and quantitative data for researchers in academia and industry.

The Architecture of the Corrin Ring

The corrin ring is a tetrapyrrole macrocycle distinguished from the related porphyrins by the direct linkage between two of the pyrrole (B145914) rings (A and D), bypassing a methine bridge.[1] This structural feature imparts a higher degree of flexibility and a non-planar conformation.[1] In its most famous biological context, vitamin B12 (cobalamin), the corrin ring chelates a central cobalt ion.[2] The cobalt's coordination sphere is typically completed by an upper (β) axial ligand, which is the site of catalytic activity, and a lower (α) axial ligand, often a 5,6-dimethylbenzimidazole (B1208971) (DMB) nucleotide loop that is covalently attached to the corrin frame.[3][4]

Modifications to the corrin ring can occur at several positions: the peripheral side chains, the macrocycle itself, and the axial ligands of the central cobalt ion. These modifications, both natural and synthetic, play a crucial role in modulating the chemical properties and biological activity of the corrinoid. A notable application of synthetic modification is "corrination," the conjugation of a corrin ring to peptides or small molecules to enhance their pharmacokinetic and pharmacodynamic properties.[5][6][7]

Experimental Protocols for Structural Elucidation

A multi-faceted approach employing various spectroscopic and analytical techniques is essential for the comprehensive structural analysis of the corrin ring and its derivatives.

X-ray Crystallography

X-ray crystallography provides the most definitive, atomic-resolution picture of the three-dimensional structure of corrinoids.

Detailed Experimental Protocol:

  • Crystallization:

    • Crystals of corrinoids, such as glutathionylcobalamin (B146606) (GSCbl), can be grown from their synthesis mixtures at 4°C, with suitable crystals appearing within 72 hours to one week.[8]

    • For protein-bound corrinoids, such as human transcobalamin, crystallization can be achieved using the hanging-drop vapor-diffusion method with polyethylene (B3416737) glycol and ethanol (B145695) as precipitants.[9][10]

  • Data Collection:

    • Crystals are transferred into a cryoprotectant (e.g., paratone oil) and flash-cooled in liquid nitrogen.[8]

    • X-ray diffraction data are collected using synchrotron radiation to achieve high resolution.[8][9][10] Data are typically collected at a specific wavelength (e.g., 1.200 Å) using a CCD detector.[9]

  • Structure Solution and Refinement:

    • The diffraction pattern is indexed to determine the unit cell parameters and space group.[9][10]

    • The structure is solved using molecular replacement if a homologous structure is available, or by direct methods.

    • The model is refined to a low crystallographic R-factor, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of corrinoids in solution. 1H, 13C, and 15N NMR are routinely used to assign the complex array of resonances in these molecules.

Detailed Experimental Protocol:

  • Sample Preparation:

    • For 1H NMR of small molecule corrinoids, 1-10 mg of the sample is dissolved in a deuterated solvent.[11] For cyanocobalamin (B1173554), a 5 mM solution in 90:10 H₂O/D₂O can be used.[12]

    • The final volume of the solution in a standard 5 mm NMR tube should be 0.5 - 0.6 mL.[11]

    • The solution should be free of solid particles and transparent.[11]

  • Data Acquisition:

    • Spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz).[13]

    • For structural assignment, a suite of 1D and 2D NMR experiments are performed, including 1H, 13C, COSY, TOCSY, NOESY, HSQC, and HMBC.

    • For studying protein-ligand interactions, Saturation Transfer Difference (STD)-NMR can be employed to identify the binding epitopes of the corrinoid.[13]

  • Data Analysis:

    • The acquired spectra are processed (Fourier transformation, phasing, and baseline correction) using appropriate software.

    • Resonances are assigned based on chemical shifts, coupling constants, and cross-peak correlations in 2D spectra. The characteristic chemical shifts of different parts of the cyanocobalamin molecule have been well-documented.[13][14]

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of corrinoids and for obtaining structural information through fragmentation analysis.

Detailed Experimental Protocol:

  • Sample Preparation and Introduction:

    • Corrinoids can be analyzed by direct infusion or coupled with liquid chromatography (LC-MS).

    • For LC-MS analysis of vitamin B12, reversed-phase HPLC with a C18 column is commonly used.[15][16] A simple binary gradient of acetonitrile (B52724) and water can be employed.[15][16]

    • For complex matrices, sample extraction and purification may be necessary. This can involve enzymatic digestion, cyanidation to convert all forms to cyanocobalamin, and purification using immunoaffinity solid-phase extraction (SPE) cartridges.[17][18]

  • Ionization and Mass Analysis:

    • Electrospray ionization (ESI) is a soft ionization technique well-suited for corrinoids, often producing protonated molecules [M+H]⁺ or multiply charged ions.[15][16]

    • Tandem mass spectrometry (MS/MS) is used to induce fragmentation and obtain structural information. Collision-induced dissociation (CID) is a common fragmentation method.

  • Data Analysis:

    • The mass-to-charge ratio (m/z) of the parent ion confirms the molecular weight.

    • The fragmentation pattern provides insights into the structure of the corrinoid, including the nature of the axial ligands and peripheral side chains. For example, in the analysis of different forms of vitamin B12, characteristic fragment ions can be monitored.[19]

UV-Visible and Circular Dichroism (CD) Spectroscopy

UV-Vis and CD spectroscopy are used to study the electronic structure and chirality of corrinoids.

Detailed Experimental Protocol:

  • Sample Preparation:

    • Samples are dissolved in a suitable UV-transparent solvent or buffer.[20][21]

    • For CD spectroscopy, it is crucial that the buffer itself is not optically active in the region of interest.[21]

    • The concentration of the sample should be adjusted to yield an absorbance in the optimal range for the instrument (typically 0.1-1.0 AU for UV-Vis). For far-UV CD, a concentration of 0.1 mg/mL in a 1-mm pathlength cell is a good starting point.[21]

  • Data Acquisition:

    • UV-Vis spectra are recorded over a wavelength range that covers the characteristic electronic transitions of the corrin ring (typically 200-700 nm).

    • CD spectra measure the differential absorption of left- and right-circularly polarized light and are particularly sensitive to the chiral environment of the chromophore.[22][23][24]

  • Data Analysis:

    • The UV-Vis spectrum provides information about the electronic transitions and can be used for quantification.[20]

    • The CD spectrum, with its characteristic positive and negative peaks (Cotton effects), provides a fingerprint of the corrinoid's three-dimensional structure and can be used to monitor conformational changes.[20][23]

Quantitative Structural Data

The following tables summarize key quantitative data obtained from the structural analysis of corrinoids.

Table 1: Selected Bond Lengths from X-ray Crystallography

BondCyanocobalamin (Å)Glutathionylcobalamin (Å)[8]
Co - N (Corrin Plane Avg.)~1.90-
Co - N (DMB)~2.242.074(3)
Co - C (Cyano)~1.92-
Co - S (Glutathione)-2.295(1)

Table 2: Representative ¹H NMR Chemical Shifts for Cyanocobalamin in D₂O

Proton AssignmentChemical Shift (ppm)[13]
Corrin Ring Protons6.00 - 7.50
DMB Protons6.00, 7.00, 7.19
Ribose Protons3.50 - 4.50
Side Chain Protons0.30 - 3.00

Table 3: Key Mass Spectrometry Fragments for Vitamin B12 Derivatives

DerivativePrecursor Ion (m/z)Key Fragment Ion(s) (m/z)Interpretation
Cyanocobalamin1355.5913Loss of the nucleotide loop and cyano group
Adenosylcobalamin1579.7147.1, 359.2Protonated DMB and ribose-phosphate-DMB
Methylcobalamin1344.6147.1, 359.2Protonated DMB and ribose-phosphate-DMB
Hydroxocobalamin1346.5147.1, 359.2Protonated DMB and ribose-phosphate-DMB

Visualizing Workflows and Relationships

Graphviz diagrams can be used to illustrate the logical flow of experiments and the relationships between different corrinoid structures.

experimental_workflow cluster_synthesis Synthesis / Isolation cluster_analysis Structural Analysis cluster_data Data Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR XRay X-ray Crystallography Purification->XRay UVCD UV-Vis / CD Purification->UVCD MW Molecular Weight MS->MW Solution_Structure Solution Structure NMR->Solution_Structure Structure 3D Structure XRay->Structure Electronic_Properties Electronic Properties UVCD->Electronic_Properties Final_Model Complete Structural Characterization MW->Final_Model Structure->Final_Model Combined Analysis Solution_Structure->Final_Model Electronic_Properties->Final_Model corrinoid_relationships Corrin_Ring Corrin Ring Cobinamide Cobinamide Corrin_Ring->Cobinamide + Co ion + side chains Cobalamin Cobalamin (Vitamin B12) Cobinamide->Cobalamin + Nucleotide loop Modified_Corrin Modified Corrin (e.g., Corrinated Peptide) Cobinamide->Modified_Corrin Synthetic Conjugation Cobalamin->Modified_Corrin Synthetic Conjugation

References

An In-depth Technical Guide to the Transport and Uptake of Cobalamin in Archaea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalamin (vitamin B12) is a vital cobalt-containing cofactor essential for a range of metabolic processes in all three domains of life. While its biosynthesis is restricted to certain bacteria and archaea, many organisms have evolved sophisticated systems for its uptake from the environment. In the domain Archaea, which encompasses a diverse group of microorganisms often thriving in extreme environments, the mechanisms of cobalamin transport are crucial for survival and metabolic function. This technical guide provides a comprehensive overview of the current understanding of cobalamin transport and uptake in archaea, with a focus on the molecular machinery, mechanistic principles, and regulatory strategies involved. We delve into the primary transporter families implicated in this process, namely the ATP-binding cassette (ABC) transporters and Energy-Coupling Factor (ECF) transporters. This guide consolidates available quantitative data, details relevant experimental protocols, and presents visual representations of the key pathways and workflows to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development.

Introduction: The Significance of Cobalamin in Archaeal Metabolism

Cobalamin-dependent enzymes play critical roles in central metabolic pathways within archaea, including methane (B114726) biosynthesis, nucleotide metabolism, and fatty acid degradation.[1] Given that many archaeal species are auxotrophic for cobalamin, the ability to efficiently scavenge this complex vitamin from their surroundings is a key determinant of their ecological success. Understanding the transport mechanisms is therefore fundamental to comprehending archaeal physiology and identifying potential targets for antimicrobial strategies or biotechnological applications.

Cobalamin Transporter Families in Archaea

Archaea primarily utilize two major families of active transporters for the uptake of cobalamin and other essential micronutrients: ABC transporters and ECF transporters. These systems harness the energy from ATP hydrolysis to drive the translocation of substrates across the cell membrane against a concentration gradient.

ATP-Binding Cassette (ABC) Transporters: The BtuFCD System

ABC transporters are a large and diverse superfamily of proteins found in all domains of life. In the context of cobalamin transport, the best-characterized system in bacteria is the Btu system. While archaea lack the outer membrane and therefore the BtuB outer membrane transporter found in Gram-negative bacteria, homologs of the inner membrane components, BtuF, BtuC, and BtuD, have been identified in several archaeal genomes.[2]

The archaeal BtuFCD-like system is predicted to function as a primary active importer of cobalamin across the cytoplasmic membrane. It consists of three core components:

  • BtuF: A high-affinity substrate-binding protein that captures cobalamin in the extracellular space. In Gram-positive bacteria and archaea, BtuF is often a lipoprotein anchored to the cell membrane.

  • BtuC: A transmembrane permease that forms the channel through which cobalamin traverses the membrane.

  • BtuD: A nucleotide-binding domain (NBD) located on the cytoplasmic side of the membrane that hydrolyzes ATP to power the transport process.

The proposed mechanism involves the binding of cobalamin to BtuF, which then delivers the substrate to the BtuCD complex, triggering a conformational change driven by ATP hydrolysis that results in the translocation of cobalamin into the cytoplasm.

Energy-Coupling Factor (ECF) Transporters

ECF transporters represent another class of primary active transporters prevalent in bacteria and archaea for the uptake of various vitamins and micronutrients.[2][3] These systems are modular and typically consist of four components:

  • S-component (Substrate-binding protein): A transmembrane protein that specifically binds the substrate with high affinity.

  • T-component (Transmembrane subunit): An integral membrane protein that is part of the energizing module.

  • A and A' components (ATPases): Two distinct ATP-hydrolyzing subunits that form the energizing module along with the T-component.

In many cases, a single ECF module (comprising the T, A, and A' components) can associate with different S-components to transport a variety of substrates.[3] Comparative genomic analyses suggest the presence of ECF transporters for cobalamin in several archaeal lineages.[2]

Quantitative Data on Archaeal Cobalamin Transport

While our understanding of the components of archaeal cobalamin transport systems is growing, specific quantitative data on their kinetic parameters and binding affinities remain limited. Much of the current knowledge is inferred from studies on bacterial homologs. The following table summarizes the available data and highlights areas where further research is needed.

Transporter ComponentOrganism/DomainParameterValueReference(s)
BtuF (Bacterial Homolog) Escherichia coliKd for Cyanocobalamin~15 nM[4][5]
ECF-CbrT (Bacterial Homolog) Lactobacillus delbrueckiiKM for Cobalamin2.1 ± 0.4 nM[6]
ECF-CbrT (Bacterial Homolog) Lactobacillus delbrueckiiVmax0.06 ± 0.01 pmol/mg/s[6]
BtuF (Archaeal Homolog) Haloferax volcaniiBinding of B12-analogDemonstrated[7]

Note: The lack of specific quantitative data for archaeal cobalamin transporters underscores a significant gap in our knowledge and presents a key area for future research.

Regulation of Cobalamin Transport in Archaea

The expression of cobalamin transport systems in archaea is tightly regulated to ensure an adequate supply of this essential cofactor while avoiding the energetic cost of unnecessary protein synthesis. A primary mechanism of regulation is through riboswitches , which are structured RNA elements typically located in the 5' untranslated region (5'-UTR) of messenger RNA (mRNA).[8][9]

Cobalamin riboswitches directly bind to cobalamin or its derivatives, leading to a conformational change in the RNA structure. This structural rearrangement can modulate gene expression at either the transcriptional or translational level. In archaea, cobalamin riboswitches have been identified and are predicted to regulate the expression of genes involved in both cobalamin biosynthesis and transport.[8][9]

Cobalamin_Riboswitch_Regulation cluster_low_cbl Low Cobalamin cluster_high_cbl High Cobalamin Transcription_ON Transcription Proceeds Translation_ON Translation Proceeds Ribosome_Binding_Site_ON Ribosome Binding Site Accessible Anti_Terminator Anti-Terminator Structure Forms RNA_Polymerase_ON RNA Polymerase DNA_Template_ON DNA Template (btu Operon) Transcription_OFF Transcription Terminates Translation_OFF Translation Blocked Ribosome_Binding_Site_OFF Ribosome Binding Site Sequestered Terminator Terminator Structure Forms RNA_Polymerase_OFF RNA Polymerase DNA_Template_OFF DNA Template (btu Operon) Cobalamin Cobalamin

Caption: Cobalamin Riboswitch Regulatory Mechanism.

Experimental Protocols

Investigating the function of archaeal cobalamin transporters requires specialized experimental approaches, particularly given the often extremophilic nature of these organisms. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of Archaeal Cobalamin Transporters

Due to the typically low abundance of transport proteins in native membranes, heterologous expression is often necessary to obtain sufficient quantities for biochemical and structural studies.

Protocol: Expression and Purification of a His-tagged Archaeal Membrane Transporter in E. coli

  • Gene Synthesis and Cloning:

    • Synthesize the archaeal transporter gene with codon optimization for E. coli expression.

    • Incorporate a C-terminal hexa-histidine (6x-His) tag for affinity purification.

    • Clone the gene into a suitable expression vector, such as pET-28a(+), under the control of a T7 promoter.

  • Expression in E. coli :

    • Transform the expression construct into an appropriate E. coli strain (e.g., BL21(DE3) or C43(DE3)).

    • Grow the cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with 0.5-1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue cultivation at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding and membrane insertion.

  • Membrane Vesicle Preparation:

    • Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and DNase I).

    • Lyse the cells using a French press or sonication.

    • Remove unbroken cells and debris by low-speed centrifugation (10,000 x g, 20 min, 4°C).

    • Isolate the membrane fraction by ultracentrifugation (150,000 x g, 1 hour, 4°C).

    • Wash the membrane pellet with a high-salt buffer to remove peripherally associated proteins.

  • Solubilization and Purification:

    • Resuspend the membrane pellet in solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20% glycerol, 20 mM imidazole) containing a suitable detergent (e.g., 1-2% n-dodecyl-β-D-maltoside (DDM) or lauryl maltose (B56501) neopentyl glycol (LMNG)).

    • Incubate with gentle agitation for 1-2 hours at 4°C to solubilize membrane proteins.

    • Remove insoluble material by ultracentrifugation (150,000 x g, 30 min, 4°C).

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (solubilization buffer with a lower detergent concentration, e.g., 0.05% DDM).

    • Wash the column extensively to remove non-specifically bound proteins.

    • Elute the His-tagged protein with elution buffer (wash buffer containing 250-500 mM imidazole).

  • Size-Exclusion Chromatography:

    • Further purify the eluted protein by size-exclusion chromatography (SEC) using a column pre-equilibrated with SEC buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% DDM) to remove aggregates and obtain a homogenous protein preparation.

Expression_Purification_Workflow Gene_Cloning Gene Cloning into Expression Vector Transformation Transformation into E. coli Gene_Cloning->Transformation Cell_Culture Cell Culture and Induction (IPTG) Transformation->Cell_Culture Harvesting Cell Harvesting Cell_Culture->Harvesting Lysis Cell Lysis Harvesting->Lysis Membrane_Isolation Membrane Isolation (Ultracentrifugation) Lysis->Membrane_Isolation Solubilization Solubilization with Detergent Membrane_Isolation->Solubilization Affinity_Chromatography Ni-NTA Affinity Chromatography Solubilization->Affinity_Chromatography SEC Size-Exclusion Chromatography Affinity_Chromatography->SEC Purified_Protein Purified Transporter SEC->Purified_Protein

Caption: Workflow for Heterologous Expression and Purification.

Reconstitution of Archaeal Cobalamin Transporters into Proteoliposomes

To study the transport activity of purified membrane proteins, they must be reconstituted into artificial lipid vesicles (liposomes) to form proteoliposomes.

Protocol: Reconstitution of an Archaeal Transporter into Liposomes

  • Liposome (B1194612) Preparation:

    • Prepare a lipid mixture (e.g., E. coli polar lipids or a defined mixture of POPE, POPG, and cardiolipin) in chloroform.

    • Dry the lipids to a thin film under a stream of nitrogen gas and then under vacuum for at least 2 hours.

    • Hydrate the lipid film in reconstitution buffer (e.g., 50 mM HEPES-KOH pH 7.0, 100 mM KCl) to a final lipid concentration of 10-20 mg/mL.

    • Subject the lipid suspension to several freeze-thaw cycles and then extrude it through a polycarbonate membrane (e.g., 100-400 nm pore size) to form unilamellar liposomes.

  • Detergent Destabilization and Protein Insertion:

    • Titrate the liposome suspension with a mild detergent (e.g., Triton X-100 or DDM) to the point of saturation, just before complete solubilization.

    • Add the purified transporter protein to the destabilized liposomes at a desired lipid-to-protein ratio (e.g., 50:1 to 200:1 w/w).

    • Incubate for 30-60 minutes at room temperature with gentle agitation.

  • Detergent Removal:

    • Remove the detergent to allow the formation of sealed proteoliposomes. This can be achieved by:

      • Dialysis: Dialyze the mixture against detergent-free buffer for 48-72 hours with several buffer changes.

      • Bio-Beads: Add polystyrene adsorbent beads (e.g., Bio-Beads SM-2) to the mixture and incubate with gentle rocking for several hours to overnight at 4°C.

  • Proteoliposome Harvesting:

    • Harvest the proteoliposomes by ultracentrifugation (200,000 x g, 1 hour, 4°C).

    • Resuspend the proteoliposome pellet in the desired buffer for transport assays.

Cobalamin Uptake Assay using Radiolabeled Substrate

This assay directly measures the transport of cobalamin into proteoliposomes.

Protocol: Radiolabeled Cobalamin Uptake Assay

  • Assay Preparation:

    • Load the proteoliposomes with an ATP-regenerating system (e.g., creatine (B1669601) kinase and phosphocreatine) and ATP by freeze-thaw cycles followed by extrusion.

    • Equilibrate the proteoliposomes to the desired assay temperature (e.g., 37°C or a temperature suitable for the specific archaeal protein).

  • Initiation of Transport:

    • Initiate the transport reaction by adding radiolabeled cobalamin (e.g., [57Co]-cyanocobalamin) to the proteoliposome suspension.

  • Time-course Sampling and Quenching:

    • At specific time points, take aliquots of the reaction mixture and immediately quench the transport by diluting the sample into ice-cold quench buffer.

    • Rapidly filter the quenched sample through a nitrocellulose membrane (0.22 µm pore size) to separate the proteoliposomes from the external medium containing unincorporated radiolabeled cobalamin.

    • Wash the filter with ice-cold quench buffer to remove any non-specifically bound substrate.

  • Quantification:

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Determine the amount of transported cobalamin based on the specific activity of the radiolabeled substrate.

  • Data Analysis:

    • Plot the amount of transported cobalamin over time to determine the initial rate of transport.

    • Perform the assay at various substrate concentrations to determine the kinetic parameters Km and Vmax by fitting the data to the Michaelis-Menten equation.

Uptake_Assay_Workflow Proteoliposome_Prep Prepare ATP-loaded Proteoliposomes Initiate_Transport Initiate Transport with [57Co]-Cobalamin Proteoliposome_Prep->Initiate_Transport Time_Sampling Take Samples at Different Time Points Initiate_Transport->Time_Sampling Quench_Filter Quench Reaction and Filter Time_Sampling->Quench_Filter Quantify Quantify Radioactivity Quench_Filter->Quantify Data_Analysis Data Analysis (Kinetics) Quantify->Data_Analysis Results Determine Km and Vmax Data_Analysis->Results

Caption: Workflow for a Radiolabeled Cobalamin Uptake Assay.

Future Directions and Implications for Drug Development

The study of cobalamin transport in archaea is a burgeoning field with significant potential. Future research should focus on:

  • Identification and characterization of novel transporters: A wider range of archaeal species, particularly from diverse and extreme environments, needs to be investigated to uncover the full diversity of cobalamin transport systems.

  • Quantitative biochemical and biophysical studies: Determining the kinetic parameters and binding affinities of archaeal cobalamin transporters is crucial for a detailed understanding of their function.

  • Structural biology: High-resolution structures of archaeal cobalamin transporters will provide invaluable insights into their mechanisms of substrate recognition and translocation.

  • Regulatory network analysis: Elucidating the complete regulatory networks that govern cobalamin homeostasis in archaea will provide a more holistic view of their metabolic adaptation.

From a drug development perspective, the unique features of archaeal cobalamin transporters could be exploited as targets for novel antimicrobial agents. Given the essential role of cobalamin in many pathogenic microorganisms, inhibitors of these transport systems could represent a promising avenue for therapeutic intervention. Furthermore, the high-affinity binding of these transporters could be harnessed for the targeted delivery of drugs.

Conclusion

The transport and uptake of cobalamin are fundamental processes for the survival and metabolic versatility of many archaeal species. While our understanding of the key players, namely ABC and ECF transporters, is advancing, significant gaps in our knowledge of their specific mechanisms, kinetics, and regulation in archaea remain. The experimental approaches outlined in this guide provide a framework for future investigations that will undoubtedly shed more light on these fascinating molecular machines and their importance in the archaeal domain. This knowledge will not only deepen our understanding of microbial physiology but also open new avenues for biotechnological and therapeutic applications.

References

The Crucial Role of Cobalamin in the One-Carbon Metabolism of Anaerobic Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of anaerobic microbiology, the intricate network of metabolic pathways that sustain life in the absence of oxygen presents a fascinating area of study. Central to many of these processes is one-carbon (1C) metabolism, the biochemical assimilation and transformation of single-carbon compounds. A key player in this metabolic arena is cobalamin, or vitamin B12, a complex organometallic cofactor. This technical guide provides an in-depth exploration of the multifaceted role of cobalamin in the one-carbon metabolism of anaerobic bacteria, offering insights into the underlying enzymatic machinery, quantitative data on metabolic effects, detailed experimental protocols, and visual representations of key pathways and workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and harness these fundamental microbial processes.

Core Metabolic Pathways: The Wood-Ljungdahl Pathway and Beyond

The Wood-Ljungdahl pathway, also known as the reductive acetyl-CoA pathway, stands as a cornerstone of one-carbon metabolism in many anaerobic bacteria, particularly in acetogens and methanogens. This pathway facilitates both energy conservation and the synthesis of cellular building blocks from simple one-carbon substrates like CO2.[1][2] Cobalamin is an indispensable cofactor for key enzymes within this pathway, most notably the corrinoid iron-sulfur protein (CFeSP) and its associated methyltransferase.

The pathway can be conceptually divided into two branches: the methyl (or eastern) branch and the carbonyl (or western) branch.[1] In the methyl branch, CO2 is reduced to a methyl group, which is then transferred to the cobalt ion of the corrinoid cofactor within CFeSP.[1] The carbonyl branch involves the reduction of another molecule of CO2 to carbon monoxide (CO) by the enzyme carbon monoxide dehydrogenase/acetyl-CoA synthase (CODH/ACS). Finally, the methyl group from the cobalamin cofactor, the CO from the carbonyl branch, and coenzyme A are combined by CODH/ACS to form acetyl-CoA, a central metabolic intermediate.

Beyond the Wood-Ljungdahl pathway, cobalamin-dependent enzymes are crucial for other aspects of one-carbon metabolism in a diverse range of anaerobic bacteria. Methionine synthase (MetH), a cobalamin-dependent enzyme, catalyzes the transfer of a methyl group to homocysteine to form the essential amino acid methionine.[3] In some anaerobes, such as the organohalide-respiring bacterium Dehalococcoides mccartyi, a minimal core methionine synthase (often referred to as core-MetE) utilizes methylcobalamin (B1676134) as the methyl donor.[4][5]

Signaling Pathway: The Wood-Ljungdahl Pathway

Wood_Ljungdahl_Pathway cluster_methyl_branch Methyl Branch cluster_cobalamin_core Cobalamin-Dependent Core cluster_carbonyl_branch Carbonyl Branch CO2_methyl CO₂ Formate Formate CO2_methyl->Formate Formate Dehydrogenase Formyl_THF Formyl-THF Formate->Formyl_THF Formyl-THF Synthetase Methenyl_THF Methenyl-THF Formyl_THF->Methenyl_THF Methenyl-THF Cyclohydrolase Methylene_THF Methylene-THF Methenyl_THF->Methylene_THF Methylene-THF Dehydrogenase Methyl_THF Methyl-THF Methylene_THF->Methyl_THF Methylene-THF Reductase CFeSP_Co_I CFeSP-Co(I) Methyl_THF->CFeSP_Co_I Methyltransferase (MeTr) CFeSP_CH3_Co_III CFeSP-CH₃-Co(III) CODH_ACS CODH/ACS CFeSP_CH3_Co_III->CODH_ACS CO2_carbonyl CO₂ CO CO CO2_carbonyl->CO CO Dehydrogenase (CODH) CO->CODH_ACS Acetyl_CoA Acetyl-CoA CODH_ACS->Acetyl_CoA Acetyl-CoA Synthase (ACS)

Caption: The Wood-Ljungdahl pathway, highlighting the central role of the cobalamin-containing CFeSP.

Quantitative Data on Cobalamin's Impact

The availability of cobalamin can significantly influence the physiology and metabolism of anaerobic bacteria. This section presents quantitative data summarizing the effects of cobalamin on enzyme kinetics, bacterial growth, and metabolic fluxes.

Table 1: Kinetic Parameters of Key Cobalamin-Dependent Enzymes
EnzymeOrganismSubstrate(s)K_m (µM)k_cat (s⁻¹)Reference(s)
Core Methionine Synthase (core-MetE)Dehalococcoides mccartyi CBDB1Methylcob(III)alamin~240~60[4][5]
L-homocysteine~50[4][5]
Vanillate O-Demethylase (MtvA component)Moorella thermoaceticaMethylcobalamin--[6]
Tetrahydrofolate--[6]

Note: Kinetic data for many cobalamin-dependent enzymes in anaerobic bacteria are not extensively characterized and reported in a centralized manner. The data presented here are from specific studies and may not be exhaustive.

Table 2: Impact of Cobalamin on Anaerobic Bacterial Growth and Metabolism
OrganismConditionParameterValueReference(s)
Acetobacterium woodiiFructose (B13574) + OH-CblRate of CT transformation~30x faster than without OH-Cbl[7]
Pseudomonas aeruginosaAnaerobic growthCell densityHigher with Vitamin B12[8]
In vitro colon simulationMethylcobalamin supplementationButyrate productionIncreased[9][10]
Propionic acid productionIncreased[9][10]
Desulfovibrio desulfuricans LSFermentative growth + CoCl₂ + benzimidazoleMercury methylationIncreased[11]
Metabolic Flux Analysis

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of cobalamin's role in anaerobic one-carbon metabolism.

Protocol 1: Anaerobic Cultivation of Acetogenic Bacteria (e.g., Acetobacterium woodii)

Materials:

  • Anaerobic chamber or Hungate tubes/serum bottles with butyl rubber stoppers

  • Gas mixture (e.g., 80% N₂ / 20% CO₂)

  • Modified DSMZ medium 135 for A. woodii

  • Reducing agent (e.g., sodium sulfide (B99878) or cysteine-HCl)

  • Resazurin (redox indicator)

  • Sterile syringes and needles

Procedure:

  • Media Preparation: Prepare the growth medium according to the formulation, excluding the reducing agent and heat-labile components.

  • Anoxic Environment: Transfer the medium to the anaerobic chamber or dispense into Hungate tubes/serum bottles.

  • Gassing: Sparge the medium with the anaerobic gas mixture for at least 30 minutes to remove dissolved oxygen.

  • Sealing: Seal the tubes/bottles with butyl rubber stoppers and aluminum crimps.

  • Autoclaving: Autoclave the sealed media.

  • Addition of Supplements: After cooling, aseptically add sterile, anaerobic solutions of the reducing agent, vitamins, and the carbon/energy source (e.g., fructose or H₂/CO₂). The medium should be colorless after the addition of the reducing agent, indicating a low redox potential.

  • Inoculation: Inoculate the medium with a culture of A. woodii using a sterile syringe and needle.

  • Incubation: Incubate at the optimal temperature for the specific strain (e.g., 30°C for A. woodii).

Experimental Workflow: Anaerobic Cultivation

Anaerobic_Cultivation_Workflow start Start media_prep Prepare Growth Medium start->media_prep transfer Transfer to Anaerobic Environment media_prep->transfer gassing Sparge with Anaerobic Gas transfer->gassing seal Seal Vessels gassing->seal autoclave Autoclave seal->autoclave add_supplements Aseptically Add Supplements autoclave->add_supplements inoculate Inoculate with Culture add_supplements->inoculate incubate Incubate at Optimal Temperature inoculate->incubate end End incubate->end

Caption: A generalized workflow for the anaerobic cultivation of bacteria.

Protocol 2: Assay for Methionine Synthase Activity

Principle: This assay measures the cobalamin-dependent conversion of homocysteine and 5-methyltetrahydrofolate (5-CH₃-THF) to methionine and tetrahydrofolate (THF). The production of methionine can be quantified by various methods, including HPLC or colorimetric assays.

Materials:

  • Anaerobic chamber or glove box

  • Spectrophotometer or HPLC system

  • Cell-free extract of the anaerobic bacterium

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.2)

  • L-homocysteine

  • 5-methyltetrahydrofolate (5-CH₃-THF)

  • S-adenosylmethionine (SAM) and a reducing system (e.g., dithiothreitol (B142953) and flavodoxin) for reactivation of the enzyme

  • Reagents for methionine quantification (e.g., O-phthaldialdehyde for derivatization before HPLC)

Procedure:

  • Preparation: All solutions and the cell-free extract must be prepared and handled under strict anaerobic conditions.

  • Reaction Mixture: In an anaerobic environment, prepare the reaction mixture containing the assay buffer, homocysteine, 5-CH₃-THF, and the cell-free extract. A control reaction without the cell-free extract or without one of the substrates should be included.

  • Initiation: Start the reaction by adding the final component (e.g., the cell-free extract).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period.

  • Termination: Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

  • Quantification: Quantify the amount of methionine produced using a suitable method. For HPLC analysis, derivatize the amino acids and separate them on a reverse-phase column.

Protocol 3: Quantification of Intracellular Cobalamin by HPLC

Principle: This method involves the extraction of cobalamin from bacterial cells, conversion to a stable form (cyanocobalamin), and quantification by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Materials:

  • HPLC system with a UV detector and a C18 column

  • Bacterial cell pellet

  • Extraction buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5)

  • Potassium cyanide (KCN) solution

  • Immunoaffinity columns for cobalamin purification (optional)

  • Cyanocobalamin standard

  • Methanol (B129727) and water (HPLC grade)

Procedure:

  • Cell Lysis and Extraction: Resuspend the bacterial cell pellet in extraction buffer. Lyse the cells by sonication or bead beating.

  • Conversion to Cyanocobalamin: Add KCN solution to the cell lysate to convert all forms of cobalamin to the more stable cyanocobalamin. Heat the mixture to facilitate this conversion and precipitate proteins.

  • Purification: Centrifuge the mixture to remove cell debris. For cleaner samples, the supernatant can be passed through an immunoaffinity column that specifically binds cobalamins. Elute the bound cobalamin from the column.

  • HPLC Analysis: Inject the purified extract onto the C18 column. Elute with an isocratic or gradient mobile phase of methanol and water.

  • Detection: Monitor the absorbance at a specific wavelength (e.g., 361 nm) for cyanocobalamin.

  • Quantification: Compare the peak area of the sample to a standard curve generated with known concentrations of cyanocobalamin.[14][15][16]

Experimental Workflow: Cobalamin Quantification

Cobalamin_Quantification_Workflow start Start cell_lysis Bacterial Cell Lysis start->cell_lysis conversion Conversion to Cyanocobalamin cell_lysis->conversion purification Purification (Centrifugation/Immunoaffinity) conversion->purification hplc HPLC Analysis purification->hplc detection UV Detection hplc->detection quantification Quantification against Standard Curve detection->quantification end End quantification->end

Caption: A workflow for the quantification of intracellular cobalamin using HPLC.

Conclusion and Future Perspectives

Cobalamin is a vital cofactor that underpins the one-carbon metabolism of a wide array of anaerobic bacteria, enabling them to thrive in anoxic environments and play critical roles in global biogeochemical cycles. The Wood-Ljungdahl pathway in acetogens and methanogens, and methionine synthesis in various anaerobes, are prime examples of the indispensability of this complex molecule. For researchers in microbiology and biotechnology, a thorough understanding of these cobalamin-dependent pathways is essential for manipulating microbial metabolism for beneficial applications, such as the production of biofuels and biochemicals from C1 feedstocks. For professionals in drug development, these unique metabolic pathways and their cobalamin-dependent enzymes may represent novel targets for antimicrobial agents, particularly against pathogenic anaerobes.

Future research should focus on several key areas. A more comprehensive characterization of the kinetic properties of cobalamin-dependent enzymes from a wider range of anaerobic bacteria is needed to refine metabolic models. Advanced metabolic flux analysis studies, particularly those employing ¹³C-labeling, will provide more precise quantitative insights into the impact of cobalamin on metabolic network dynamics. Furthermore, elucidating the intricate regulatory mechanisms that govern the expression and activity of cobalamin-dependent enzymes will be crucial for the rational engineering of these microorganisms. The continued exploration of the role of cobalamin in the fascinating world of anaerobic metabolism promises to yield further fundamental discoveries and innovative biotechnological applications.

References

Unveiling Novel Corrinoids: A Technical Guide to the Discovery of New Cobalamin Analogs in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cutting-edge methodologies for discovering and characterizing new vitamin B12 analogs from diverse environmental sources. This document details experimental protocols, presents quantitative data on corrinoid diversity, and visualizes complex workflows for a deeper understanding of these essential microbial cofactors.

The study of cobalamin (vitamin B12) and its analogs, collectively known as corrinoids, is a rapidly evolving field with significant implications for microbiology, human health, and biotechnology. While cobalamin is essential for human metabolism, it is just one member of a large family of structurally diverse corrinoids produced exclusively by certain prokaryotes.[1] These molecules play crucial roles in microbial metabolism and shape the dynamics of microbial communities.[1] Contrary to its prominence in human biochemistry, cobalamin is often a minor component in many microbial habitats, where a diverse array of other corrinoids predominates.[1] This guide provides an in-depth overview of the current techniques used to discover, identify, and quantify these novel cobalamin analogs in various environmental samples.

I. Quantitative Distribution of Cobalamin Analogs in Environmental Samples

Recent studies have revealed a remarkable diversity and variability in the types and abundances of cobalamin analogs across different environments. The following tables summarize quantitative data from various studies, highlighting the prevalence of different corrinoids in host-associated and environmental matrices.

Table 1: Relative Abundance of Corrinoids in Host-Associated Samples

Sample TypeNumber of Corrinoids DetectedMost Abundant CorrinoidSimpson DiversityKey Findings
Human Fecal>7[2-MeAde]Cba~0.3High diversity of cobamides, suggesting exposure to a wide variety of structures.
Bovine Rumen>7[2-MeAde]Cba~0.3Similar to the human gut, a diverse and even distribution of cobamides is observed.
Termite Gut>7[2-MeAde]Cba~0.3Dominated by [2-MeAde]Cba, indicating a specialized corrinoid profile.

Data synthesized from Hallberga et al.[1]

Table 2: Relative Abundance of Corrinoids in Environmental Samples

Sample TypeNumber of Corrinoids DetectedMost Abundant Corrinoid(s)Key Findings
Ocean Water (Particulate)2Cobalamin, PseudocobalaminConcentrations of both were often of equal magnitude in the surface ocean. Pseudocobalamin peaked in the euphotic zone.[2]
SoilVariableHighly variableCorrinoid compositions are highly variable.[1] Extraction from soil can be challenging.[3]
TCE-Contaminated GroundwaterVariableHighly variableDemonstrates the diversity of corrinoids in contaminated environments.[1]
Aquatic Microbiomes2Pseudocobalamin, CobalaminPseudocobalamin was the dominant form observed.[1]

Data synthesized from Hallberga et al. and Heal et al.[1][2]

II. Experimental Protocols for the Discovery and Analysis of Novel Cobalamin Analogs

The identification and quantification of novel corrinoids from complex environmental matrices require a series of meticulous experimental steps, from sample collection and preparation to sophisticated analytical techniques.

A. Sample Collection and Preparation

Proper sample handling is critical to preserve the integrity of the corrinoids. The initial preparation steps vary depending on the sample matrix.[4][5]

  • Aqueous Samples (e.g., Ocean Water): Samples are typically filtered to separate the particulate fraction (containing microbial cells and detritus) from the dissolved fraction.[2] For analysis, aqueous samples can be directly cyanated with potassium cyanide and then filtered.[1]

  • Biological Samples (e.g., Microbial Cell Pellets, Animal Tissues): These samples often require homogenization and cell lysis to release intracellular corrinoids.[1][5]

  • Soil and Sediment Samples: Extraction from soil can be challenging due to strong adsorption of corrinoids to soil particles.[3] Pre-treatment with a phosphate (B84403) buffer may be necessary.[1] A common method involves mixing the soil with an extraction solution (e.g., water or buffer), followed by vortexing, incubation, and centrifugation to separate the supernatant containing the extracted corrinoids.[3]

B. Extraction and Purification of Corrinoids

A general workflow for extracting and purifying corrinoids from environmental samples is depicted below. This process typically involves cyanating the corrinoids to a stable form, followed by solid-phase extraction for purification.

Experimental_Workflow_for_Corrinoid_Extraction Sample Environmental Sample (e.g., Water, Soil, Biomass) Cyanation Cyanation with KCN Sample->Cyanation Stabilization Extraction Extraction (e.g., Organic Solvent, Aqueous Buffer) Cyanation->Extraction Centrifugation Centrifugation/Filtration Extraction->Centrifugation Phase Separation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Crude Extract Elution Elution SPE->Elution Purification Analysis Analysis by LC-MS/MS Elution->Analysis Purified Corrinoids

Caption: General workflow for the extraction and purification of corrinoids from environmental samples.

Protocol for Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load the cyanated and filtered sample extract onto the cartridge.

  • Wash the cartridge with water to remove salts and other polar impurities.

  • Elute the corrinoids with methanol.

  • Dry the eluate under a stream of nitrogen or by vacuum centrifugation.

  • Reconstitute the dried extract in a suitable solvent (e.g., water or mobile phase) for analysis.[1]

C. Analytical Characterization using Liquid Chromatography-Mass Spectrometry (LC-MS)

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the primary technique for the separation, identification, and quantification of cobalamin analogs.[1][2][6]

  • Chromatographic Separation: A C18 reversed-phase column is commonly used to separate the different corrinoids based on their hydrophobicity. A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small amount of formic acid, is employed for elution.[6] UPLC offers higher resolution and faster analysis times compared to traditional HPLC.[6]

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is typically used to ionize the corrinoids. Tandem mass spectrometry (MS/MS) is essential for structural elucidation and confident identification.[7] Multiple reaction monitoring (MRM) is used for accurate quantification of known corrinoids. High-resolution mass spectrometry is crucial for determining the elemental composition of novel analogs.[7][8]

Table 3: Example LC-MS/MS Parameters for Cobalamin Analog Analysis

ParameterSetting
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 1.7 µm particle size)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile or Methanol with 0.1% formic acid
Flow Rate0.2 - 0.5 mL/min
GradientLinear gradient from low to high percentage of Mobile Phase B
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Scan TypeMultiple Reaction Monitoring (MRM) for quantification; Full scan and product ion scan for identification
Collision GasNitrogen or Argon
Key Fragment IonsThe fragmentation pattern can reveal the structure of the corrin (B1236194) ring, the upper ligand, and the lower base.[7]

These are general parameters and should be optimized for the specific instrument and analytes of interest.

III. Bioinformatics Workflow for Identifying Corrinoid Biosynthetic Gene Clusters

Genomic and metagenomic data are invaluable resources for discovering the biosynthetic potential for novel corrinoids in microbial communities. Bioinformatics tools can identify biosynthetic gene clusters (BGCs) that encode the enzymes for corrinoid synthesis.

Bioinformatics_Workflow_for_BGC_Identification Metagenome Metagenomic DNA from Environmental Sample Sequencing DNA Sequencing Metagenome->Sequencing Assembly Genome/Metagenome Assembly Sequencing->Assembly Annotation Gene Prediction and Annotation Assembly->Annotation BGC_Mining BGC Mining using tools like antiSMASH, PRISM Annotation->BGC_Mining Identify Putative BGCs Analysis Comparative Genomics and Phylogenetic Analysis BGC_Mining->Analysis Analyze Gene Content and Organization Hypothesis Hypothesize Novel Corrinoid Structures Analysis->Hypothesis Predict Function and Product

Caption: A typical bioinformatics workflow for the identification of corrinoid biosynthetic gene clusters from metagenomic data.

A variety of bioinformatics tools are available for mining genomic data for BGCs.[9][10]

  • antiSMASH (antibiotics & Secondary Metabolite Analysis Shell): A widely used web server and standalone tool for the automatic genomic identification and analysis of secondary metabolite biosynthesis gene clusters.[9][10] It can identify a wide range of BGCs, including those for corrinoids.

  • PRISM (Prediction of Secondary Metabolite Regions): Another tool that predicts BGCs and can even suggest the chemical structure of the final product.[9]

  • MultiGeneBlast: Useful for comparative analysis of BGCs across different genomes.[9]

These tools leverage hidden Markov models, sequence similarity searches, and machine learning to identify the characteristic genes involved in corrinoid biosynthesis.[9]

IV. Future Directions and Implications

The discovery of novel cobalamin analogs is expanding our understanding of microbial metabolism and interactions.[1] The diverse structures of these molecules suggest that they may have unique biological activities and specificities for different enzymes.[11][12] For drug development professionals, these novel corrinoids represent a potential source of new therapeutic agents or tools for modulating microbial communities. Further research is needed to elucidate the specific functions of these new analogs and their roles in host-microbe interactions and ecosystem functioning. The continued application of the advanced analytical and bioinformatic techniques described in this guide will be instrumental in uncovering the full diversity and potential of the corrinoid family of cofactors.

References

Foundational Research on the Anti-Pernicious Anaemia Factor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research that led to the discovery and understanding of the anti-pernicious anaemia factor, now known as Vitamin B12. The document details the pivotal experiments, presents the quantitative data that drove these discoveries, and outlines the experimental protocols that were instrumental in isolating and characterizing this essential nutrient.

Early Investigations: The Liver Factor

The journey to understanding pernicious anaemia began with the crucial observation that diet could influence the production of red blood cells. The pioneering work of George H. Whipple, followed by the clinical studies of George R. Minot and William P. Murphy, laid the groundwork for the discovery of the "anti-pernicious anaemia factor."

Whipple's Experiments in Anemic Dogs

Dr. George H. Whipple's research in the early 20th century provided the first robust evidence that liver consumption could reverse anemia.[1] His experiments on dogs with chronic hemorrhagic anemia demonstrated that a diet rich in liver was remarkably effective at regenerating hemoglobin.[1]

  • Induction of Anemia: Healthy dogs were made chronically anemic through repeated bleeding to reduce their hemoglobin levels to a stable, subnormal baseline.

  • Basal Diet: The dogs were maintained on a standard "salmon bread" diet, which was designed to be nutritionally complete but low in factors that promote hemoglobin regeneration. This allowed for the establishment of a baseline rate of red blood cell production.

  • Dietary Intervention: Various food substances were added to the basal diet, and their effects on hemoglobin regeneration were meticulously recorded. These substances included different types of meat, vegetables, and iron supplements.

  • Monitoring: Hemoglobin levels and red blood cell counts were monitored regularly to quantify the hematopoietic response to each dietary intervention.

Dietary SupplementObserved Effect on Hemoglobin Regeneration
LiverHigh
Beef MuscleModerate
Iron SaltsLow to Moderate
VegetablesLow
Minot and Murphy's Clinical Studies in Pernicious Anaemia Patients

Building on Whipple's findings, Drs. George R. Minot and William P. Murphy conducted a landmark clinical study in 1926, treating 45 patients with pernicious anaemia with a special diet rich in liver.[2][3] Their results, published in the Journal of the American Medical Association, were a medical breakthrough, transforming a fatal disease into a manageable condition.[4][5]

  • Patient Selection: 45 patients diagnosed with pernicious anaemia were enrolled in the study.

  • Dietary Regimen: The patients were prescribed a daily diet consisting of:

    • 120-240 grams of lightly cooked liver.

    • 120 grams of beef or mutton muscle meat.

    • At least 400 grams of fruits and vegetables.

    • Other nutrient-rich foods such as eggs, milk, and whole grains.

  • Clinical and Hematological Monitoring: The patients' clinical symptoms and blood parameters, including red blood cell count and reticulocyte percentage, were closely monitored.

Minot and Murphy's study provided compelling quantitative evidence of the effectiveness of the liver diet. A key indicator of the bone marrow's response was the dramatic increase in the percentage of reticulocytes (immature red blood cells) in the bloodstream.

ParameterPre-Treatment (Average)Post-Treatment (Average, 7-10 days)
Reticulocyte Count~1%8%

This significant increase in reticulocytes was a clear indication that the liver diet was stimulating the production of new red blood cells. The red blood cell counts of the patients also showed a steady and marked increase over the course of the treatment.

Minot_Murphy_Experiment cluster_protocol Experimental Protocol cluster_results Results start 45 Pernicious Anaemia Patients diet Daily Diet: - 120-240g Liver - 120g Muscle Meat - Fruits & Vegetables start->diet Treatment monitoring Monitor: - Red Blood Cell Count - Reticulocyte % diet->monitoring Observation reticulocyte_increase Significant Increase in Reticulocytes (~1% to 8%) monitoring->reticulocyte_increase rbc_increase Marked Increase in Red Blood Cells monitoring->rbc_increase symptom_improvement Clinical Improvement monitoring->symptom_improvement

Minot and Murphy's Experimental Workflow

The Discovery of Intrinsic and Extrinsic Factors

While the liver diet was a monumental success, the mechanism behind its efficacy remained a mystery. Dr. William B. Castle's ingenious experiments in the late 1920s provided the next critical piece of the puzzle, leading to the concepts of an "intrinsic factor" and an "extrinsic factor."

Castle's Self-Experimentation

Castle hypothesized that patients with pernicious anaemia lacked an "intrinsic factor" in their gastric juice that was necessary for the absorption of an "extrinsic factor" present in food. To test this, he conducted a series of experiments on himself and his patients.

  • Baseline: It was established that feeding cooked beef muscle alone to pernicious anaemia patients did not elicit a hematopoietic response.

  • The Experiment:

    • Dr. Castle would consume a known amount of cooked beef muscle.

    • After a period of digestion, he would induce vomiting to recover the partially digested beef from his own stomach.

    • This regurgitated mixture, containing the beef and his normal gastric juices (the source of the "intrinsic factor"), was then fed to pernicious anaemia patients.

  • Control: In a control experiment, beef was incubated with the gastric juice of a pernicious anaemia patient and then fed to another patient.

  • Monitoring: The reticulocyte count of the patients was monitored to assess the hematopoietic response.

Castle's experiments demonstrated a clear and significant reticulocyte response in patients who consumed the beef pre-digested in a normal stomach, while no such response was observed with beef alone or beef digested with the gastric juice of a pernicious anaemia patient.

Experimental ConditionReticulocyte Response
Beef Muscle AloneNo significant increase
Beef Muscle + Normal Gastric JuiceSignificant increase
Beef Muscle + Pernicious Anaemia Gastric JuiceNo significant increase

This elegantly simple experiment proved the existence of a crucial interaction between a factor in normal gastric secretions (intrinsic factor) and a component of the diet (extrinsic factor) for the proper maturation of red blood cells.

Castle's Intrinsic Factor Experiment Logic

Isolation and Characterization of Vitamin B12

The "extrinsic factor" remained elusive for many years. The breakthrough came in 1948 when two independent research groups, one led by Karl Folkers at Merck and the other by E. Lester Smith at Glaxo Laboratories, successfully isolated the anti-pernicious anaemia factor in crystalline form.[6][[“]] This compound was named Vitamin B12.

Isolation of Vitamin B12

The isolation of Vitamin B12 was a challenging process due to its extremely low concentration in natural sources. The researchers at Merck, guided by the microbiological assay developed by Mary Shorb, utilized a multi-step purification process.

  • Source Material: Liver extracts were used as the starting material.

  • Fractionation: A series of chemical and physical fractionation techniques were employed to concentrate the active factor. This included precipitation, solvent extraction, and adsorption chromatography.

  • Chromatography: Alumina column chromatography was a key step. The active fractions were identified by their characteristic pink color.

  • Crystallization: The purified, colored fractions were concentrated, leading to the crystallization of Vitamin B12 as small, red needles.

Structure Elucidation of Vitamin B12

The determination of the complex three-dimensional structure of Vitamin B12 was a monumental achievement in the field of chemistry and biology. This was accomplished by Dorothy Hodgkin and her team in 1956 using X-ray crystallography.[8][9][10]

  • Crystal Preparation: High-quality crystals of Vitamin B12 were prepared.

  • X-ray Diffraction: The crystals were bombarded with a beam of X-rays. The X-rays were diffracted by the electrons in the atoms of the crystal, producing a unique diffraction pattern.

  • Data Collection: The diffraction patterns were recorded on photographic film.

  • Structural Analysis: By analyzing the positions and intensities of the spots in the diffraction pattern, and through complex mathematical calculations (Fourier analysis), the arrangement of the atoms in the Vitamin B12 molecule was deduced.

The structure revealed a complex corrin (B1236194) ring structure with a central cobalt atom, a feature unique among vitamins.

The Biochemical Pathway of Vitamin B12 Absorption

With the identification of Vitamin B12 as the extrinsic factor and the confirmation of the role of intrinsic factor, the complete pathway of Vitamin B12 absorption began to be elucidated.

B12_Absorption_Pathway cluster_stomach Stomach cluster_duodenum Duodenum cluster_ileum Terminal Ileum cluster_circulation Circulation food_b12 Dietary Vitamin B12 (bound to protein) free_b12 Free Vitamin B12 food_b12->free_b12 Pepsin, HCl b12_haptocorrin B12-Haptocorrin Complex free_b12->b12_haptocorrin b12_if_complex B12-Intrinsic Factor Complex free_b12->b12_if_complex haptocorrin Haptocorrin (R-protein) haptocorrin->b12_haptocorrin pancreatic_proteases Pancreatic Proteases b12_haptocorrin->pancreatic_proteases intrinsic_factor Intrinsic Factor (from Parietal Cells) intrinsic_factor->b12_if_complex pancreatic_proteases->free_b12 Releases cubilin_receptor Cubilin Receptor (on enterocytes) b12_if_complex->cubilin_receptor Binds to absorption Absorption into Enterocytes cubilin_receptor->absorption transcobalamin_ii Transcobalamin II absorption->transcobalamin_ii Binds to b12_tc_complex B12-Transcobalamin II Complex transcobalamin_ii->b12_tc_complex delivery Delivery to Tissues (Bone Marrow, etc.) b12_tc_complex->delivery

Vitamin B12 Absorption Pathway

The current understanding of Vitamin B12 absorption is as follows:

  • In the Stomach: Dietary Vitamin B12, bound to proteins in food, is released by the action of pepsin and hydrochloric acid. The freed Vitamin B12 then binds to haptocorrin (also known as R-protein), a glycoprotein (B1211001) present in saliva and gastric juice.

  • In the Duodenum: In the more alkaline environment of the duodenum, pancreatic proteases digest haptocorrin, releasing the Vitamin B12. The Vitamin B12 then binds to intrinsic factor, which has been secreted by the parietal cells of the stomach.

  • In the Terminal Ileum: The Vitamin B12-intrinsic factor complex travels to the terminal ileum, where it binds to a specific receptor on the surface of the intestinal cells called the cubilin receptor.

  • Absorption and Transport: The complex is then absorbed into the intestinal cells. Inside the cells, Vitamin B12 is released from the intrinsic factor and binds to another protein called transcobalamin II. This new complex is then released into the bloodstream, which transports the Vitamin B12 to the tissues where it is needed, particularly the bone marrow for red blood cell production and the nervous system.

Conclusion

The foundational research on the anti-pernicious anaemia factor is a compelling narrative of scientific inquiry, from initial clinical observations to the elucidation of complex biochemical pathways. The meticulous experimental work of Whipple, Minot, Murphy, and Castle, followed by the chemical and structural discoveries of Folkers, Smith, and Hodgkin, transformed our understanding of this fatal disease and paved the way for effective treatments. This technical guide has provided a detailed overview of these pivotal studies, their quantitative findings, and the experimental protocols that were employed, offering valuable insights for researchers, scientists, and drug development professionals in the field of hematology and nutritional science.

References

Methodological & Application

Application Note: Quantification of Cobalamin (Vitamin B12) in Cell Cultures using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cobalamin, also known as Vitamin B12, is a water-soluble vitamin that plays a crucial role in cellular metabolism, including DNA synthesis, methylation, and mitochondrial function.[1] Its deficiency can lead to various hematological and neurological disorders.[1] Therefore, accurate quantification of intracellular cobalamin levels is essential for researchers studying cellular metabolism, drug development, and various disease states. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers a highly sensitive and selective method for the determination of different forms of cobalamin in complex biological matrices like cell cultures.[2][3] This application note provides a detailed protocol for the extraction and quantification of cobalamin from cell cultures using HPLC-MS/MS.

Principle

The method involves the extraction of cobalamins from cell lysates, followed by separation using reversed-phase HPLC and detection by tandem mass spectrometry. The different forms of cobalamin, such as methylcobalamin (B1676134) (MeCbl), adenosylcobalamin (AdoCbl), hydroxycobalamin (OHCbl), and cyanocobalamin (B1173554) (CNCbl), can be separated and quantified.[4] Quantification is typically achieved using an internal standard and a calibration curve prepared with known concentrations of cobalamin standards.

Intracellular Cobalamin Metabolism

Cobalamin undergoes a complex intracellular metabolic process upon entering the cell. Initially, it is transported into the cell via a receptor-mediated endocytosis involving transcobalamin II (TCII).[5] Inside the lysosome, cobalamin is released from TCII and transported to the cytoplasm.[5][6] In the cytoplasm, it is converted into its two active coenzyme forms: methylcobalamin (MeCbl) in the cytosol and adenosylcobalamin (AdoCbl) in the mitochondria.[1][5][6] MeCbl is a cofactor for methionine synthase, which is essential for the conversion of homocysteine to methionine, a key step in the methylation cycle.[5] AdoCbl is a cofactor for methylmalonyl-CoA mutase, which is involved in the metabolism of odd-chain fatty acids and some amino acids.[5]

Cobalamin_Metabolism cluster_blood Bloodstream cluster_cell Cell cluster_endosome Endosome/Lysosome cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion TCII_Cbl TCII-Cbl TCII_Cbl_endo TCII-Cbl TCII_Cbl->TCII_Cbl_endo Endocytosis Cbl_free_lys Cbl (free) TCII_Cbl_endo->Cbl_free_lys Lysosomal Degradation TCII_degraded Degraded TCII TCII_Cbl_endo->TCII_degraded Cbl_free_cyto Cbl (free) Cbl_free_lys->Cbl_free_cyto Transport MeCbl Methylcobalamin (MeCbl) Cbl_free_cyto->MeCbl Methylation Cbl_free_mito Cbl (free) Cbl_free_cyto->Cbl_free_mito Transport MS Methionine Synthase MeCbl->MS Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methylation Cycle AdoCbl Adenosylcobalamin (AdoCbl) Cbl_free_mito->AdoCbl Adenosylation MCM Methylmalonyl-CoA Mutase AdoCbl->MCM Methylmalonyl_CoA Methylmalonyl-CoA Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Isomerization

Caption: Intracellular cobalamin metabolism pathway.

Experimental Protocols

Materials and Reagents
  • Cobalamin standards: Methylcobalamin (MeCbl), Adenosylcobalamin (AdoCbl), Hydroxycobalamin (OHCbl), and Cyanocobalamin (CNCbl)

  • Internal Standard (IS): 13C7-Cyanocobalamin is recommended for its similarity to the analytes.[7]

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer: 50 mM Tris, pH 7.4, containing 0.15 M NaCl and 1% Triton X-100[8]

  • Absolute ethanol (B145695)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or acetic acid (for mobile phase)

  • Ammonium formate (B1220265) (optional, for mobile phase)

Equipment
  • Cell culture incubator

  • Centrifuge

  • Vortex mixer

  • HPLC system with a C18 column (e.g., Waters Acquity BEH C18)[2][9]

  • Tandem mass spectrometer with an electrospray ionization (ESI) source[2][10]

  • Syringe filters (0.22 µm)

Sample Preparation

Note: All sample preparation steps should be performed under dim or red light to prevent the degradation of photosensitive cobalamins.[8][11]

  • Cell Culture: Culture cells to the desired confluency in appropriate cell culture flasks or plates.

  • Cell Harvesting:

    • Aspirate the cell culture medium.

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization.

    • Centrifuge the cell suspension to obtain a cell pellet.

  • Cell Lysis:

    • Resuspend the cell pellet in a suitable volume of lysis buffer (e.g., 0.5 mL).[8]

    • Incubate for 20 minutes at room temperature to ensure complete cell lysis.[8]

  • Protein Precipitation and Cobalamin Extraction:

    • Add absolute ethanol to the cell lysate (e.g., 0.75 mL of ethanol to 0.5 mL of lysate).[8]

    • Incubate for 20 minutes at room temperature to precipitate proteins.[8]

    • Centrifuge at high speed (e.g., 9302 x g for 3 minutes) to pellet the precipitated proteins.[8]

  • Supernatant Collection:

    • Carefully collect the supernatant containing the extracted cobalamins.

    • Filter the supernatant through a 0.22 µm syringe filter before HPLC-MS/MS analysis.

Experimental Workflow Diagram

Experimental_Workflow CellCulture 1. Cell Culture Harvesting 2. Cell Harvesting (Wash with PBS, Centrifuge) CellCulture->Harvesting Lysis 3. Cell Lysis (Lysis Buffer) Harvesting->Lysis Extraction 4. Protein Precipitation & Cobalamin Extraction (Ethanol) Lysis->Extraction Centrifugation 5. Centrifugation Extraction->Centrifugation Filtration 6. Supernatant Collection & Filtration (0.22 µm) Centrifugation->Filtration HPLC_MSMS 7. HPLC-MS/MS Analysis Filtration->HPLC_MSMS DataAnalysis 8. Data Analysis (Quantification) HPLC_MSMS->DataAnalysis

Caption: Workflow for cobalamin quantification in cell cultures.

HPLC-MS/MS Analysis

HPLC Conditions

  • Column: A reversed-phase C18 column is commonly used.[2][9]

  • Mobile Phase A: 0.1% formic acid or acetic acid in water.[8][9]

  • Mobile Phase B: 0.1% formic acid or acetic acid in acetonitrile.[8][9]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the different cobalamin forms. For example: 0-2 min, 10% B; 3-4.5 min, 70% B; 4.6-6 min, 100% B; 6.1-8 min, 10% B.[10]

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-10 µL.[2][10]

  • Column Temperature: 35-40 °C.[2][10]

MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[10]

  • Scan Type: Multiple Reaction Monitoring (MRM).[10]

  • MRM Transitions: The precursor and product ions for each cobalamin and the internal standard need to be optimized. The doubly charged ion [M+2H]2+ is often monitored for cobalamins.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
MeCbl674.3147.1
AdoCbl804.3147.1
OHCbl673.8147.1
CNCbl678.4147.2
13C7-CNCbl (IS)681.9147.1

Note: The exact m/z values may vary slightly depending on the instrument and conditions. It is crucial to optimize these parameters on the specific instrument being used.

Data Presentation

The quantitative data for cobalamin analysis can be summarized in the following tables. The values presented are examples and may vary depending on the specific experimental conditions and instrumentation.

Table 1: HPLC-MS/MS Method Performance

ParameterMeCblAdoCblOHCblCNCbl
Linear Range (ng/mL) 0.05 - 50.05 - 50.05 - 50.05 - 5
LOD (ng/mL) 0.010.010.010.02
LLOQ (ng/mL) 0.050.050.050.05
Intra-day Precision (%RSD) < 15%< 15%< 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%< 15%< 15%
Recovery (%) 85 - 115%85 - 115%85 - 115%85 - 115%
Data adapted from a study on rat plasma, which provides a good reference for biological matrices.[7]

Table 2: Example of Cobalamin Quantification in a Cell Line

Cell LineTreatmentMeCbl (pg/10^6 cells)AdoCbl (pg/10^6 cells)OHCbl (pg/10^6 cells)Total Cobalamin (pg/10^6 cells)
Cell Line A Control1.23.50.85.5
Cell Line A Drug X0.82.10.53.4
Cell Line B Control2.55.11.18.7
Cell Line B Drug X1.94.20.97.0
This table is a template for presenting results. Actual values will be determined experimentally.

Conclusion

The HPLC-MS/MS method described provides a robust and sensitive approach for the quantification of various cobalamin forms in cell cultures. This detailed protocol can be adapted by researchers to accurately measure intracellular cobalamin levels, providing valuable insights into cellular metabolism and the effects of therapeutic agents. The use of an appropriate internal standard and careful sample handling are critical for obtaining accurate and reproducible results.

References

Application Notes and Protocols for the Purification of Cobalamin-Dependent Methionine Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalamin-dependent methionine synthase (MetH) is a crucial enzyme in one-carbon metabolism, catalyzing the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, yielding methionine and tetrahydrofolate.[1][2] This reaction is vital for the regeneration of methionine, a precursor for the universal methyl donor S-adenosylmethionine (SAM), and for the prevention of hyperhomocysteinemia, a risk factor for various diseases. The enzyme utilizes a cobalamin (vitamin B12) cofactor, which cycles between the methylcob(III)alamin and cob(I)alamin states during catalysis.[3][4] Due to its central role in cellular metabolism, MetH is a target of interest for drug development and biochemical studies. This document provides a detailed protocol for the purification of recombinant cobalamin-dependent methionine synthase from Escherichia coli.

Signaling Pathway and Experimental Workflow

The catalytic cycle of cobalamin-dependent methionine synthase involves a series of conformational changes and redox reactions centered around its cobalamin cofactor. The enzyme alternates between two main conformations to accommodate its two substrates, homocysteine and 5-methyltetrahydrofolate. A less frequent but critical part of its functional cycle is the reactivation pathway, where the inactive cob(II)alamin form of the enzyme is reductively methylated back to the active methylcob(III)alamin state.

Methionine_Synthase_Cycle MetH_MeCbl MetH-CH3-Cob(III)alamin (Active) MetH_Cbl_I MetH-Cob(I)alamin MetH_MeCbl->MetH_Cbl_I Homocysteine -> Methionine MetH_Cbl_I->MetH_MeCbl 5-Methyl-THF -> THF MetH_Cbl_II MetH-Cob(II)alamin (Inactive) MetH_Cbl_I->MetH_Cbl_II Oxidation (~1 in 2000 turnovers) Reactivation_Complex Reactivation Complex MetH_Cbl_II->Reactivation_Complex SAM + Flavodoxin (reduced) Reactivation_Complex->MetH_MeCbl Reductive Methylation

Caption: Catalytic and reactivation cycles of cobalamin-dependent methionine synthase.

The purification of cobalamin-dependent methionine synthase from overexpressing E. coli typically involves cell lysis, followed by a series of chromatography steps to isolate the protein to homogeneity. The following diagram outlines a common workflow.

Purification_Workflow Start E. coli cell paste expressing MetH Lysis Cell Lysis (Sonication) Start->Lysis Centrifugation1 Centrifugation (Clarification of lysate) Lysis->Centrifugation1 AmmoniumSulfate Ammonium Sulfate Precipitation (Optional) Centrifugation1->AmmoniumSulfate Centrifugation2 Centrifugation AmmoniumSulfate->Centrifugation2 Dialysis Dialysis / Desalting Centrifugation2->Dialysis AffinityChrom Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) Dialysis->AffinityChrom IonExchange Anion Exchange Chromatography (e.g., Q-Sepharose) AffinityChrom->IonExchange SizeExclusion Size Exclusion Chromatography (e.g., Superdex 200) IonExchange->SizeExclusion PureProtein Pure MetH SizeExclusion->PureProtein

Caption: Experimental workflow for the purification of methionine synthase.

Experimental Protocols

This protocol is adapted from established methods for the purification of recombinant E. coli cobalamin-dependent methionine synthase.

I. Expression and Cell Lysis
  • Expression: Transform E. coli BL21(DE3) cells with an expression vector containing the gene for cobalamin-dependent methionine synthase (e.g., with an N-terminal His6-tag). Grow the cells in a suitable medium (e.g., Terrific Broth) supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM final concentration) and continue to grow the cells at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

  • Lysis: Resuspend the cell pellet in 4 volumes of Lysis Buffer (50 mM potassium phosphate (B84403), pH 7.2, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Incubate on ice for 30 minutes.

  • Sonication: Sonicate the resuspended cells on ice using a probe sonicator. Use pulses of 30 seconds on and 30 seconds off for a total of 10 minutes of sonication time, or until the lysate is no longer viscous.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant, which contains the soluble protein fraction.

II. Protein Purification
  • Affinity Chromatography (His-tagged protein):

    • Equilibrate a Ni-NTA affinity column with Lysis Buffer.

    • Load the clarified lysate onto the column at a flow rate of 1 mL/min.

    • Wash the column with 10 column volumes of Wash Buffer (50 mM potassium phosphate, pH 7.2, 300 mM NaCl, 20 mM imidazole).

    • Elute the protein with Elution Buffer (50 mM potassium phosphate, pH 7.2, 300 mM NaCl, 250 mM imidazole). Collect fractions and analyze by SDS-PAGE.

  • Anion Exchange Chromatography:

    • Pool the fractions containing methionine synthase and dialyze against Anion Exchange Buffer A (20 mM Tris-HCl, pH 8.0, 50 mM NaCl).

    • Equilibrate a Q-Sepharose column with Anion Exchange Buffer A.

    • Load the dialyzed sample onto the column.

    • Wash the column with 5 column volumes of Anion Exchange Buffer A.

    • Elute the protein with a linear gradient of 0-100% Anion Exchange Buffer B (20 mM Tris-HCl, pH 8.0, 1 M NaCl) over 20 column volumes. Collect fractions and analyze by SDS-PAGE.

  • Size Exclusion Chromatography:

    • Concentrate the pooled fractions from the anion exchange step using an appropriate centrifugal filter device.

    • Equilibrate a Superdex 200 size-exclusion column with SEC Buffer (50 mM potassium phosphate, pH 7.2, 150 mM NaCl).

    • Load the concentrated protein onto the column.

    • Elute the protein with SEC Buffer at a flow rate of 0.5 mL/min. Collect fractions and analyze by SDS-PAGE for purity.

    • Pool the purest fractions, concentrate, and store at -80°C in the presence of 10% glycerol.

III. Enzyme Activity Assay

The activity of methionine synthase can be measured using a radioactive assay that monitors the transfer of the radiolabeled methyl group from [¹⁴C]methyl-tetrahydrofolate to homocysteine to form [¹⁴C]methionine.[5]

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.2), 10 mM L-homocysteine, 0.2 mM S-adenosylmethionine, 1 mM DTT, 0.1 mM aquocobalamin, and 0.5 mM [¹⁴C]5-methyltetrahydrofolate.

  • Enzyme Addition: Initiate the reaction by adding a small amount of purified enzyme to the pre-warmed (37°C) reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

  • Quenching: Stop the reaction by adding an equal volume of 10% trichloroacetic acid.

  • Separation and Quantification: The product, [¹⁴C]methionine, can be separated from the unreacted [¹⁴C]5-methyltetrahydrofolate by anion-exchange chromatography and quantified by scintillation counting.

Data Presentation

The following table summarizes representative data from a typical purification of cobalamin-dependent methionine synthase.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Lysate1500300021001
Ni-NTA Affinity1002400248012
Anion Exchange301800606030
Size Exclusion201500755037.5

One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of methionine per minute under standard assay conditions.

Conclusion

This protocol provides a comprehensive guide for the purification of cobalamin-dependent methionine synthase. The combination of affinity, ion-exchange, and size-exclusion chromatography yields a highly pure and active enzyme suitable for structural and functional studies. The provided activity assay allows for the quantitative assessment of the enzyme at each stage of the purification process. Adherence to these protocols will enable researchers to obtain high-quality methionine synthase for a variety of downstream applications, including inhibitor screening and mechanistic investigations.

References

Application Notes and Protocols: Development of Fluorescent Cobalamin Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and application of fluorescent cobalamin (vitamin B₁₂) probes for cellular imaging. Cobalamin is an essential vitamin that is taken up by cells, particularly cancer cells, at an increased rate through receptor-mediated endocytosis, making it an excellent candidate for targeted imaging applications.

Introduction

Fluorescently labeling cobalamin allows for the visualization of its uptake and trafficking in living cells. This technology is particularly valuable for cancer research, as cancer cells often overexpress the transcobalamin receptor (TCblR/CD320), leading to enhanced accumulation of cobalamin conjugates.[1][2] These fluorescent probes, often referred to as "CobalaFluors," can be used for a variety of applications, including epifluorescence microscopy, flow cytometry, and potentially intraoperative visualization.[1][3]

Probe Design and Synthesis

The design of fluorescent cobalamin probes typically involves conjugating a fluorophore to the cobalamin molecule. The attachment site is crucial to preserve the biological activity and recognition by the cellular uptake machinery. Two common strategies are:

  • Modification at the β-axial position: A fluorophore is attached via a linker to the upper axial (β) ligand of the cobalt atom. This preserves the recognition of cobalamin by the transport protein, transcobalamin.[1][3]

  • Modification at the ribose-5'-OH: The fluorophore is conjugated to the 5'-hydroxyl group of the ribose moiety. Utilizing a rigid linker in this position can prevent the fluorophore from interacting with the corrin (B1236194) ring, thereby minimizing fluorescence quenching and increasing the quantum yield.[4]

A variety of fluorophores can be used, including fluorescein (B123965), Oregon Green, naphthofluorescein, Rhodamine 6G, and BODIPY derivatives, offering a range of spectral properties.[3][4]

Cellular Uptake Pathway

The cellular uptake of cobalamin is a well-characterized process of receptor-mediated endocytosis.

Cobalamin_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Cbl Fluorescent Cobalamin Probe TC_Cbl TC-Cbl Complex Cbl->TC_Cbl Binds to TC Transcobalamin (TC) TC->TC_Cbl TCblR TCblR (CD320) TC_Cbl->TCblR Binds to Endosome Endosome TCblR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Free_Cbl Free Fluorescent Cobalamin Lysosome->Free_Cbl TC Degradation & Cbl Release Recycled_TCblR Recycled TCblR Lysosome->Recycled_TCblR Receptor Recycling Recycled_TCblR->TCblR

The process is biphasic, requiring calcium ions (Ca²⁺) and metabolic energy, with optimal internalization occurring at 37°C.[5]

Quantitative Data of Fluorescent Cobalamin Probes

The choice of a fluorescent cobalamin probe depends on its photophysical and biological properties. The following table summarizes key quantitative data for some reported probes.

Probe Name/FluorophoreLinkage PositionIsolated Yield (%)Fluorescence Quantum Yield (Φf)Key Characteristics
Oregon Green-Cobalaminβ-(3-amidopropyl)73%0.11Stable in aqueous solution and cell culture media.[1]
Fluorescein-Cobalaminβ-(3-amidopropyl)60%0.017-fold lower quantum yield than unconjugated fluorescein.[1]
Naphthofluorescein-Cobalaminβ-(3-amidopropyl)64%0.03Stable in aqueous solution and cell culture media.[1]
Fluorescein-Cobalaminribose-5'-OH-Higher than β-linkedRigid linker prevents fluorescence quenching.[4]
Rhodamine 6G-Cobalaminribose-5'-OH-Higher than β-linkedRigid linker prevents fluorescence quenching.[4]
BODIPY-Cobalamin---BODIPY dyes are known for their high photostability.[4][6]

Experimental Protocols

Protocol 1: Synthesis of β-(3-amidopropyl)-Cobalamin Conjugates

This protocol describes a general method for conjugating N-hydroxysuccinimide (NHS) esters of fluorophores to β-(3-aminopropyl)cobalamin.

Synthesis_Workflow Start Start Step1 Dissolve β-(3-aminopropyl)cobalamin in DMSO Start->Step1 Step2 Add Fluorophore-NHS ester Step1->Step2 Step3 React at Room Temperature in the Dark Step2->Step3 Step4 Purify by HPLC Step3->Step4 Step5 Characterize by Mass Spectrometry and UV-Vis Spectroscopy Step4->Step5 End End Step5->End

Materials:

  • β-(3-aminopropyl)cobalamin

  • Fluorophore-NHS ester (e.g., Oregon Green NHS ester, Fluorescein NHS ester)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass spectrometer (e.g., ESI-MS)

  • UV-Vis spectrophotometer

Procedure:

  • Dissolve β-(3-aminopropyl)cobalamin in a minimal amount of anhydrous DMSO.

  • Add a 1.1 molar equivalent of the fluorophore-NHS ester to the solution.

  • Stir the reaction mixture at room temperature in the dark for 4-6 hours.

  • Monitor the reaction progress by analytical HPLC.

  • Upon completion, purify the crude product by preparative reverse-phase HPLC using a water/acetonitrile gradient.

  • Collect the fractions containing the desired product and lyophilize to obtain a red solid.

  • Characterize the final product by mass spectrometry to confirm the molecular weight and UV-Vis spectroscopy to determine the absorption and emission maxima.

Note: Solutions of β-alkylcobalamins should be handled in dim light to minimize photolysis of the Co-C bond.[1]

Protocol 2: Cellular Imaging of Fluorescent Cobalamin Probes

This protocol outlines the steps for imaging the cellular uptake of fluorescent cobalamin probes in cancer cells.

Materials:

  • Cancer cell line with known or suspected TCblR expression (e.g., MDA-MB-453, HeLa, K562)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Fluorescent cobalamin probe

  • Fluorescence microscope with appropriate filter sets

  • Cell culture plates or chamber slides

Procedure:

  • Cell Seeding: Seed the cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment. Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Probe Incubation: Prepare a working solution of the fluorescent cobalamin probe in pre-warmed complete cell culture medium. A typical starting concentration is 1-10 µM.

  • Remove the culture medium from the cells and wash once with warm PBS.

  • Add the probe-containing medium to the cells and incubate for 1-4 hours at 37°C.

  • Washing: Remove the probe-containing medium and wash the cells three times with warm PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the cells using a fluorescence microscope. Use appropriate excitation and emission filters for the chosen fluorophore. Acquire both fluorescence and brightfield images.

Controls:

  • Negative Control: Incubate cells with the fluorophore alone to assess non-specific uptake.

  • Competition Assay: Co-incubate cells with the fluorescent probe and a 100-fold excess of unlabeled cobalamin to demonstrate receptor-mediated uptake.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Fluorescence Signal - Low probe concentration- Short incubation time- Low TCblR expression on cells- Fluorescence quenching- Increase probe concentration or incubation time.- Use a cell line with higher TCblR expression.- Choose a probe with a higher quantum yield or a rigid linker to prevent quenching.
High Background Fluorescence - Incomplete washing- Non-specific binding of the probe- Autofluorescence from cells or medium- Increase the number and duration of washing steps.- Include a blocking step with BSA before probe incubation.- Use a phenol (B47542) red-free medium for imaging and acquire images of unstained cells to assess autofluorescence.
Photobleaching - High excitation light intensity- Long exposure times- Reduce the intensity of the excitation light.- Use shorter exposure times and/or acquire images in a time-lapse series with longer intervals.- Use a more photostable fluorophore like a BODIPY derivative.
No Cellular Uptake - Cell line does not express TCblR- Probe is not recognized by TC- Confirm TCblR expression in your cell line by RT-PCR or Western blot.- Ensure the probe design preserves the binding site for transcobalamin.

References

Application Notes & Protocols: Cobalamin as a Vehicle for Targeted Drug Delivery to Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cancer cells exhibit a high proliferation rate, leading to an increased demand for essential nutrients, including vitamin B12 (cobalamin).[1][2] This metabolic characteristic can be exploited for targeted drug delivery. The cellular uptake of cobalamin is primarily mediated by the transcobalamin II receptor (TCII-R), also known as CD320, which is overexpressed on the surface of many types of cancer cells compared to normal tissues.[2][3][4] By conjugating cytotoxic drugs to cobalamin, it is possible to create a "Trojan horse" therapeutic that is preferentially taken up by malignant cells, thereby increasing drug efficacy at the tumor site and reducing systemic toxicity.[5][6][7] These application notes provide an overview of the mechanism, quantitative data from key studies, and detailed protocols for the synthesis and evaluation of cobalamin-drug conjugates.

Mechanism of Cellular Uptake

The targeted delivery of cobalamin-drug conjugates relies on the natural vitamin B12 uptake pathway. The process begins in the bloodstream, where the conjugate binds to transcobalamin II (TCII). The resulting TCII-cobalamin-drug complex circulates and binds with high affinity to the TCII-R on the cancer cell surface. This binding triggers receptor-mediated endocytosis, internalizing the complex within an endosome. The endosome then fuses with a lysosome, where the acidic environment and enzymatic activity lead to the degradation of TCII and the cleavage of the linker, releasing the active drug inside the cell to exert its cytotoxic effect.[2][6]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cbl_Drug Cobalamin-Drug Conjugate Complex TCII-Cbl-Drug Complex Cbl_Drug->Complex Binds TCII Transcobalamin II (TCII) TCII->Complex TCII_R TCII Receptor (CD320) on Cancer Cell Complex->TCII_R Binds Endosome Endosome TCII_R->Endosome Receptor-Mediated Endocytosis Endolysosome Endolysosome Endosome->Endolysosome Fuses with Lysosome Lysosome Lysosome->Endolysosome Released_Drug Active Drug Released Endolysosome->Released_Drug Linker Cleavage & Drug Release Effect Cytotoxic Effect (e.g., Apoptosis) Released_Drug->Effect

Caption: Receptor-mediated endocytosis of a cobalamin-drug conjugate.

Data Presentation: Quantitative Analysis

The efficacy of cobalamin-mediated targeting is demonstrated by the preferential accumulation of conjugates in tumor tissues and their potent cytotoxicity against cancer cells.

Table 1: In Vivo Biodistribution of Cobalamin Conjugates

This table summarizes the selective uptake of various cobalamin conjugates in tumor models, highlighting the targeting efficiency.

ConjugateAnimal ModelTumor TypeKey FindingOrgan Ratio (Tumor:Organ)Reference
Bodipy650-cobalaminAthymic Nude MicePancreatic (MIA PaCa-2)Selective targeting to orthotopic pancreas tumors.Pancreas: 2.4 : 1 [5]
111In-DTPA-CblMiceMelanoma (B16F10)High renal accumulation observed.Blood: 6 : 1 Kidney: 0.5 : 1 [1]
99mTc-tricarbonyl-Tc(4)-CblMiceMelanoma (B16F10)No TCII binding, yet high tumor uptake. Reduced kidney accumulation.Blood: >10 : 1 Kidney: ~1 : 1 [1]

Table 2: In Vitro Cytotoxicity of Cobalamin-Drug Conjugates

This table presents the half-maximal inhibitory concentration (IC₅₀) values, demonstrating the cytotoxic potential of cobalamin-drug conjugates compared to the unconjugated drug.

Cell LineDrug / ConjugateIncubation TimeIC₅₀ (µM)Key ObservationReference
Neuroblastoma (SK-N-MC)ColchicineNot SpecifiedLower than conjugateConjugation reduces toxicity compared to pure colchicine.[4]
Breast Adenocarcinoma (SK-BR-3)ColchicineNot SpecifiedLower than conjugateCytotoxicity of conjugate is comparable to paclitaxel.[4]
Glioblastoma (U-87 MG)Hydroxycobalamin [c-lactam]9 & 18 days20-50 µg/mLCobalamin antagonist inhibits cell growth.[8]
Breast Cancer (MCF-7 & MDA-MB-231)Zn(II) Phthalocyanines + CblNot SpecifiedNot SpecifiedCobalamin lowers the dark toxicity of the photosensitizer.[9]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of cobalamin-drug conjugates are provided below.

Protocol 1: Synthesis of a Cobalamin-Drug Conjugate (General Procedure)

This protocol describes a general method for conjugating a drug to cyanocobalamin (B1173554) via a succinyl linker at the 5'-OH position of the ribose moiety.

G start Start step1 Dissolve Cyanocobalamin & Succinic Anhydride (B1165640) in DMSO start->step1 step2 Add Pyridine (B92270)/DMAP Stir at RT for 24-48h step1->step2 step3 Purify 5'-O-Succinoyl-Cbl (e.g., Column Chromatography) step2->step3 step4 Activate Carboxylic Acid (e.g., with EDC/NHS) step3->step4 step5 Add Amine-Containing Drug step4->step5 step6 React for 12-24h step5->step6 step7 Purify Final Conjugate (e.g., HPLC) step6->step7 end End step7->end

Caption: Workflow for the synthesis of a cobalamin-drug conjugate.

Materials and Reagents:

  • Cyanocobalamin (Vitamin B12)

  • Succinic anhydride

  • Drug with a primary or secondary amine group

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Pyridine or 4-Dimethylaminopyridine (DMAP)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Purification columns (e.g., C18 silica)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Synthesis of 5'-O-Succinoyl-cyanocobalamin:

    • Dissolve cyanocobalamin and a 5-10 fold molar excess of succinic anhydride in anhydrous DMSO.

    • Add DMAP or pyridine as a catalyst.[10]

    • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 24-48 hours in the dark.

    • Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC.

    • Upon completion, precipitate the product by adding the reaction mixture dropwise into cold diethyl ether.

    • Collect the solid precipitate by centrifugation, wash with diethyl ether, and dry under vacuum.

    • Purify the resulting 5'-O-Succinoyl-cyanocobalamin using column chromatography.

  • Conjugation to Amine-Containing Drug:

    • Dissolve the purified 5'-O-Succinoyl-cyanocobalamin in anhydrous DMSO or a suitable buffer.

    • Activate the carboxylic acid group by adding EDC (1.5 eq) and NHS (1.5 eq). Stir for 1-2 hours at room temperature.

    • Add the amine-containing drug (1.2 eq) to the activated succinyl-cobalamin solution.

    • Allow the reaction to proceed for 12-24 hours at room temperature in the dark.

    • Purify the final cobalamin-drug conjugate using preparative HPLC.

    • Characterize the final product using Mass Spectrometry and NMR to confirm its identity and purity.

Protocol 2: In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This protocol details the evaluation of the cytotoxic effect of the cobalamin-drug conjugate on cancer cells.

G start Start step1 Seed Cancer Cells in 96-well Plates start->step1 step2 Incubate for 24h to Allow Adherence step1->step2 step3 Treat Cells with Serial Dilutions of Conjugate, Free Drug, & Vehicle step2->step3 step4 Incubate for 48-72 Hours step3->step4 step5 Add MTT or XTT Reagent to Each Well step4->step5 step6 Incubate for 2-4 Hours (Until Color Develops) step5->step6 step7 Add Solubilizing Agent (for MTT assay only) step6->step7 If applicable step8 Read Absorbance on Plate Reader step6->step8 step7->step8 end End step8->end

Caption: Workflow for an in vitro cytotoxicity assay.

Materials and Reagents:

  • Cancer cell line of interest (e.g., MIA PaCa-2, MCF-7, U-87 MG)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Cobalamin-drug conjugate, unconjugated drug, and vehicle control (e.g., DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT reagent

  • MTT solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Treatment:

    • Prepare serial dilutions of the cobalamin-drug conjugate, the free drug, and cobalamin alone in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium only (blank) and cells with vehicle control (negative control).

    • Incubate the plates for an additional 48 to 72 hours.

  • Viability Assessment (MTT Assay example):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[11]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a study to assess the anti-tumor efficacy of a cobalamin-drug conjugate in a mouse model.

Materials and Reagents:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Cancer cell line for implantation

  • Cobalamin-drug conjugate and vehicle control (e.g., saline)

  • Sterile syringes and needles

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells from culture and resuspend them in a sterile medium or PBS (e.g., at 5 x 10⁶ cells per 100 µL).

    • Subcutaneously or orthotopically inject the cell suspension into the appropriate site on each mouse.[5]

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, free drug, cobalamin-drug conjugate).

    • Administer the treatments via a clinically relevant route (e.g., intravenous or intraperitoneal injection) according to a predetermined schedule (e.g., twice weekly for 3 weeks).

    • Monitor the body weight and general health of the mice throughout the study.

  • Efficacy Measurement:

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Compare the tumor growth inhibition between the treatment groups and the vehicle control group.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences.

Conclusion Cobalamin-drug conjugates represent a promising strategy for targeted cancer therapy. By leveraging the overexpression of the TCII receptor on tumor cells, these conjugates can selectively deliver potent cytotoxic agents, potentially leading to improved therapeutic outcomes and reduced side effects. The protocols outlined above provide a framework for the synthesis, in vitro screening, and in vivo validation of novel cobalamin-based therapeutics. Further research is warranted to optimize linker technology, expand the range of conjugated drugs, and translate these promising preclinical findings into clinical applications.[12]

References

Application Notes and Protocols for CRISPR-Cas9 Mediated Gene Editing to Study Cobalamin Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalamin (vitamin B12) is an essential micronutrient crucial for cellular metabolism, particularly in DNA synthesis, methylation, and mitochondrial function.[1] Its deficiency can lead to severe hematological and neurological disorders. The intricate intracellular metabolism of cobalamin involves a series of transport and enzymatic modification steps to convert it into its active coenzyme forms: methylcobalamin (B1676134) (MeCbl) and adenosylcobalamin (AdoCbl). MeCbl is a cofactor for methionine synthase (MTR) in the cytoplasm, which is essential for homocysteine remethylation to methionine. AdoCbl is a cofactor for methylmalonyl-CoA mutase (MUT) in the mitochondria, which is involved in the catabolism of certain amino acids and fatty acids.[2]

Disruptions in the genes governing these pathways lead to inborn errors of cobalamin metabolism, such as combined methylmalonic acidemia and homocystinuria. The MMACHC gene, for instance, plays a critical role in the early processing of cobalamin, and its mutation is the most common cause of the cblC type of this disorder.[2][3][4] The advent of CRISPR-Cas9 technology offers a powerful tool for precisely editing genes involved in cobalamin metabolism. This allows for the creation of robust in vitro and in vivo models to dissect molecular mechanisms, identify potential therapeutic targets, and develop novel treatment strategies for these debilitating metabolic diseases.

These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 to study cobalamin metabolism, with a specific focus on knocking out the MMACHC gene as an exemplary target.

Signaling Pathways and Experimental Workflow

To visualize the intricate processes involved, the following diagrams illustrate the cobalamin metabolic pathway and a typical experimental workflow for CRISPR-Cas9 gene editing.

Cobalamin_Metabolism cluster_extracellular Extracellular cluster_cell Cell cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion TC(Cbl) Transcobalamin-Cobalamin Complex Lysosome_TC_Cbl TC(Cbl) TC(Cbl)->Lysosome_TC_Cbl Endocytosis Free_Cbl_lys Free Cobalamin Lysosome_TC_Cbl->Free_Cbl_lys Proteolysis Free_Cbl_cyt Free Cobalamin Free_Cbl_lys->Free_Cbl_cyt Transport MMACHC MMACHC Free_Cbl_cyt->MMACHC MeCbl Methylcobalamin (MeCbl) MMACHC->MeCbl Processing AdoCbl Adenosylcobalamin (AdoCbl) MMACHC->AdoCbl Processing & Transport MTR MTR MeCbl->MTR Cofactor Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methylation MTR->Homocysteine MUT MUT AdoCbl->MUT Cofactor Methylmalonyl-CoA Methylmalonyl-CoA Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Isomerization MUT->Methylmalonyl-CoA CRISPR_Workflow cluster_validation Validation Methods cluster_analysis Functional Assays Start Start gRNA_Design 1. Guide RNA (gRNA) Design for MMACHC Gene Start->gRNA_Design Vector_Construction 2. Vector Construction (Cas9 and gRNA expression) gRNA_Design->Vector_Construction Transfection 3. Transfection into Target Cells Vector_Construction->Transfection Cell_Selection 4. Selection and Clonal Expansion of Edited Cells Transfection->Cell_Selection Validation 5. Validation of MMACHC Knockout Cell_Selection->Validation Functional_Analysis 6. Functional Analysis Validation->Functional_Analysis Sanger Sanger Sequencing Validation->Sanger Western Western Blot Validation->Western End End Functional_Analysis->End Metabolite Metabolite Analysis (Homocysteine, MMA) Functional_Analysis->Metabolite Proteomics Quantitative Proteomics Functional_Analysis->Proteomics

References

Application Notes and Protocols for Tracing Cobalamin Metabolic Pathways Using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalamin (Vitamin B12) is an essential micronutrient that plays a critical role in human health, serving as a cofactor for two key enzymatic reactions: the conversion of L-methylmalonyl-CoA to succinyl-CoA by methylmalonyl-CoA mutase (MUT) in the mitochondria, and the methylation of homocysteine to methionine by methionine synthase (MS) in the cytoplasm.[1] Deficiencies in cobalamin or defects in its intricate metabolic pathway can lead to severe hematological and neurological disorders.[2] Understanding the mechanisms of cobalamin uptake, trafficking, and conversion into its active forms, methylcobalamin (B1676134) (MeCbl) and adenosylcobalamin (AdoCbl), is therefore of paramount importance for the diagnosis and treatment of these conditions, as well as for the development of new therapeutic agents.

Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful technique to trace the metabolic fate of molecules in biological systems, offering a safer and more detailed alternative to traditional radioactive methods.[3] By introducing a non-radioactive, heavy isotope-labeled version of cobalamin, such as 13C-cyanocobalamin, researchers can track its absorption, distribution, and transformation within cells. This approach allows for the quantitative analysis of cobalamin-dependent metabolic fluxes and the identification of potential disruptions in the pathway.

These application notes provide a comprehensive overview and detailed protocols for utilizing stable isotope labeling to investigate cobalamin metabolic pathways in a cell culture model system.

Key Applications

  • Elucidation of Cobalamin Uptake and Intracellular Trafficking: Tracing the journey of labeled cobalamin from the cell surface to its target enzymes.

  • Quantification of Metabolic Flux: Measuring the rate of conversion of labeled cobalamin into its active coenzyme forms and the flux through cobalamin-dependent pathways.

  • Drug Discovery and Development: Screening and characterizing the mechanism of action of drugs that target cobalamin metabolism.

  • Disease Modeling: Investigating the biochemical consequences of genetic mutations that affect cobalamin metabolism.

Data Presentation

The following tables summarize key quantitative parameters for designing and executing 13C-cobalamin labeling experiments. These values are intended as a starting point and may require optimization based on the specific cell line and experimental objectives.

Table 1: Recommended Cell Seeding Densities and Culture Conditions

ParameterRecommendationNotes
Cell Seeding Density (6-well plate)0.2 - 1.0 x 10⁶ cells/wellAim for 70-80% confluency at the time of metabolite extraction to ensure cells are in an exponential growth phase.
Cell Seeding Density (10 cm dish)1.0 - 5.0 x 10⁶ cells/dishAdjust seeding density based on the cell line's growth rate.
Culture MediumDMEM or RPMI-1640Use a basal medium appropriate for the cell line.
Serum10% Dialyzed Fetal Bovine Serum (dFBS)Dialyzed serum minimizes the concentration of unlabeled cobalamin and other small molecules.
Incubation Conditions37°C, 5% CO₂Standard mammalian cell culture conditions.

Table 2: 13C-Cyanocobalamin Labeling Parameters

ParameterRecommendationNotes
13C-Cyanocobalamin Concentration1 - 10 nMThe optimal concentration should be determined empirically to ensure sufficient labeling without causing toxicity.
Labeling Duration24 - 72 hoursThe incubation time should be optimized to allow for sufficient uptake and conversion to downstream metabolites. A time-course experiment is recommended.
Isotopic Purity of Tracer>98%High isotopic purity is crucial for accurate quantification of label incorporation.

Table 3: LC-MS/MS Parameters for Cobalamin and Metabolite Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cyanocobalamin (12C)678.8147.3, 359.1Optimized for instrument
Cyanocobalamin (13C)Dependent on labelingDependent on labelingOptimized for instrument
Methylcobalamin (12C)672.8147.2, 359.1Optimized for instrument
Methylcobalamin (13C)Dependent on labelingDependent on labelingOptimized for instrument
Adenosylcobalamin (12C)795.9147.3, 359.2Optimized for instrument
Adenosylcobalamin (13C)Dependent on labelingDependent on labelingOptimized for instrument
Methylmalonic Acid (MMA)117.073.0Optimized for instrument
13C-MMADependent on labelingDependent on labelingOptimized for instrument
Homocysteine136.090.0Optimized for instrument
13C-HomocysteineDependent on labelingDependent on labelingOptimized for instrument
Succinyl-CoA868.1428.1Optimized for instrument
13C-Succinyl-CoADependent on labelingDependent on labelingOptimized for instrument
(Note: The exact m/z values for 13C-labeled compounds will depend on the number of incorporated 13C atoms.)

Experimental Protocols

Protocol 1: Biosynthesis of 13C-Cyanocobalamin

This protocol is adapted from a method for biosynthesizing 13C-cyanocobalamin using Salmonella enterica.[4]

Materials:

  • Salmonella enterica culture

  • Luria-Bertani (LB) medium

  • No Carbon E (NCE) medium

  • 13C-ethanolamine (sole carbon source)

  • Dicyanocobinamide

  • Dimethylbenzimidazole

  • Methanol (B129727)

  • Sodium cyanide

  • HPLC system with a C18 column

  • MALDI-MS for characterization

Procedure:

  • Pre-culture Salmonella enterica in LB medium.

  • Inoculate single-cell colonies into NCE medium supplemented with 13C-ethanolamine, dicyanocobinamide, and dimethylbenzimidazole.

  • Incubate the culture for 48 hours at 30°C.

  • Centrifuge the culture to pellet the cells.

  • Resuspend the cell pellet in methanol containing sodium cyanide and incubate overnight to convert all cobalamin forms to cyanocobalamin.

  • Centrifuge to remove cell debris and collect the supernatant.

  • Purify the 13C-cyanocobalamin from the supernatant using HPLC with a C18 column.

  • Collect the peaks corresponding to the retention time of a standard cyanocobalamin.

  • Characterize the purified product and determine the extent of 13C labeling using MALDI-MS.

Protocol 2: Metabolic Labeling of Cultured Mammalian Cells

This protocol provides a general guideline for labeling adherent cells with 13C-cyanocobalamin. Optimization may be required depending on the cell line and experimental goals.

Materials:

  • Adherent mammalian cell line (e.g., fibroblasts, HeLa, HepG2)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • 13C-cyanocobalamin stock solution

  • Tissue culture plates/flasks

Procedure:

  • Cell Preparation: Plate cells in standard growth medium and allow them to reach 70-80% confluency.

  • Preparation of Labeling Medium: Prepare the complete labeling medium by supplementing the basal medium with 10% dFBS, Penicillin-Streptomycin, and the desired final concentration of 13C-cyanocobalamin (e.g., 1-10 nM).

  • Labeling:

    • Aspirate the standard growth medium from the cells.

    • Gently wash the cells twice with sterile PBS to remove any residual unlabeled cobalamin.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for the desired duration (e.g., 24-72 hours) at 37°C and 5% CO₂.

Protocol 3: Metabolite Extraction from Labeled Cells

This protocol outlines a workflow for quenching metabolism and extracting metabolites from 13C-cobalamin labeled cells.

Materials:

  • Labeled cells in culture plates

  • Ice-cold PBS

  • Ice-cold 80% methanol (-80°C)

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Quenching:

    • Place the culture plate on dry ice to rapidly cool and quench metabolic activity.

    • Aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled cobalamin. Aspirate the wash solution completely.

  • Extraction:

    • Add 1 mL of ice-cold (-80°C) 80% methanol to each well of a 6-well plate.

    • Use a cell scraper to scrape the cells into the methanol.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Cell Lysis and Protein Precipitation:

    • Vortex the cell suspension vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection:

    • Carefully collect the supernatant containing the extracted metabolites.

    • The sample can be stored at -80°C for downstream LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis of Labeled Cobalamin and Metabolites

This protocol provides a general framework for the analysis of 13C-labeled cobalamin and its metabolites. Instrument parameters will need to be optimized for the specific mass spectrometer used.

Materials:

  • Extracted metabolite samples

  • LC-MS/MS system with a C18 column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Reference standards for all analytes (labeled and unlabeled)

Procedure:

  • Chromatographic Separation:

    • Inject the extracted sample onto the C18 column.

    • Use a gradient elution with mobile phases A and B to separate the different forms of cobalamin and downstream metabolites. The gradient should be optimized to achieve good resolution of all analytes.

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

    • Perform Multiple Reaction Monitoring (MRM) to detect and quantify the specific precursor-product ion transitions for each labeled and unlabeled analyte (refer to Table 3).

  • Data Analysis:

    • Integrate the peak areas for each MRM transition.

    • Calculate the ratio of the labeled to unlabeled forms of each analyte to determine the extent of isotopic enrichment.

    • Correct for the natural abundance of 13C in the unlabeled analytes.

Visualizations

Cobalamin_Metabolic_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion TC-Cbl TC-Cbl TC-Cbl_Receptor TC-Cbl_Receptor Lysosome Lysosome TC-Cbl_Receptor->Lysosome Endocytosis Cbl_free Cbl(III) Lysosome->Cbl_free Release MMACHC MMACHC (CblC) Cbl_free->MMACHC Cbl_II Cbl(II) MMACHC->Cbl_II Reduction MS Methionine Synthase (MS) Cbl_II->MS MMUT Methylmalonyl-CoA Mutase (MMUT) Cbl_II->MMUT Cytoplasm Cytoplasm Mitochondrion Mitochondrion MeCbl Methyl-Cbl MS->MeCbl Methylation MeCbl->MS Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS AdoCbl Adenosyl-Cbl MMUT->AdoCbl Adenosylation AdoCbl->MMUT Methylmalonyl-CoA Methylmalonyl-CoA Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA MMUT TCA_Cycle TCA Cycle Succinyl-CoA->TCA_Cycle Experimental_Workflow start Start: Cell Culture labeling Metabolic Labeling with ¹³C-Cobalamin start->labeling quench Quenching Metabolism labeling->quench extract Metabolite Extraction quench->extract lcms LC-MS/MS Analysis extract->lcms data Data Analysis: Isotopologue Distribution lcms->data interpretation Biological Interpretation data->interpretation

References

Solid-Phase Extraction of Cobalamin from Complex Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of cobalamin (vitamin B12) from a variety of complex matrices, including pharmaceutical formulations, food products, and biological fluids. The methodologies presented are based on established techniques such as immunoaffinity chromatography, magnetic solid-phase extraction, and the use of molecularly imprinted polymers.

Introduction

Cobalamin, a water-soluble vitamin essential for human health, exists in various forms and is often present at low concentrations in complex sample matrices.[1][2][3] Accurate quantification of cobalamin is crucial in food science, clinical diagnostics, and pharmaceutical quality control. Solid-phase extraction is a powerful sample preparation technique that enables the selective isolation and preconcentration of cobalamin, thereby removing interfering substances and enhancing detection sensitivity.[2][4][5] This document outlines several robust SPE protocols tailored for different sample types and analytical endpoints.

I. Immunoaffinity Chromatography (IAC) for Cobalamin Extraction

Immunoaffinity chromatography is a highly selective SPE technique that utilizes monoclonal antibodies with a high affinity for cobalamin.[2][6][7] This method is particularly effective for purifying vitamin B12 from complex food matrices.[6][8][9]

General Workflow for Immunoaffinity Extraction of Cobalamin

G sample Sample Preparation (e.g., enzymatic digestion, pH adjustment) load Load Sample Extract onto Immunoaffinity Column sample->load Filtered Extract wash Wash Column (to remove unbound impurities) load->wash elute Elute Cobalamin (using a suitable solvent, e.g., methanol) wash->elute analyze Analysis (e.g., HPLC-UV, LC-MS/MS) elute->analyze Purified Cobalamin

Caption: General workflow for cobalamin extraction using immunoaffinity chromatography.

Protocol 1: Extraction of Cobalamin from Milk and Dairy Products using Immunoaffinity SPE

This protocol is adapted for the determination of vitamin B12 in milk and dairy products.[10][11]

1. Sample Preparation:

  • Weigh approximately 30 g of the solid milk or dairy product and dissolve it in 180 g of warm water (40-45°C). For liquid milk, use the sample directly after shaking.[10]
  • To a suitable amount of the reconstituted or liquid milk, add a sodium acetate (B1210297) solution and potassium cyanide (1% solution).[10][12] The cyanide converts all cobalamin forms to the more stable cyanocobalamin (B1173554).[2][12][13]
  • For samples containing proteins, enzymatic digestion with pepsin and amylase is performed.[2][10] Incubate the sample with pepsin at 37°C for 3 hours at pH 4.[9]
  • Heat the mixture in a water bath at 100°C for 30 minutes to release bound cobalamin.[9][10]
  • Cool the solution to room temperature and centrifuge to separate the supernatant.[10]

2. Immunoaffinity Column Purification:

  • Ensure the pH of the sample extract is between 4.5 and 7.0 before applying it to the column.[2]
  • Pass the supernatant through a Vitamin B12 immunoaffinity column at a flow rate of 1-3 mL/min.[14]
  • Wash the column with 10 mL of water to remove any unbound matrix components.[6]
  • Elute the bound cyanocobalamin from the column with 3 mL of methanol (B129727).[6]

3. Analysis:

  • Evaporate the methanol eluate to dryness.
  • Reconstitute the residue in a suitable mobile phase for analysis by HPLC-UV at 361 nm or by LC-MS/MS.[6][7][10]

Quantitative Data for Immunoaffinity Chromatography Methods
MatrixAnalytical MethodRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeReference
Milk and DairyUPLC-MS/MS-0.5 µg/kg1.0 µg/kg2–100 ng/mL[10]
Fortified FoodsHPLC-UV-0.004 µg/mL-R² > 0.9997[6][9]
Infant FormulaHPLC-UV----[6]
BeefHPLC/MS-1 µg/kg--[1]

II. Magnetic Solid-Phase Extraction (MSPE)

Magnetic solid-phase extraction utilizes magnetic nanoparticles (MNPs) as the adsorbent material, allowing for rapid and efficient separation of the analyte from the sample matrix using an external magnetic field.[15]

General Workflow for Magnetic SPE of Cobalamin

G sample Sample Solution (containing Cobalamin) mnps Add Magnetic Nanoparticles (e.g., SDS-coated Fe3O4) sample->mnps adsorption Adsorption of Cobalamin onto MNPs mnps->adsorption separation Magnetic Separation (using an external magnet) adsorption->separation wash Wash MNPs (to remove impurities) separation->wash elution Elution of Cobalamin (using a suitable eluent) wash->elution analysis Analysis elution->analysis

Caption: General workflow for the extraction of cobalamin using magnetic solid-phase extraction.

Protocol 2: Extraction of Vitamin B12 from Pharmaceutical Formulations using Magnetic Nanoparticles

This protocol describes the use of sodium dodecyl sulfate (B86663) (SDS) modified Fe3O4 nanoparticles for the extraction of vitamin B12 from pharmaceutical samples like multivitamin tablets.[15]

1. Preparation of Adsorbent:

  • Synthesize Fe3O4 nanoparticles.
  • Modify the surface of the Fe3O4 nanoparticles with SDS.[15]

2. Sample Preparation:

  • Dissolve a finely powdered multivitamin tablet in deionized water.[4]
  • Filter the solution to remove insoluble excipients.
  • For fat-soluble vitamin interference, perform a liquid-liquid extraction with n-hexane.[4]

3. Magnetic Solid-Phase Extraction:

  • Add the SDS-modified Fe3O4 nanoparticles to the aqueous sample solution.
  • Adjust the pH and allow for a sufficient time for the adsorption of vitamin B12 onto the nanoparticles.
  • Apply an external magnetic field to collect the nanoparticles.
  • Decant and discard the supernatant.
  • Wash the nanoparticles with a suitable solvent to remove non-specifically bound components.
  • Elute the vitamin B12 from the nanoparticles using an alkaline 1-propanol (B7761284) solution.[15]

4. Analysis:

  • The extracted vitamin B12 can be analyzed by flow injection inductively coupled plasma-optical emission spectrometry (ICP-OES).[15]

Quantitative Data for Magnetic SPE Methods
MatrixAnalytical MethodEnhancement FactorLimit of Detection (LOD)Linear Dynamic RangeRelative Standard Deviation (RSD) (%)Reference
Pharmaceutical FormulationsICP-OES1841.0 µg/L2.5-500 µg/L< 6.2[15]

III. Molecularly Imprinted Polymers (MIPs) for Cobalamin Extraction

Molecularly imprinted polymers are synthetic materials with recognition sites tailored for a specific molecule, in this case, vitamin B12.[16][17][18] They offer a cost-effective alternative to immunoaffinity sorbents.[16]

Principle of Molecular Imprinting for Cobalamin

G cluster_0 1. Polymerization cluster_1 2. Template Removal cluster_2 3. Reb-inding template Cobalamin (Template) polymer Polymerization template->polymer monomer Functional Monomer monomer->polymer crosslinker Cross-linker crosslinker->polymer imprinted_polymer Imprinted Polymer with Cavities polymer->imprinted_polymer Template Removal rebinding Selective Reb-inding of Cobalamin imprinted_polymer->rebinding

Caption: The principle of molecular imprinting for the selective extraction of cobalamin.

Protocol 3: Extraction of Vitamin B12 from Milk using Magnetic Molecularly Imprinted Polymers (MMIPs)

This protocol outlines the use of MMIPs for the selective extraction of vitamin B12 from milk.[16][19]

1. Sample Preparation:

  • Spike milk samples with a known concentration of vitamin B12 for recovery studies.[19]

2. MMIP Extraction:

  • Incubate a 5 mL milk sample with 20 mg of the MMIPs for 1 hour with continuous shaking.[19]
  • Collect the MMIPs using an external magnet.
  • Suspend the MMIPs in a solution of methanol/acetic acid (9:1) for 30 minutes with stirring to elute the bound vitamin B12.[19]

3. Analysis:

  • Filter the supernatant and analyze using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[19]

Quantitative Data for Molecularly Imprinted Polymer Methods
MatrixAnalytical MethodRecovery (%)Binding CapacitySelectivityCross-reactivity (other B vitamins)Reference
MilkRP-HPLC60.182.4 ± 0.21 µg/mg polymer84.58%2.30% (B1) to 8.43% (B6)[16][19]

IV. Reversed-Phase Solid-Phase Extraction (RP-SPE)

Reversed-phase SPE on sorbents like C18 is a widely used technique for the clean-up and preconcentration of moderately polar compounds like cobalamin from aqueous solutions.[4]

Protocol 4: Clean-up of Vitamin B12 from Multivitamin Tablets using C18 SPE

This protocol is suitable for the preconcentration and clean-up of vitamin B12 from multivitamin tablets prior to HPLC analysis.[4][5]

1. Sample Preparation:

  • Finely powder ten multivitamin tablets and dissolve a portion equivalent to one tablet's weight in 100 mL of deionized water.[4]
  • Filter the solution.
  • Extract fat-soluble vitamins with 10 mL of n-hexane.[4]

2. C18 SPE Procedure:

  • Condition a C18 SPE cartridge (e.g., 3 mL, 300 mg) with 5 mL of methanol followed by 10 mL of deionized water.[4]
  • Pass 10 mL of the aqueous layer containing vitamin B12 through the conditioned cartridge.[4]
  • Wash the cartridge to remove interferences.
  • Elute the retained vitamin B12 with 8 mL of 90% methanol in water.[4]

3. Analysis:

  • Dry the eluate in a water bath at 50°C under vacuum.[4]
  • Reconstitute the residue in 1 mL of deionized water for HPLC-UV analysis or in 0.1 N HNO3 for atomic absorption analysis.[4]

Quantitative Data for C18 SPE Methods
MatrixAnalytical MethodRecovery (%)Maximum Loading CapacityBreakthrough VolumeLimit of Detection (LOD)Linear Dynamic RangeReference
Multivitamin TabletHPLC-UV~96400 µg1750 mL (of 0.001 ppm)0.1 µg/mL0.1-25.0 µg/mL[4][5]
Multivitamin TabletUV Spectrophotometry~96400 µg1750 mL (of 0.001 ppm)0.4 µg/mL0.4-15.0 µg/mL[4][5]
Multivitamin TabletAtomic Absorption~96400 µg1750 mL (of 0.001 ppm)2.7 µg/mL2.7-300.0 µg/mL[4][5]

Conclusion

The choice of the solid-phase extraction method for cobalamin depends on the complexity of the sample matrix, the required level of selectivity and sensitivity, and the available analytical instrumentation. Immunoaffinity chromatography offers excellent selectivity for complex food matrices. Magnetic SPE provides a rapid and efficient extraction procedure, particularly for pharmaceutical formulations. Molecularly imprinted polymers represent a promising and cost-effective alternative. For less complex matrices like multivitamin solutions, conventional reversed-phase SPE can provide adequate clean-up and preconcentration. The protocols and data presented here serve as a comprehensive guide for researchers and professionals in the development and application of robust analytical methods for cobalamin.

References

Application of UHPLC for the Separation of Cobalamin Vitamers: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of Ultra-High-Performance Liquid Chromatography (UHPLC) for the separation and quantification of cobalamin vitamers, the various forms of Vitamin B12. This application note includes detailed experimental protocols, quantitative data summaries, and visual workflows to assist researchers in developing and implementing robust analytical methods for these essential micronutrients.

Introduction

Vitamin B12, or cobalamin, is a collective term for a group of cobalt-containing compounds essential for human health, playing a critical role in neurological function and red blood cell formation. The primary biologically active forms in humans are methylcobalamin (B1676134) (MeCbl) and 5'-deoxyadenosylcobalamin (AdoCbl). Other common forms include cyanocobalamin (B1173554) (CNCbl), a stable synthetic form used in supplements, and hydroxocobalamin (B81358) (HOCbl), a form often used in clinical settings.[1] The analysis of these vitamers is crucial in food science, clinical diagnostics, and pharmaceutical development. However, their low physiological concentrations and potential for interconversion present analytical challenges.[1][2]

UHPLC has emerged as a powerful technique for the analysis of cobalamin vitamers, offering significant advantages over traditional HPLC methods, including improved resolution, shorter run times, and increased sensitivity.[1][3] This is achieved through the use of columns with smaller particle sizes (typically sub-2 µm), which operate at higher pressures.[1][3] This application note details UHPLC methods coupled with UV or mass spectrometry (MS) detection for the effective separation and quantification of key cobalamin vitamers.

Experimental Protocols

Sample Preparation

The extraction of cobalamin vitamers is highly dependent on the sample matrix. In food and biological samples, cobalamins are often protein-bound and must be released prior to analysis.[2][4] All sample preparation steps should be performed under subdued light to prevent degradation of light-sensitive cobalamins.[2][5]

Protocol 2.1.1: Extraction from Solid Samples (e.g., Food, Supplements)

  • Homogenization: Weigh a representative portion of the sample (1-30 g, depending on the expected B12 content).[2]

  • Extraction Buffer: Disperse the sample in a sodium acetate (B1210297) buffer (e.g., 0.4 M, pH 4.0).[6] For total cobalamin analysis, add a potassium cyanide solution (e.g., 1% w/v) to convert all vitamers to the more stable cyanocobalamin form.[4][6][7] Caution: Cyanide is highly toxic and must be handled with appropriate safety precautions in a fume hood. [6]

  • Enzymatic Digestion (for protein-bound and starchy matrices):

    • For protein-rich samples, add pepsin and incubate to release bound cobalamins.[2]

    • For starchy samples, add α-amylase to break down the starch matrix.[2][8]

  • Incubation: Heat the sample mixture (e.g., in a boiling water bath at 100°C for 30 minutes or autoclave) to facilitate extraction and enzymatic digestion.[6]

  • Clarification: Cool the extract and clarify by centrifugation or filtration (e.g., 0.45 µm syringe filter).[2]

  • Immunoaffinity Column (IAC) Cleanup (Recommended for complex matrices):

    • Load the clarified extract onto an immunoaffinity column specific for vitamin B12.[2][8]

    • Wash the column with water to remove interfering matrix components.[2]

    • Elute the cobalamins with methanol (B129727).[2]

    • Evaporate the methanol eluate to dryness under a stream of nitrogen.[2]

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase or a sample dilution solvent (e.g., a mixture of mobile phase A and B).[2][6]

Protocol 2.1.2: Preparation of Liquid Samples (e.g., Infant Formula, Beverages)

  • For liquid samples, an initial enzymatic digestion may still be necessary if proteins are present.[2]

  • Follow steps 2-7 from Protocol 2.1.1, adjusting sample volume as needed.

UHPLC System and Conditions

The following tables summarize typical UHPLC conditions for the separation of cobalamin vitamers.

Table 1: UHPLC Method for Separation of Four Cobalamin Vitamers

ParameterCondition
Column Waters Acquity BEH C18, 1.0 x 50 mm, 1.7 µm[1]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water[1]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[1]
Flow Rate 0.320 mL/min[1]
Injection Volume 5 µL[1]
Detection Photodiode Array (PDA) at 254 nm and/or Mass Spectrometry[1]
Gradient 0-0.25 min: 95% A, 5% B (linear gradient) 0.25-2.50 min: Gradient to 60% A, 40% B 2.50-3.00 min: Hold at 60% A, 40% B 3.00-3.50 min: Return to 95% A, 5% B[1]
Run Time 3.5 minutes[1]

Table 2: UHPLC Method for Cyanocobalamin in Infant Formula

ParameterCondition
Column C18 column[6]
Mobile Phase A Water with 250 µL TFA per 1000 mL[6]
Mobile Phase B Acetonitrile with 250 µL TFA per 1000 mL[6]
Detection UV at 361 nm[6]
Gradient Acetonitrile gradient in water[6]

Quantitative Data

The following tables present quantitative data from various UHPLC methods for cobalamin analysis.

Table 3: Retention Times of Cobalamin Vitamers

VitamerRetention Time (minutes)
Hydroxocobalamin (HOCbl)1.32[1]
Cyanocobalamin (CNCbl)1.70[1]
Adenosylcobalamin (AdoCbl)2.15[1]
Methylcobalamin (MeCbl)2.44[1]

Table 4: Method Performance Characteristics

ParameterValue
Limit of Detection (LOD) - 4 Vitamers 250 pM[1]
Limit of Quantitation (LOQ) - 4 Vitamers 500 pM[1]
Linearity Range - CNCbl in Premix 0.015 - 1 µg/mL[2]
Injection Repeatability (RSD %) - CNCbl 1.3% at 0.5 µg/mL[2]
LOD - CNCbl in Premix (in solution) ~0.02 µg/mL[2]

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the analysis of cobalamin vitamers.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC Analysis cluster_data Data Processing Sample Sample (Food, Supplement, etc.) Homogenization Homogenization Sample->Homogenization Extraction Extraction with Buffer (+ Cyanide for total B12) Homogenization->Extraction Digestion Enzymatic Digestion (Pepsin/Amylase) Extraction->Digestion Clarification Centrifugation / Filtration Digestion->Clarification IAC Immunoaffinity Column Cleanup Clarification->IAC Reconstitution Reconstitution in Mobile Phase IAC->Reconstitution UHPLC UHPLC System (C18 Column, Gradient Elution) Reconstitution->UHPLC Detection Detection (UV/Vis or MS) UHPLC->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Experimental workflow for the UHPLC analysis of cobalamin vitamers.

Cobalamin_Conversion MeCbl Methylcobalamin CNCbl Cyanocobalamin (Stable form for analysis) MeCbl->CNCbl  + KCN, Heat AdoCbl Adenosylcobalamin AdoCbl->CNCbl  + KCN, Heat HOCbl Hydroxocobalamin HOCbl->CNCbl  + KCN, Heat

References

Application Notes & Protocols: In Vitro Reconstitution of the Anaerobic Cobalamin (Vitamin B₁₂) Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vitamin B₁₂ (cobalamin) is a cobalt-containing tetrapyrrole essential for human health, playing a critical role as a cofactor for enzymes such as methionine synthase and methylmalonyl-CoA mutase.[1] Its biosynthesis is exclusive to certain bacteria and archaea and follows two major routes: an oxygen-dependent (aerobic) pathway and an oxygen-independent (anaerobic) pathway.[2] The anaerobic pathway, found in organisms like Bacillus megaterium and Salmonella typhimurium, is of significant interest as it represents the ancestral route for producing this complex molecule.[2][3]

Reconstituting this intricate pathway in vitro using purified enzymes offers a powerful platform for several applications. It allows for detailed mechanistic studies of each enzymatic step, the production of rare intermediates for structural and functional analysis, and the bio-engineering of novel corrinoid analogues for therapeutic or diagnostic purposes. These application notes provide a detailed overview and protocols for the expression of the necessary enzymes and the subsequent in vitro reconstitution of the early stages of the anaerobic cobalamin pathway, from uroporphyrinogen III to cobyrinic acid.

The Anaerobic Cobalamin Biosynthetic Pathway

The anaerobic biosynthesis of the cobalamin corrin (B1236194) ring begins with the common tetrapyrrole precursor, uroporphyrinogen III. The pathway is characterized by the early insertion of a cobalt ion, followed by a series of methylations, ring contraction, and rearrangements catalyzed by the "Cbi" (cobinamide biosynthesis) family of enzymes.[4] The key cofactors for this process are S-adenosyl-L-methionine (SAM) as a methyl donor and NADH or NADPH as a reductant.[5] A complete in vitro conversion from the initial precursor, 5-aminolevulinic acid (ALA), to cobyrinic acid has been successfully demonstrated using a mixture of 14 purified enzymes.[3]

The following diagram illustrates the core enzymatic steps in the transformation of cobalt-precorrin-2 to cobyrinic acid.

Anaerobic Cobalamin Pathway cluster_main Anaerobic Pathway: Cobalt-Precorrin-2 to Cobyrinic Acid CoPre2 Cobalt-Precorrin-2 CoPre3 Cobalt-Precorrin-3 CoPre2->CoPre3 CbiL (SAM) CoPre4 Cobalt-Precorrin-4 CoPre3->CoPre4 CbiH (SAM) CoPre5A Cobalt-Precorrin-5A CoPre4->CoPre5A CbiF (SAM) CoPre5B Cobalt-Precorrin-5B CoPre5A->CoPre5B CbiG CoPre6A Cobalt-Precorrin-6A CoPre5B->CoPre6A CbiD (SAM) CoPre6B Cobalt-Precorrin-6B CoPre6A->CoPre6B CbiJ (NADH) CoPre8 Cobalt-Precorrin-8 CoPre6B->CoPre8 CbiET (SAM) CobyrinicAcid Cobyrinic Acid CoPre8->CobyrinicAcid CbiC

Caption: Key enzymatic steps in the anaerobic cobalamin pathway.

Quantitative Data Summary

While the functions of the Cbi enzymes have been well-characterized, comprehensive kinetic data (Kₘ, k꜀ₐₜ) for each enzyme within a fully reconstituted system are not extensively reported in the literature. The inherent instability of many pathway intermediates makes traditional steady-state kinetic analysis challenging.[3] However, the enzymatic transformations have been confirmed through the isolation and structural characterization of their respective products.[3][6]

Table 1: Enzymes of the Anaerobic Cobalamin Pathway (Post-Cobalt Insertion)

Gene Name Enzyme Name EC Number Function Cofactors
CbiL Cobalt-precorrin-2 C20-methyltransferase 2.1.1.130 Methylates C-20 of cobalt-precorrin-2 SAM
CbiH Cobalt-precorrin-3 C17-methyltransferase 2.1.1.131 Methylates C-17, leading to lactone ring formation SAM
CbiF Cobalt-precorrin-4 C11-methyltransferase 2.1.1.133 Methylates C-11 of cobalt-precorrin-4 SAM
CbiG Cobalt-precorrin-5A hydrolase 3.7.1.12 Hydrolyzes lactone ring, extrudes acetaldehyde H₂O
CbiD Cobalt-precorrin-5B C1-methyltransferase 2.1.1.195 Methylates C-1 of cobalt-precorrin-5B SAM
CbiJ Cobalt-precorrin-6A reductase 1.3.1.106 Reduces the macrocycle using NADH NADH
CbiET Fused C5, C15-methyltransferase [decarboxylating] 2.1.1.196 Methylates C-5 & C-15, decarboxylates C-12 side chain SAM

| CbiC | Cobalt-precorrin-8 methylmutase | 5.4.99.60 | Catalyzes methyl group migration from C-11 to C-12 | - |

Experimental Protocols

The following protocols provide a generalized framework for the production of Cbi enzymes and the in vitro reconstitution of the pathway. Optimization for specific enzymes and constructs may be required.

Protocol 1: Recombinant Expression and Purification of Cbi Enzymes

This protocol describes the expression of N-terminally His₆-tagged Cbi proteins in E. coli and subsequent purification by Immobilized Metal Affinity Chromatography (IMAC). Bacillus megaterium is also an excellent host for producing these enzymes.[7]

1.1. Cloning and Expression Vector:

  • Synthesize or PCR-amplify the coding sequences for the Cbi genes (e.g., from Bacillus megaterium).

  • Clone each gene into an E. coli expression vector (e.g., pET series) that incorporates an N-terminal His₆-tag.

  • Transform the constructs into a suitable expression host, such as E. coli BL21(DE3).

1.2. Protein Expression:

  • Inoculate a 10 mL starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Use the starter culture to inoculate 1 L of LB medium (with antibiotic) and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.4 mM.

  • Continue to incubate the culture for 16-20 hours at a reduced temperature (e.g., 18-22°C) to improve protein solubility.

  • Harvest the cells by centrifugation (e.g., 6,000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C or used immediately.

1.3. Protein Purification (IMAC): Perform all steps at 4°C.

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 500 mM NaCl, 10 mM Imidazole, 10% (v/v) Glycerol.

  • Wash Buffer: 50 mM HEPES (pH 7.5), 500 mM NaCl, 40-60 mM Imidazole, 10% (v/v) Glycerol.

  • Elution Buffer: 50 mM HEPES (pH 7.5), 500 mM NaCl, 250-400 mM Imidazole, 10% (v/v) Glycerol.

  • Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer supplemented with a protease inhibitor cocktail and lysozyme.

  • Lyse the cells by sonication on ice until the suspension is no longer viscous.

  • Clarify the lysate by centrifugation (e.g., 30,000 x g, 30 min, 4°C).

  • Equilibrate a Ni-NTA affinity column (e.g., 5 mL column volume) with Lysis Buffer.

  • Load the clarified supernatant onto the column.

  • Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged protein with 5-10 column volumes of Elution Buffer, collecting 1 mL fractions.

  • Analyze the eluted fractions by SDS-PAGE to identify those containing the purified protein.

  • Pool the pure fractions and buffer-exchange into a storage buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 10% Glycerol) using a desalting column or dialysis.

  • Determine the protein concentration (e.g., via Bradford assay or A₂₈₀), aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: In Vitro Reconstitution of the Cobyrinic Acid Pathway

This protocol outlines the setup of a multi-enzyme reaction to synthesize cobyrinic acid from its precursors. All steps must be performed under strict anaerobic conditions to prevent oxidation of the labile intermediates.

2.1. Reagents and Setup:

  • Reaction Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl.

  • Substrates: Uroporphyrinogen III (or 5-aminolevulinic acid if including the upstream enzymes), Cobalt(II) chloride (CoCl₂).

  • Cofactors: S-adenosyl-L-methionine (SAM), NADH.

  • Enzymes: Purified Cbi enzymes (and upstream enzymes if starting from ALA).

  • Anaerobic Environment: Perform all setup and incubation steps inside an anaerobic glove box (e.g., N₂/H₂ atmosphere). Pre-equilibrate all buffers and solutions in the glove box for at least 4 hours to remove dissolved oxygen.

2.2. Reaction Assembly:

  • In a microcentrifuge tube inside the anaerobic chamber, prepare the reaction mixture. The following is a suggested starting point for a 100 µL reaction:

    • Reaction Buffer to final volume

    • Uroporphyrinogen III (or ALA + upstream enzymes): 10-50 µM

    • CoCl₂: 20-100 µM

    • SAM: 0.6 mM

    • NADH: 20 µM

    • Purified Cbi Enzymes: ~2 µM of each enzyme.

  • Mix gently by pipetting.

  • Incubate the reaction at room temperature or 37°C for 4-12 hours. The reaction progress can be monitored by observing a color change from pale yellow towards a golden orange or red-bronze pigmentation.[3]

  • Stop the reaction by adding an equal volume of methanol (B129727) or by flash-freezing in liquid nitrogen.

Protocol 3: HPLC Analysis of Corrinoid Intermediates

This protocol describes a reverse-phase HPLC method to separate and detect the intermediates and final product of the in vitro reconstitution.

3.1. Sample Preparation:

  • Thaw the stopped reaction mixture.

  • Centrifuge at high speed (e.g., 16,000 x g, 10 min) to pellet the denatured proteins.

  • Transfer the supernatant to an HPLC vial for analysis.

3.2. HPLC Conditions: This is a representative method; optimization may be required.

  • Column: C18 reverse-phase column (e.g., Ace 5 AQ, 2.1 x 150 mm).

  • Mobile Phase A: 0.1% (v/v) Acetic Acid in Water.

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 30°C.

  • Detection: Diode Array Detector (DAD) or UV-Vis detector, monitoring at wavelengths relevant for corrinoids (e.g., 314 nm, 360 nm, 465 nm).[3][8]

  • Gradient:

    • 0-2 min: 5% B

    • 2-32 min: Linear gradient from 5% to 80% B

    • 32-35 min: Hold at 80% B

    • 35-40 min: Return to 5% B and re-equilibrate.

  • Injection Volume: 20-50 µL.

  • Analyze the resulting chromatogram by comparing retention times to known standards if available, or couple the HPLC to a mass spectrometer for definitive identification of intermediates.

Experimental Workflow Visualization

The overall process, from gene to analysis, involves several distinct stages. The logical flow is critical for successful reconstitution.

Experimental Workflow cluster_molbio Molecular Biology cluster_biochem Biochemistry cluster_analysis Analysis Clone Clone Cbi Genes into Expression Vector Transform Transform into E. coli BL21(DE3) Clone->Transform Express Induce Protein Expression (IPTG, 18-22°C) Transform->Express Harvest Harvest Cells (Centrifugation) Express->Harvest Lyse Cell Lysis (Sonication) Harvest->Lyse Purify Purify Enzymes (Ni-NTA Chromatography) Lyse->Purify Assay In Vitro Reconstitution (Anaerobic) Purify->Assay SDS SDS-PAGE Analysis of Purified Enzymes Purify->SDS HPLC HPLC-MS Analysis of Reaction Products Assay->HPLC

Caption: Workflow for cobalamin pathway reconstitution.

References

Application Notes and Protocols for In Vivo Imaging Using Fluorescently Labeled Cobalamin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B12, also known as cobalamin (Cbl), is an essential nutrient that plays a crucial role in cellular metabolism. Its uptake is mediated by a specific transport protein, transcobalamin II (TCII), which binds to the transcobalamin receptor (TCII-R or CD320), a cell surface receptor overexpressed in many types of cancer cells. This differential expression provides a unique opportunity for targeted delivery and imaging of cancer. By conjugating cobalamin with fluorescent dyes, researchers can create powerful probes for non-invasive in vivo imaging of tumors, enabling real-time visualization of cancerous tissues and evaluation of therapeutic responses.

These application notes provide a comprehensive overview of the synthesis, characterization, and in vivo application of fluorescently labeled cobalamin conjugates. Detailed protocols for the synthesis of a fluorescein-cobalamin conjugate and its use in in vivo imaging are provided, along with quantitative data from relevant studies to guide experimental design and data interpretation.

Applications

  • Cancer Imaging: Fluorescently labeled cobalamin can be used for the non-invasive detection and delineation of tumors that overexpress the TCII receptor. This is particularly valuable for intraoperative guidance to ensure complete tumor resection.[1][2]

  • Drug Delivery and Monitoring: Cobalamin can be used as a targeting moiety to deliver therapeutic agents specifically to cancer cells. The attached fluorophore allows for the simultaneous tracking of the drug's biodistribution and accumulation in the tumor.

  • Assessing Receptor Expression: The intensity of the fluorescent signal from the cobalamin conjugate in tumors can potentially serve as a surrogate marker for the level of TCII receptor expression, which may have prognostic or therapeutic implications.

  • Preclinical Research: In animal models of cancer, fluorescent cobalamin probes are invaluable tools for studying tumor growth, metastasis, and the efficacy of novel cancer therapies.

Data Presentation

The following tables summarize quantitative data from studies utilizing labeled cobalamin for in vivo imaging. While much of the quantitative in vivo data has been generated using radiolabeled cobalamin, the uptake values are indicative of the targeting efficiency of the cobalamin molecule itself and are therefore relevant for fluorescently labeled analogs.

Table 1: In Vivo Tumor Uptake and Biodistribution of Labeled Cobalamin Analogs

Labeled Cobalamin AnalogAnimal ModelTumor TypeTime Post-InjectionTumor Uptake (%ID/g)Kidney Uptake (%ID/g)Liver Uptake (%ID/g)Reference
89Zr-CobalaminNude MiceMDA-MB-453 (Breast Cancer)4 h5.11 ± 1.3394.42 ± 4.2720.15 ± 3.42[3]
89Zr-CobalaminNude MiceMDA-MB-453 (Breast Cancer)24 h4.16 ± 1.09103.33 ± 11.5016.75 ± 1.44[3]
89Zr-CobalaminNude MiceMDA-MB-453 (Breast Cancer)48 h3.78 ± 0.7772.74 ± 8.4117.99 ± 2.54[3]

%ID/g: Percentage of Injected Dose per Gram of Tissue

Table 2: Tumor-to-Background Ratios of Labeled Cobalamin Analogs

Labeled Cobalamin AnalogImaging ModalityTumor TypeTime Post-InjectionMean Tumor-to-Background RatioReference
[111In]ACSPECTER-/PR-/HER2+ (Breast Cancer)2-5 h10.4 (range: 3.3-22.5)[4]
[111In]ACSPECTER+/PR+ (Breast Cancer)2-5 h3.2 (range: 1.8-5.6)[4]

SPECT: Single-Photon Emission Computed Tomography

Signaling Pathway and Experimental Workflow

The uptake of fluorescently labeled cobalamin into cancer cells is primarily mediated by receptor-mediated endocytosis. The following diagrams illustrate this pathway and a general workflow for in vivo imaging experiments.

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell Cbl_Fluor Fluorescent Cobalamin Complex TCII-Cbl-Fluor Complex Cbl_Fluor->Complex Binds TCII Transcobalamin II (TCII) TCII->Complex Receptor TCII Receptor (CD320) Complex->Receptor Binds Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Cbl_Fluor_Intra Fluorescent Cobalamin Lysosome->Cbl_Fluor_Intra Release

Caption: Receptor-mediated endocytosis of fluorescent cobalamin.

G A Synthesize and Purify Fluorescent Cobalamin Conjugate C Administer Fluorescent Probe (e.g., intravenous injection) A->C B Establish Tumor Model in Mice B->C D In Vivo Fluorescence Imaging at Multiple Time Points C->D E Image Analysis: Quantify Signal Intensity and Tumor-to-Background Ratio D->E F Ex Vivo Imaging of Organs (Optional) D->F G Data Interpretation and Reporting E->G F->G

Caption: General workflow for in vivo fluorescence imaging.

Experimental Protocols

Protocol 1: Synthesis of Fluorescein-Cobalamin Conjugate

This protocol describes the synthesis of a fluorescent cobalamin conjugate by reacting fluorescein (B123965) isothiocyanate (FITC) with β-(3-aminopropyl)cobalamin.[5]

Materials:

  • β-(3-aminopropyl)cobalamin

  • Fluorescein isothiocyanate (FITC)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system

  • Lyophilizer

Procedure:

  • Dissolve β-(3-aminopropyl)cobalamin (1 equivalent) in DMF.

  • Add FITC (1.2 equivalents) to the solution.

  • Stir the reaction mixture in the dark at room temperature for 24 hours.

  • Monitor the reaction progress by HPLC.

  • After the reaction is complete, precipitate the crude product by adding diethyl ether.

  • Collect the precipitate by centrifugation and wash with diethyl ether.

  • Purify the crude product using preparative HPLC with a suitable gradient of water and acetonitrile (B52724) containing 0.1% TFA.

  • Collect the fractions containing the desired product.

  • Lyophilize the collected fractions to obtain the pure fluorescein-cobalamin conjugate as a solid.

  • Characterize the final product by mass spectrometry and UV-Vis spectroscopy.

Protocol 2: In Vivo Fluorescence Imaging of Tumor-Bearing Mice

This protocol provides a general procedure for in vivo imaging of tumor-bearing mice using a fluorescently labeled cobalamin probe.[3][6]

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)

  • Fluorescently labeled cobalamin conjugate

  • Sterile phosphate-buffered saline (PBS)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system equipped with appropriate lasers and filters

  • Animal handling and monitoring equipment

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).

    • Place the anesthetized mouse in the imaging chamber of the in vivo imaging system. Maintain the animal's body temperature using a heating pad.

  • Probe Administration:

    • Dissolve the fluorescently labeled cobalamin conjugate in sterile PBS to the desired concentration.

    • Inject the probe solution into the mouse, typically via tail vein injection. The injection volume and probe concentration should be optimized based on the specific probe and animal model.

  • Image Acquisition:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window.

    • Set the excitation and emission wavelengths on the imaging system to match the spectral properties of the fluorophore.

    • Acquire both white-light and fluorescence images to co-register the fluorescence signal with the animal's anatomy.

    • Adjust acquisition parameters (e.g., exposure time, camera gain) to obtain optimal signal-to-noise ratios.

  • Image Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) around the tumor and a contralateral, non-tumor-bearing area (for background measurement).

    • Quantify the average fluorescence intensity within each ROI.

    • Calculate the tumor-to-background ratio by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

  • Ex Vivo Analysis (Optional):

    • At the final time point, euthanize the mouse according to institutional guidelines.

    • Excise the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

    • Image the excised tissues using the in vivo imaging system to confirm the biodistribution of the fluorescent probe.

Conclusion

Fluorescently labeled cobalamin conjugates represent a promising class of probes for targeted in vivo imaging of cancer. Their ability to specifically accumulate in tumors that overexpress the TCII receptor allows for high-contrast imaging and provides a valuable tool for both preclinical research and potential clinical applications. The protocols and data presented in these application notes offer a solid foundation for researchers and drug development professionals to design and execute their own in vivo imaging studies using these innovative molecular probes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cobalamin (Vitamin B12) Extraction from Algal Biomass

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of cobalamin from algal biomass.

Frequently Asked Questions (FAQs)

Q1: What are the most common forms of cobalamin found in algae, and why is this important for extraction?

A1: Algae can contain several forms of cobalamin, including methylcobalamin (B1676134), adenosylcobalamin, and hydroxocobalamin.[1] These forms are often unstable and can be lost during extraction. The choice of extraction method can influence which forms are recovered and whether they are converted to a more stable form, such as cyanocobalamin (B1173554), for easier quantification.

Q2: Why is potassium cyanide (KCN) often used in cobalamin extraction protocols?

A2: Potassium cyanide is used to convert all naturally occurring forms of cobalamin into the more stable cyanocobalamin. This is advantageous for quantifying the total cobalamin content, as it simplifies the analysis by having a single, stable analyte.[2] However, this conversion prevents the identification and quantification of the specific, naturally occurring cobalamin forms in the algae.

Q3: What are the main challenges in extracting cobalamin from algal biomass?

A3: The primary challenges include the low concentration of cobalamin in the biomass, the presence of interfering compounds that form a complex matrix, and the instability of the different cobalamin forms.[1] The extraction method itself can also introduce variability and potential degradation of the target molecule.[2]

Q4: Which algal species are good sources of cobalamin?

A4: Several algal species are known to be sources of cobalamin, including Spirulina platensis, Chlorella vulgaris, and the green seaweed Ulva lactuca.[3][4] Some species, like Porphyra yezoensis, have been reported to contain cobalamin levels comparable to liver.

Q5: Can the drying method of the algal biomass affect cobalamin extraction?

A5: Yes, the drying method can influence the efficiency of cobalamin extraction. Studies on Ulva lactuca have compared oven-drying, sun-drying, air-drying, and freeze-drying, with oven-dried biomass showing good recovery when combined with specific extraction techniques like ultrasonic-assisted extraction (UAE).[4][5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no detectable cobalamin in the extract. 1. Inefficient cell lysis. 2. Degradation of unstable cobalamin forms. 3. Suboptimal extraction parameters (solvent, pH, temperature). 4. Low intrinsic cobalamin content in the algal strain.1. Employ a more rigorous cell disruption method (e.g., sonication, bead beating, autoclaving).[6] 2. If quantifying total cobalamin, add potassium cyanide (KCN) to the extraction buffer to convert all forms to stable cyanocobalamin. If identifying native forms, use milder extraction conditions and avoid prolonged exposure to light and high temperatures. 3. Optimize the solvent system (e.g., methanol (B129727):water ratio), pH, and temperature based on literature for the specific algal species. For Ulva lactuca, a 25:75% methanol to water ratio at pH 4 has been shown to be effective.[4] 4. Verify the cobalamin production capabilities of your algal strain under your specific cultivation conditions.
High variability in cobalamin yield between replicate extractions. 1. Inconsistent sample homogenization. 2. Fluctuations in extraction conditions (e.g., temperature, incubation time). 3. Incomplete conversion to cyanocobalamin (if using KCN).[2]1. Ensure the algal biomass is finely ground and thoroughly mixed before sampling. 2. Strictly control all extraction parameters. Use a temperature-controlled shaker or water bath. 3. Ensure adequate KCN concentration and reaction time/temperature for complete conversion. Be aware that day-to-day variability in the cyanidation process can be a challenge.[2]
Presence of interfering peaks during chromatographic analysis (e.g., HPLC). 1. Co-extraction of other metabolites from the complex algal matrix. 2. Impure extract.1. Incorporate a purification step after the initial extraction. This can include solid-phase extraction (SPE) using cartridges like Amberlite XAD-2 or Sep-Pak.[3] 2. Further purify the extract using techniques like passing through activated charcoal.
Difficulty in identifying the specific native forms of cobalamin. 1. Conversion of all forms to cyanocobalamin due to the use of cyanide. 2. Degradation of unstable forms during extraction.1. Use an extraction method that does not involve cyanide, such as an aqueous extraction at a controlled pH. 2. Minimize exposure to heat and light during the extraction process. Analyze the extract promptly after preparation.

Data Presentation

Table 1: Comparison of Different Cobalamin Extraction Methods from Spirulina platensis

Method No. Extraction Procedure Reported Cobalamin Yield (µ g/100g dry weight) Key Findings/Remarks
1Acetate (B1210297) buffer (pH 4.8) with KCN, boiled at 98°C for 30 min.190 ± 0.2 (as cyanocobalamin)Good correlation between microbiological and chemiluminescence assays. Suitable for total cobalamin quantification.
2Sodium acetate buffer (pH 4.0) with sodium cyanide and α-amylase, incubated at 42°C, then heated to 98°C.Not specified, but showed interfering peaks in HPLC.The presence of interfering compounds may affect quantification.
30.5% APDC and 2% citric acid in 50% DMSO, incubated at 55°C for 45 min.Not specified, but no cyanocobalamin peak was found.Does not convert other forms to cyanocobalamin.
480% ethanol, boiled at 80°C for 20 min.High values, possibly due to co-eluting metabolites.May overestimate cobalamin content due to interference.
5Aqueous extraction (triple distilled water), autoclaved at 121°C for 10 min.[6]Not specified, but showed good correlation in quantification methods and allowed for identification of methylcobalamin.Suitable for identifying the native forms of cobalamin.

Table 2: Optimization of Cobalamin Extraction from Oven-Dried Ulva lactuca using Ultrasonic-Assisted Extraction (UAE)

Parameter Tested Range Optimal Condition Resulting Cyanocobalamin Concentration (mg/mL)
Methanol:Water Ratio25:75% to 75:25%[4]25:75%[4]0.0236[5]
Solute:Solvent Ratio3:60 to 3:90 g/mL[4]3:60 g/mL[4]0.0236[5]
pH3 to 5[4]4[4]Not individually specified, but part of the optimal combination.

Experimental Protocols

Protocol 1: Extraction of Total Cobalamin (as Cyanocobalamin) from Spirulina platensis

This protocol is adapted from Kumudha A, Sarada R (2015).

  • Sample Preparation: Use freeze-dried biomass of Spirulina platensis.

  • Extraction:

    • Suspend a known amount of the biomass in acetate buffer (pH 4.8).

    • Add 20 mg of potassium cyanide (KCN) to the cell suspension.

    • Boil the suspension for 30 minutes at 98°C.

  • Clarification:

    • Centrifuge the extract at 1000 x g for 10 minutes.

  • Analysis:

    • Collect the supernatant for quantification of cyanocobalamin using methods such as HPLC, microbiological assay, or chemiluminescence assay.

Protocol 2: Aqueous Extraction for Identification of Native Cobalamin Forms from Algal Biomass

This protocol is adapted from Kumudha A, Sarada R (2015) and Jalilian et al. (2019).[6]

  • Sample Preparation: Use freeze-dried algal biomass (e.g., Spirulina platensis or Chlorella vulgaris).

  • Extraction:

    • Suspend a known amount of the biomass in triple distilled water.

    • Autoclave the suspension at 121°C for 10 minutes.

  • Clarification:

    • Cool the homogenate to room temperature.

    • Centrifuge at 1000 x g for 10 minutes.

  • pH Adjustment and Analysis:

    • Adjust the pH of the cooled supernatant to 6.0.

    • The supernatant can then be used for analysis of specific cobalamin forms (e.g., methylcobalamin) by HPLC-MS/MS.[3]

Protocol 3: Ultrasonic-Assisted Extraction (UAE) of Cobalamin from Ulva lactuca

This protocol is based on the optimized conditions reported by Ruslan et al. (2021) and Susanti et al. (2022).[4][5]

  • Sample Preparation: Use oven-dried Ulva lactuca biomass.

  • Extraction:

    • Combine 3 g of the dried biomass with 60 mL of the extraction solvent.

    • The extraction solvent is a 25:75% mixture of methanol to water, with the pH adjusted to 4.

  • Ultrasonication:

    • Perform ultrasonic-assisted extraction (specific parameters for the ultrasonicator, such as power and duration, should be optimized).

  • Clarification and Analysis:

    • Centrifuge the extract to remove solid debris.

    • Analyze the supernatant for cyanocobalamin content, typically by HPLC.[4]

Mandatory Visualizations

experimental_workflow_total_cobalamin cluster_start Start: Biomass Preparation cluster_extraction Extraction cluster_clarification Clarification cluster_analysis Analysis start_node Freeze-dried Spirulina platensis biomass extraction_step Suspend in Acetate Buffer (pH 4.8) Add KCN Boil at 98°C for 30 min start_node->extraction_step Protocol 1 clarification_step Centrifuge at 1000 x g for 10 min extraction_step->clarification_step analysis_step Collect Supernatant for Total Cobalamin (Cyanocobalamin) Quantification (HPLC, Microbiological Assay, etc.) clarification_step->analysis_step

Caption: Workflow for Total Cobalamin Extraction.

experimental_workflow_native_cobalamin cluster_start Start: Biomass Preparation cluster_extraction Aqueous Extraction cluster_clarification Clarification & pH Adjustment cluster_analysis Analysis start_node Freeze-dried Algal Biomass (e.g., Spirulina, Chlorella) extraction_step Suspend in Triple Distilled Water Autoclave at 121°C for 10 min start_node->extraction_step Protocol 2 clarification_step Cool and Centrifuge at 1000 x g Adjust Supernatant pH to 6.0 extraction_step->clarification_step analysis_step Analyze Supernatant for Native Cobalamin Forms (e.g., Methylcobalamin by HPLC-MS/MS) clarification_step->analysis_step

Caption: Workflow for Native Cobalamin Extraction.

logical_relationship_extraction_parameters cluster_parameters Key Extraction Parameters cluster_outcomes Impact on Extraction Outcome param1 Solvent Composition (e.g., Methanol:Water ratio) outcome1 Cobalamin Yield param1->outcome1 Influences outcome3 Purity of Extract param1->outcome3 Affects param2 pH of Extraction Solvent param2->outcome1 Influences param3 Extraction Method (e.g., UAE, Boiling) param3->outcome1 Significantly Affects param4 Use of Cyanide (KCN) param4->outcome1 Stabilizes for total yield outcome2 Identification of Native Cobalamin Forms param4->outcome2 Prevents outcome1->outcome3

Caption: Key Parameters in Cobalamin Extraction.

References

Addressing interference from intrinsic factor antibodies in cobalamin immunoassays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing interference from intrinsic factor antibodies (IFAB) in cobalamin (vitamin B12) immunoassays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the impact of IFAB interference in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is intrinsic factor and what are intrinsic factor antibodies (IFAB)?

A1: Intrinsic factor is a protein produced by the parietal cells of the stomach that is essential for the absorption of vitamin B12 from the diet.[1][2] In an autoimmune condition called pernicious anemia, the body produces autoantibodies against intrinsic factor.[1][3] These are known as intrinsic factor antibodies (IFAB). There are two main types of IFAB: blocking antibodies that prevent vitamin B12 from binding to intrinsic factor, and binding antibodies that attach to the vitamin B12-intrinsic factor complex.[4][5]

Q2: How do intrinsic factor antibodies interfere with cobalamin immunoassays?

A2: Intrinsic factor antibodies can interfere with competitive-binding immunoassays, which are commonly used to measure vitamin B12 levels.[6][7] The interference occurs when the patient's IFABs bind to the intrinsic factor reagent used in the assay.[6] This prevents the proper binding of the patient's vitamin B12 and the labeled B12 in the assay, leading to inaccurate measurements.[6] This interference can result in falsely normal or significantly elevated vitamin B12 levels, masking a true deficiency.[6][7][8]

Q3: What are the clinical implications of this interference?

A3: The primary clinical implication is a delayed or missed diagnosis of pernicious anemia, a major cause of severe vitamin B12 deficiency.[6] This can lead to a delay in necessary treatment, potentially resulting in irreversible neurological damage.[6] Therefore, if there is a strong clinical suspicion of vitamin B12 deficiency despite normal or high assay results, further investigation for IFAB interference is warranted.[7][9]

Q4: My cobalamin immunoassay shows a normal or high B12 level, but the clinical picture suggests a deficiency. What should I do?

A4: When there is a discrepancy between the vitamin B12 immunoassay results and the clinical presentation, it is crucial to consider the possibility of IFAB interference.[7][10] The recommended course of action is to measure functional markers of vitamin B12 deficiency, such as methylmalonic acid (MMA) and homocysteine.[6][8] Elevated levels of MMA and homocysteine are indicative of a vitamin B12 deficiency, regardless of the serum B12 concentration.[6][8]

Q5: Can recent vitamin B12 injections affect the intrinsic factor antibody test?

A5: Yes, high levels of serum vitamin B12, as seen after a recent injection, can interfere with the IFAB assay and may lead to false-positive results.[1][10][11] It is recommended to wait at least one to two weeks after a vitamin B12 injection before collecting a sample for IFAB testing.[1][2]

Q6: Does a negative intrinsic factor antibody test rule out pernicious anemia?

A6: No, a negative IFAB test does not definitively exclude a diagnosis of pernicious anemia.[3][10][12] The sensitivity of the IFAB test is around 50-70%, meaning it can be negative in a significant portion of patients with the condition.[1][13] However, the test has a very high specificity, so a positive result strongly supports a diagnosis of pernicious anemia.[1][13]

Troubleshooting Guide

This guide provides a systematic approach to identifying and addressing potential IFAB interference in your cobalamin immunoassays.

Step 1: Initial Assessment

If you observe unexpectedly normal or high vitamin B12 levels in a sample where deficiency is suspected, consider the following:

  • Review Clinical Data: Is there a strong clinical suspicion of pernicious anemia (e.g., megaloblastic anemia, neurological symptoms)?[7][14]

  • Check for Recent B12 Injections: Has the patient recently received a vitamin B12 injection?[1][10] High circulating B12 can interfere with some IFAB assays.

Step 2: Alternative Diagnostic Markers

If interference is suspected, the most reliable next step is to measure functional markers of B12 status:

  • Methylmalonic Acid (MMA): Elevated MMA levels are a sensitive and specific indicator of vitamin B12 deficiency at the tissue level.[6][8]

  • Homocysteine: Elevated homocysteine can also indicate B12 deficiency, though it can be elevated in folate deficiency as well.[8]

Step 3: Laboratory Investigation of Interference

Several laboratory methods can be employed to detect and mitigate IFAB interference:

  • Polyethylene Glycol (PEG) Precipitation: This method can be used to precipitate immunoglobulins, including IFABs, from the serum sample.[6][15] A significant decrease in the measured B12 concentration after PEG treatment suggests the presence of interfering antibodies.[15][16]

  • Use of an Alternative Assay Platform: Different automated immunoassay systems may have varying susceptibility to IFAB interference.[6][7][17] Analyzing the sample on a different platform may yield a more accurate result.[7]

  • Serial Dilution: Diluting the sample can sometimes reduce the effect of the interfering antibody.[18] If interference is present, a non-linear response upon dilution may be observed.

  • Testing for Intrinsic Factor Antibodies: Directly testing for the presence of IFABs is a key step in confirming pernicious anemia as the cause of B12 deficiency.[5][10]

Quantitative Data Summary

The following tables provide reference ranges for intrinsic factor antibody assays. Note that ranges can vary between laboratories and methods.

AnalyteResult InterpretationReference Range
Intrinsic Factor AntibodyNegative0.0−1.1 AU/mL
Source: Labcorp
AnalyteResult InterpretationReference Range
Intrinsic Factor AntibodyNegative< 1.20 AU/mL
Equivocal1.21 to 1.52 AU/mL
Positive> 1.53 AU/mL
Source: South Tees Hospitals NHS Foundation Trust[19]

Experimental Protocols

Protocol 1: Polyethylene Glycol (PEG) Precipitation for Removal of Interfering Immunoglobulins

Objective: To remove immunoglobulins, including intrinsic factor antibodies, from a serum sample to obtain a more accurate measurement of cobalamin.

Materials:

  • Patient serum sample

  • Polyethylene glycol (PEG) 6000 solution (25% w/v in phosphate-buffered saline, pH 7.4)

  • Microcentrifuge tubes

  • Microcentrifuge

  • Cobalamin immunoassay kit

Methodology:

  • Mix equal volumes of the patient's serum and the 25% PEG 6000 solution in a microcentrifuge tube.

  • Vortex the mixture gently for 30 seconds.

  • Incubate the mixture at room temperature for 10 minutes to allow for the precipitation of immunoglobulin complexes.

  • Centrifuge the tube at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant, which contains the serum with reduced immunoglobulin levels.

  • Analyze the cobalamin concentration in the supernatant using your standard immunoassay protocol.

  • Compare the post-PEG cobalamin result with the result from the untreated sample. A significant drop in the B12 level after PEG treatment is indicative of antibody interference.[15]

Protocol 2: Detection of Intrinsic Factor Blocking Antibodies (IFAB) by ELISA

Objective: To qualitatively or quantitatively determine the presence of intrinsic factor blocking antibodies in a patient's serum.

Materials:

  • Microplate coated with recombinant human intrinsic factor

  • Patient serum samples, positive and negative controls

  • Wash buffer

  • Sample diluent

  • Horseradish peroxidase (HRP)-conjugated anti-human IgG

  • TMB substrate

  • Stop solution

  • Microplate reader

Methodology:

  • Dilute patient serum samples and controls according to the manufacturer's instructions (e.g., 1:101).[13]

  • Add the diluted samples and controls to the wells of the intrinsic factor-coated microplate.

  • Incubate for the time and temperature specified in the kit protocol to allow patient antibodies to bind to the coated intrinsic factor.

  • Wash the wells multiple times with wash buffer to remove unbound antibodies and other serum components.

  • Add the HRP-conjugated anti-human IgG to each well and incubate. This conjugate will bind to any human antibodies captured on the plate.

  • Wash the wells again to remove any unbound conjugate.

  • Add TMB substrate to the wells. A color change will occur in wells where the HRP enzyme is present.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Calculate the antibody concentration or determine the qualitative result (positive/negative) based on the absorbance values of the controls and calibrators, as per the kit instructions.[13]

Visualizations

Cobalamin_Immunoassay_Interference_Workflow cluster_assay Competitive Cobalamin Immunoassay cluster_patient_sample Patient Sample with IFAB cluster_result Result Assay_IF Assay Intrinsic Factor (Reagent) Labeled_B12 Labeled B12 (Reagent) Assay_IF->Labeled_B12 Normal Binding Patient_B12 Patient B12 Assay_IF->Patient_B12 Binding Prevented False_Result Falsely Normal or High B12 Reading Labeled_B12->False_Result Leads to IFAB Intrinsic Factor Antibody IFAB->Assay_IF Interference: IFAB binds to Assay IF

Caption: Mechanism of IFAB interference in competitive cobalamin immunoassays.

Troubleshooting_Workflow start Suspicion of B12 Deficiency with Normal/High Immunoassay Result functional_markers Measure Functional Markers (MMA, Homocysteine) start->functional_markers elevated Markers Elevated? functional_markers->elevated lab_investigation Perform Laboratory Interference Investigation elevated->lab_investigation Yes no_interference Interference Unlikely elevated->no_interference No peg PEG Precipitation lab_investigation->peg alt_assay Alternative Assay lab_investigation->alt_assay ifab_test Test for IFAB lab_investigation->ifab_test confirm_deficiency Confirm True B12 Deficiency and Investigate Pernicious Anemia peg->confirm_deficiency alt_assay->confirm_deficiency ifab_test->confirm_deficiency

Caption: Troubleshooting workflow for suspected IFAB interference.

References

Technical Support Center: Stabilizing Methylcobalamin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of maintaining the stability of methylcobalamin (B1676134) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of methylcobalamin in aqueous solutions?

A1: Methylcobalamin is a sensitive molecule prone to degradation from several factors:

  • Exposure to Light (Photodegradation): This is the most significant factor. Methylcobalamin is highly photolabile and degrades rapidly when exposed to light, particularly UV and fluorescent laboratory light.[1][2][3] The primary degradation product is hydroxocobalamin (B81358), formed through the cleavage of the cobalt-carbon bond.[4][5][6]

  • Inappropriate pH: The stability of methylcobalamin is highly dependent on the pH of the solution. It is most stable at a pH of approximately 5.0.[5][7][8] In acidic conditions (pH below 4) and alkaline conditions (pH above 7), it undergoes hydrolysis, following pseudo-first-order kinetics.[5][8][9]

  • Elevated Temperature: While less critical than light sensitivity, higher temperatures can promote the thermal degradation of methylcobalamin.[7][10][11] However, when protected from light, it can withstand autoclaving (115°C for 30 minutes) with minimal degradation.[5]

  • Presence of Other Vitamins and Excipients: Co-formulation with other substances, such as ascorbic acid (Vitamin C), thiamine, and niacin, can significantly accelerate the degradation of methylcobalamin.[2][12]

  • Mechanical Stress: Methylcobalamin is sensitive to mechanical shock. Vigorous shaking, sonication, or rapid mixing can lead to its degradation.[3][5]

Q2: My methylcobalamin solution is changing color from red to a brownish or yellowish tint. What does this indicate?

A2: A color change from the characteristic red of methylcobalamin to a brownish or yellowish hue is a visual indicator of degradation.[7] This often signifies the conversion of methylcobalamin to hydroxocobalamin or other degradation products due to light exposure or other stress factors.[5][7]

Q3: What is the optimal pH for storing methylcobalamin solutions?

A3: The highest stability for methylcobalamin in aqueous solutions is observed at a pH of approximately 5.0.[5][7][8] Significant degradation occurs at pH values below 4 and above 7.[7][8]

Q4: Can I sterilize a methylcobalamin solution by autoclaving?

A4: While some studies have shown that methylcobalamin injections can withstand autoclaving (e.g., 115°C for 30 minutes) when rigorously protected from light, the general recommendation is to sterilize methylcobalamin solutions by filtration (e.g., using a 0.22 µm membrane filter) to avoid potential thermal degradation.[7][13]

Q5: Are there any excipients that can help stabilize methylcobalamin in solution?

A5: Yes, certain excipients can have a protective effect. Sorbitol has been demonstrated to significantly minimize the degradation of methylcobalamin caused by low pH and the presence of other vitamins like ascorbic acid.[12]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of potency in methylcobalamin solution, even when stored in the dark. Inappropriate pH: The pH of your solution may be too acidic or alkaline.Measure the pH of your solution and adjust it to as close to 5.0 as possible.[5][7][8] Consider using a suitable buffer system.
Mechanical Stress: Vigorous mixing, shaking, or sonication can degrade methylcobalamin.Use gentle swirling, slow stirring, or rocking for dissolution and mixing.[3][5]
Incompatible Excipients: Other components in your formulation (e.g., ascorbic acid, thiamin) may be reacting with the methylcobalamin.Review your formulation for incompatible ingredients.[2][12] If possible, replace or remove them. The addition of sorbitol may help mitigate the negative effects of some excipients.[12]
Color of the methylcobalamin solution changes from red to brownish/yellowish. Degradation to Hydroxocobalamin: This is a strong indication of degradation, most commonly due to light exposure.Immediately protect the solution from all light sources. Prepare fresh solutions under subdued or red light and store them in amber vials or containers wrapped in aluminum foil.[2][3][13] Confirm the degradation product using a suitable analytical method like HPLC.[5]
Inconsistent analytical results for methylcobalamin concentration. Light Exposure During Sample Handling: Even brief exposure to light during sample preparation and analysis can cause significant degradation, leading to variable results.Perform all sample preparation and handling steps under subdued lighting conditions or red light.[2][3] Use amber glassware and cover autosampler trays to protect samples from light.
Inadequate Analytical Method: The analytical method may not be stability-indicating, meaning it cannot separate the intact methylcobalamin from its degradation products.Develop and validate a stability-indicating HPLC method that can resolve methylcobalamin from all potential degradation products.

Data on Methylcobalamin Stability

Photodegradation of Methylcobalamin under Different Light Sources
Light SourceWavelength (nm)Exposure Time (min)% Degradation
Fluorescent Light253.7 and 18960High
Sodium Vapour Lamp58960Moderate
Yellow Light597-57760Moderate
Orange Light622-59760Moderate
Green Light577-49260Low
Blue Light492-45560Very Low
Data adapted from a study on the photodegradation of methylcobalamin.[1] The study indicates that blue light is the most suitable for formulating parenteral methylcobalamin solutions due to minimal degradation.[1]
Effect of pH on Methylcobalamin Stability
pHStabilityDegradation Kinetics
2Least StablePseudo-first-order
5Most Stable-
>7UnstablePseudo-first-order
Methylcobalamin shows pronounced susceptibility to hydrolysis in acidic and alkaline conditions.[8][9]
Thermal Degradation of Methylcobalamin Injection
Temperature (°C)Exposure Time (min)% Recovery
1003088.25
1103070.47
1213054.38
Forced degradation studies show a decrease in methylcobalamin concentration with increasing temperature.[14]

Experimental Protocols

Stability-Indicating HPLC Method for Methylcobalamin

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of methylcobalamin and its degradation products.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 Hypersil BDS (5 µm, 150 x 4.6 mm) or equivalent.[1]

  • Mobile Phase: A mixture of methanol (B129727) and 0.02% v/v o-phosphoric acid (pH 2.3) in a 55:45 v/v ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 223 nm.[1]

  • Column Temperature: Ambient.

  • Procedure:

    • Prepare standard solutions of methylcobalamin and any known degradation products (e.g., hydroxocobalamin) in the mobile phase.

    • Prepare sample solutions of the methylcobalamin formulation under investigation, diluted with the mobile phase.

    • Ensure all solutions are protected from light during preparation and analysis.

    • Inject the solutions into the HPLC system and record the chromatograms.

    • Quantify the amount of methylcobalamin and its degradation products by comparing the peak areas with those of the standard solutions.

Forced Degradation Studies

To understand the degradation pathways and to validate the stability-indicating nature of an analytical method, forced degradation studies are performed under various stress conditions.

  • Acid Hydrolysis: Add 0.01 N HCl to a methylcobalamin solution and heat at 40°C for 2 hours.[9]

  • Alkaline Hydrolysis: Add 0.01 N NaOH to a methylcobalamin solution and heat at 40°C for 2 hours.[9]

  • Oxidative Degradation: Treat a methylcobalamin solution with 3% hydrogen peroxide at room temperature for 24 hours.[9]

  • Thermal Degradation: Heat a methylcobalamin solution at a specified temperature (e.g., 100°C, 110°C, 121°C) for a defined period (e.g., 30 minutes) in the dark.[14]

  • Photodegradation: Expose a methylcobalamin solution to a light source (e.g., fluorescent light) in a photostability chamber for a defined period and analyze at different time intervals.[15]

Visualizations

Methylcobalamin Degradation Pathways Methylcobalamin Methylcobalamin (Active Form) Hydroxocobalamin Hydroxocobalamin (Degradation Product) Methylcobalamin->Hydroxocobalamin Photodegradation (Light Exposure) Other_Degradation_Products Other Degradation Products Methylcobalamin->Other_Degradation_Products Hydrolysis (Acidic/Alkaline pH) Methylcobalamin->Other_Degradation_Products Thermal Degradation (Heat) Methylcobalamin->Other_Degradation_Products Reaction with Other Vitamins

Caption: Primary degradation pathways of methylcobalamin in aqueous solutions.

Experimental Workflow for Methylcobalamin Stability Analysis cluster_prep Sample Preparation (Subdued Light) cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standards Prepare Methylcobalamin Standards HPLC_Injection Inject Samples and Standards into HPLC Prep_Standards->HPLC_Injection Prep_Samples Prepare Formulation Samples Prep_Samples->HPLC_Injection Chromatography Chromatographic Separation HPLC_Injection->Chromatography Detection DAD Detection Chromatography->Detection Peak_Integration Integrate Peak Areas Detection->Peak_Integration Quantification Quantify Methylcobalamin and Degradants Peak_Integration->Quantification Report Generate Stability Report Quantification->Report

Caption: Workflow for analyzing methylcobalamin stability using HPLC.

Troubleshooting Logic for Methylcobalamin Instability Instability Instability Observed? Light_Protected Solution Protected from Light? Instability->Light_Protected pH_Optimal pH ≈ 5.0? Light_Protected->pH_Optimal Yes Protect_From_Light Use Amber Vials & Subdued Light Light_Protected->Protect_From_Light No Excipients_Compatible Excipients Compatible? pH_Optimal->Excipients_Compatible Yes Adjust_pH Adjust pH to ~5.0 with Buffer pH_Optimal->Adjust_pH No Review_Handling Review Handling for Mechanical Stress Excipients_Compatible->Review_Handling Yes Reformulate Remove Incompatible Excipients Excipients_Compatible->Reformulate No

Caption: Logical flowchart for troubleshooting methylcobalamin instability.

References

Resolving co-elution issues in the chromatographic analysis of cobalamins.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving co-elution issues during the chromatographic analysis of cobalamins (Vitamin B12).

Troubleshooting Guide: Resolving Co-elution

This guide addresses specific co-elution problems encountered during the analysis of cobalamins.

Question: My chromatogram shows co-elution of key cobalamin forms (e.g., methylcobalamin (B1676134) and adenosylcobalamin). How can I improve their separation?

Answer:

Co-elution of cobalamins is a common challenge that can be addressed by systematically optimizing your chromatographic method. Here is a step-by-step troubleshooting workflow:

G cluster_0 Troubleshooting Workflow for Cobalamin Co-elution start Co-elution Observed a Optimize Mobile Phase start->a b Adjust Gradient Program a->b f Modify Sample Preparation a->f b->a If resolution is still poor c Evaluate Stationary Phase b->c c->b If gradient adjustment is insufficient d Check System Suitability c->d d->c If column chemistry is suspected e Successful Separation d->e Issue Resolved f->a If matrix effects are suspected G cluster_0 Troubleshooting Peak Tailing start Peak Tailing Observed a Secondary Silanol Interactions start->a b Column Overload start->b c Column Contamination/Void start->c d Mobile Phase/Sample Mismatch start->d e Symmetrical Peaks a->e Add competing base or use end-capped column b->e Reduce sample concentration c->e Flush or replace column d->e Dissolve sample in mobile phase G cluster_0 UPLC Protocol for Cobalamin Separation a Prepare Mobile Phases: A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile b Equilibrate Acquity UPLC BEH C18 Column a->b c Inject 5 µL of Sample b->c d Run Gradient Elution at 0.320 mL/min c->d e Detect at 254 nm d->e f Analyze Data e->f

Minimizing the degradation of cobalamin during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of cobalamin (vitamin B12) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause cobalamin degradation during sample preparation?

A1: Cobalamin is a sensitive molecule, and its degradation can be influenced by several factors, including:

  • Light Exposure: All forms of cobalamin are light-sensitive. The biologically active forms, adenosylcobalamin (AdoCbl) and methylcobalamin (B1676134) (MeCbl), are particularly unstable and can degrade to hydroxocobalamin (B81358) (OHCbl) within seconds of UVA exposure.[1][2] Cyanocobalamin (CNCbl) is the most stable form but is still susceptible to photodegradation.[3][4]

  • Temperature: Elevated temperatures accelerate the degradation of all cobalamin forms.[3] While standard vitamin B12 supplements are formulated for stability at room temperature (15-30°C or 58-86°F), prolonged exposure to heat during sample processing can lead to significant losses.

  • pH: The stability of cobalamin is highly pH-dependent. The optimal pH for stability is generally between 4.0 and 7.0.[3] Extreme acidic or alkaline conditions can lead to rapid degradation.[5] Methylcobalamin, for instance, shows the highest stability at pH 5.[5]

  • Presence of Other Vitamins and Reagents: Certain vitamins, particularly ascorbic acid (Vitamin C), and reducing agents can accelerate cobalamin degradation.[6][7][8] Ascorbic acid can reduce the cobalt ion in the corrin (B1236194) ring, leading to the formation of hydroxocobalamin or cleavage of the ring altogether.[6][8]

Q2: Which form of cobalamin is the most stable?

A2: Cyanocobalamin (CNCbl) is generally considered the most stable form of vitamin B12, particularly in comparison to the naturally occurring and biologically active forms, methylcobalamin (MeCbl) and adenosylcobalamin (AdoCbl).[3][4] Hydroxocobalamin (OHCbl) is more stable than MeCbl and AdoCbl but less stable than CNCbl, especially in the presence of light.[1][2]

Q3: How should I store my samples to minimize cobalamin degradation?

A3: Proper storage is critical for preserving cobalamin integrity. Here are some general guidelines:

  • Protect from Light: Always store samples in amber vials or wrap containers in aluminum foil to protect them from light.[9]

  • Controlled Temperature: For short-term storage (up to 7 days), refrigeration at 2-8°C is recommended for serum samples. For long-term storage, samples should be frozen at -20°C or, ideally, -70°C.[6]

  • Avoid Repeated Freeze-Thaw Cycles: Limit the number of times a sample is frozen and thawed, as this can contribute to degradation.

Q4: Are there any chemical stabilizers I can add to my samples?

A4: Yes, certain additives can help stabilize cobalamin:

  • Buffers: Using a buffer to maintain the pH within the optimal range of 4.0-7.0 is crucial.[3] Sodium acetate (B1210297) and phosphate (B84403) buffers are commonly used.[9][10]

  • Cyanide: In some analytical methods, a small amount of potassium or sodium cyanide is added to convert all cobalamin forms to the more stable cyanocobalamin.[11] This is a common step before immunoaffinity column purification and HPLC analysis.

  • Sorbitol: Studies have shown that sorbitol can exert a protective effect on cobalamins, enhancing their stability against degradation from pH changes, heat, and UV light.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low cobalamin recovery after extraction Incomplete extraction from the sample matrix. - Ensure the extraction buffer pH is optimal (typically 4.0-5.8).- For protein-bound cobalamin, incorporate an enzymatic digestion step with pepsin or α-amylase.[9][12]- Consider autoclaving the sample in an acidic buffer to release bound cobalamin.[10][11]
Degradation during extraction. - Perform all extraction steps under subdued light or using amber glassware.[9]- Maintain a cool temperature during extraction where possible.- Add a stabilizing agent like cyanide to convert all forms to the more stable cyanocobalamin.[11]
Inconsistent results between replicate samples Variable degradation due to inconsistent handling. - Standardize the duration of light exposure for all samples.- Ensure uniform temperature and pH conditions across all replicates.- Thoroughly homogenize the initial sample before aliquoting.
Immunoaffinity column issues. - Ensure the sample extract pH is between 4.5 and 7.0 before loading onto the column.[13]- Do not exceed the binding capacity of the column.- Ensure the column is washed and eluted according to the manufacturer's protocol.[14]
Unexpected peaks or peak shifting in HPLC chromatogram Conversion of cobalamin forms. - The biologically active forms (MeCbl, AdoCbl) can convert to hydroxocobalamin (OHCbl) upon exposure to light and heat.[1][2]- If not intentionally converting to cyanocobalamin, minimize light and heat exposure during sample preparation and analysis.
Presence of interfering substances from the matrix. - Improve sample clean-up by using solid-phase extraction (SPE) or immunoaffinity columns.[12][14]- Optimize the HPLC gradient to better separate the cobalamin peak from interfering compounds.

Quantitative Data on Cobalamin Degradation

The stability of different cobalamin vitamers is highly dependent on the environmental conditions. The following tables summarize the degradation losses under various stressors.

Table 1: Effect of pH on Cobalamin Stability

VitamerpHDegradation (%)Conditions
Cyanocobalamin (CNCbl) 3.01624 hours at room temperature
9.01524 hours at room temperature
Hydroxocobalamin (OHCbl) 3.02024 hours at room temperature
9.02424 hours at room temperature
Methylcobalamin (MeCbl) 3.07824 hours at room temperature
9.06424 hours at room temperature
Data sourced from a comparative stability study.[3]

Table 2: Effect of Light and Heat on Cobalamin Stability

VitamerConditionDegradation (%)Duration
Cyanocobalamin (CNCbl) UV Exposure460 minutes
Heat (100°C)3860 minutes
Hydroxocobalamin (OHCbl) UV Exposure>3060 minutes
Heat (100°C)>3060 minutes
Methylcobalamin (MeCbl) UV Exposure>3060 minutes
Heat (100°C)>3060 minutes
Data sourced from a study on the physicochemical stability of B12 vitamers.[4]

Experimental Protocols

Protocol 1: Extraction of Cobalamin from Food Samples for HPLC Analysis

This protocol is a general guideline and may need optimization for specific food matrices.

  • Sample Homogenization: Homogenize a known weight of the food sample.

  • Extraction:

    • To approximately 10 g of the homogenized sample, add 100 mL of a 0.1 Eq/L sulfuric acid solution.

    • Autoclave at 121°C for 20 minutes.[10]

    • Allow the autoclaved sample to cool to room temperature.

    • Adjust the pH to 5.8 using a 2.5 M sodium acetate solution.[10]

  • Enzymatic Treatment (for protein-bound cobalamin):

    • If the sample has a high protein content, consider adding pepsin and incubating at 37°C for 30 minutes.[12]

    • For starchy samples, add α-amylase and incubate at 37°C for 30 minutes.[14]

  • Filtration and Dilution:

    • Filter the extract through Whatman No. 1 filter paper.

    • Dilute the filtrate with a phosphate buffer (pH 5.8) in a 1:2 (v/v) ratio.[10]

  • Final Filtration: Filter the diluted extract through a 0.22 µm syringe filter into an amber HPLC vial.[10]

  • Light Protection: Cover all reaction vessels with aluminum foil throughout the extraction process to prevent photodegradation.[10]

Protocol 2: Immunoaffinity Column (IAC) Cleanup

This protocol is based on the use of commercially available vitamin B12 immunoaffinity columns.

  • Sample Preparation: Prepare the sample extract as described in Protocol 1. Ensure the final pH of the extract is between 4.5 and 7.0.[13]

  • Column Loading: Pass a defined volume of the filtered sample extract through the immunoaffinity column.

  • Washing: Wash the column with 10 mL of water to remove any unbound materials.[12]

  • Elution: Elute the bound cobalamin from the column with 3 mL of 100% methanol (B129727).[12][14]

  • Evaporation and Reconstitution:

    • Evaporate the methanol eluate to dryness under a stream of nitrogen at 50-60°C.[14]

    • Reconstitute the dried residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.[14]

  • Analysis: The reconstituted sample is ready for injection into the HPLC system.

Visualizations

Experimental_Workflow_for_Cobalamin_Extraction cluster_extraction Sample Extraction cluster_cleanup Immunoaffinity Column Cleanup Homogenization Sample Homogenization Extraction Acidic Autoclaving (0.1 Eq/L H2SO4, 121°C, 20 min) Homogenization->Extraction pH_Adjustment pH Adjustment to 5.8 (2.5 M Sodium Acetate) Extraction->pH_Adjustment Enzymatic_Digestion Enzymatic Digestion (Optional) (Pepsin/α-amylase, 37°C, 30 min) pH_Adjustment->Enzymatic_Digestion Filtration1 Filtration (Whatman No. 1) Enzymatic_Digestion->Filtration1 Dilution Dilution (1:2 with Phosphate Buffer pH 5.8) Filtration1->Dilution Filtration2 Final Filtration (0.22 µm Syringe Filter) Dilution->Filtration2 Load_Column Load Sample onto IAC Filtration2->Load_Column Wash_Column Wash Column (10 mL Water) Load_Column->Wash_Column Elute_Cobalamin Elute Cobalamin (3 mL Methanol) Wash_Column->Elute_Cobalamin Evaporate Evaporate to Dryness (Nitrogen, 50-60°C) Elute_Cobalamin->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC_Analysis HPLC Analysis Reconstitute->HPLC_Analysis

Caption: Workflow for Cobalamin Extraction and Cleanup.

Troubleshooting_Cobalamin_Degradation cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Low_Recovery Low Cobalamin Recovery Light Light Exposure Low_Recovery->Light Temperature High Temperature Low_Recovery->Temperature pH Extreme pH Low_Recovery->pH Reagents Interfering Reagents (e.g., Ascorbic Acid) Low_Recovery->Reagents Incomplete_Extraction Incomplete Extraction Low_Recovery->Incomplete_Extraction Use_Amber_Vials Use Amber Vials / Foil Light->Use_Amber_Vials Work_Under_Subdued_Light Work Under Subdued Light Light->Work_Under_Subdued_Light Control_Temp Control Temperature (Refrigerate/Freeze) Temperature->Control_Temp Buffer_pH Buffer to pH 4.0-7.0 pH->Buffer_pH Avoid_Reducing_Agents Avoid Reducing Agents Reagents->Avoid_Reducing_Agents Enzymatic_Digestion Use Enzymatic Digestion Incomplete_Extraction->Enzymatic_Digestion Optimize_Extraction Optimize Extraction Protocol Incomplete_Extraction->Optimize_Extraction

Caption: Troubleshooting Cobalamin Degradation Issues.

References

Troubleshooting poor signal-to-noise ratio in cobalamin mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting poor signal-to-noise ratio in cobalamin (Vitamin B12) mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during LC-MS/MS analysis of cobalamins, ensuring high-quality and reproducible data.

Frequently Asked Questions (FAQs)

Q1: I am observing a high, noisy baseline in my chromatogram. What are the likely causes and how can I resolve this?

A high and noisy baseline is a frequent issue that can stem from several sources. A systematic approach is the most effective way to identify and resolve the problem.

Initial Checks & Solutions:

  • Solvent and Reagent Purity: Even high-purity solvents can contain trace contaminants that contribute to background noise.[1] It is recommended to always use LC-MS or spectroscopy-grade solvents and reagents.[1] Before running your samples, perform a blank injection of your mobile phase to assess its baseline noise level.[1] If the blank is noisy, prepare a fresh mobile phase.[1]

  • System Contamination: Contaminants can accumulate over time in the LC system, tubing, injector, and the mass spectrometer's ion source.[1][2] This can lead to elevated background noise and poor signal-to-noise ratios.[2][3] Regularly flush your LC system with a strong organic solvent like isopropanol.[1] If contamination is suspected in the mass spectrometer, follow the manufacturer's guidelines for cleaning the ion source.[1]

  • Air Leaks: Leaks in the LC or MS system can introduce nitrogen and oxygen, leading to a high background.[1] Systematically check all fittings and connections for leaks.[1]

Q2: My cobalamin signal is weak or undetectable. What are the potential reasons and solutions?

Poor signal intensity can make it difficult to identify or quantify your target compounds.[4] Several factors can contribute to this issue:

  • Sample Concentration: Ensure your sample is appropriately concentrated.[4] If the concentration is too low, you may not get a strong enough signal.[4] For trace-level analysis of cobalamins in complex matrices like food or biological fluids, a sample enrichment step such as solid-phase extraction (SPE) is often necessary.[5][6]

  • Ionization Efficiency: The choice of ionization technique and its parameters significantly affects signal intensity.[4] Electrospray ionization (ESI) is commonly used for cobalamin analysis.[7][8] Optimizing parameters like capillary voltage, cone voltage, and gas flow rates is crucial.[7][9]

  • Matrix Effects: Co-eluting substances from complex samples can interfere with the ionization of target compounds, leading to ion suppression or enhancement.[2][10] Implementing a robust sample cleanup protocol, such as SPE, can minimize matrix effects.[1][10]

  • Analyte Stability: Cobalamins, particularly methylcobalamin (B1676134) and adenosylcobalamin, are sensitive to light.[7][11] It is essential to protect samples from light during preparation and analysis to prevent degradation and signal loss.[12]

Q3: How can I optimize my mass spectrometer settings to improve the signal-to-noise ratio for cobalamin analysis?

Optimizing MS parameters can significantly enhance your signal-to-noise ratio.[1]

  • Ion Source Parameters:

    • Capillary Voltage: For cobalamin congeners, lower capillary voltages have been shown to yield higher ionization efficiencies.[7]

    • Cone Voltage: Adjusting the cone voltage can help reduce the transmission of noise-causing ions and can also be optimized to induce specific fragmentation for better signal.[1][9]

    • Desolvation Temperature and Gas Flow: Proper desolvation is critical. An ESI source temperature of around 130°C with a desolvation temperature of 600°C has been used effectively for cobalamin analysis.[7] Increasing the cone gas flow can also aid in more effective desolvation and reduce background noise.[1]

  • Tandem MS (MS/MS) Parameters:

    • Collision Energy: Optimize the collision energy for each specific precursor-to-product ion transition to achieve maximum intensity.[7] For many cobalamins, a common fragmentation product is m/z 147, which corresponds to the cleavage of the DMB moiety.[7]

Troubleshooting Guides

Systematic Troubleshooting Workflow for Poor S/N

The following diagram illustrates a logical workflow for diagnosing and resolving poor signal-to-noise issues in cobalamin mass spectrometry.

TroubleshootingWorkflow start Poor S/N Observed check_blank Run Blank Injection (Mobile Phase Only) start->check_blank is_blank_noisy Is Baseline Noisy? check_blank->is_blank_noisy prep_fresh_mp Prepare Fresh Mobile Phase is_blank_noisy->prep_fresh_mp Yes inject_standard Inject Cobalamin Standard is_blank_noisy->inject_standard No check_system Check System for Leaks & Contamination prep_fresh_mp->check_system clean_system Flush LC System & Clean MS Source check_system->clean_system clean_system->check_blank is_signal_weak Is Signal Weak? inject_standard->is_signal_weak optimize_ms Optimize MS Parameters (Voltages, Gas, Temp.) is_signal_weak->optimize_ms Yes check_sample_prep Review Sample Preparation (SPE, Stability) is_signal_weak->check_sample_prep No, but noisy analyze_sample Re-analyze Sample optimize_ms->analyze_sample improve_sample_prep Improve Sample Cleanup & Protect from Light check_sample_prep->improve_sample_prep improve_sample_prep->analyze_sample end S/N Improved analyze_sample->end

Caption: A step-by-step workflow for troubleshooting poor signal-to-noise.

Relationship between Potential Causes and Effects on S/N

This diagram illustrates how various factors can contribute to a poor signal-to-noise ratio.

CausesAndEffects cluster_causes Potential Causes cluster_effects Observed Effects Contamination System/Solvent Contamination HighNoise High Background Noise Contamination->HighNoise Matrix Matrix Effects (Ion Suppression) LowSignal Low Analyte Signal Matrix->LowSignal Stability Analyte Instability (e.g., Light Degradation) Stability->LowSignal MS_Params Suboptimal MS Parameters MS_Params->LowSignal Leaks System Leaks Leaks->HighNoise PoorSN Poor Signal-to-Noise Ratio HighNoise->PoorSN LowSignal->PoorSN

Caption: Factors contributing to a poor signal-to-noise ratio.

Data Presentation

Table 1: Optimized MS Parameters for Cobalamin Congeners

This table provides a summary of optimized parameters for the simultaneous detection of four vitamin B12 congeners using LC-MS/MS.[7]

CongenerPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Cone Voltage (V)Capillary Voltage (kV)
CN-B12 678.3147.4 (534.0)40250.75
OH-B12 665.3147.4 (534.0)35250.75
Ado-B12 790.8147.4 (592.0)5060.25
Me-B12 673.2147.4 (592.0)45300.25

Data adapted from Möller et al. (2022).[7]

Table 2: Typical Limits of Detection (LOD) and Quantitation (LOQ) for Cobalamins

The sensitivity of a method is often defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). These values are typically determined by the signal-to-noise ratio (S/N), with LOD at S/N = 3 and LOQ at S/N = 10.[7][13]

Cobalamin FormMethodLODLOQ
Various UPLC-MS250 pM500 pM
CN-B12 LC-MS/MS0.2 pg/mL0.6 pg/mL
OH-B12 LC-MS/MS0.5 pg/mL1.8 pg/mL
Me-B12 LC-MS/MS0.5 pg/mL1.8 pg/mL
Ado-B12 LC-MS/MS0.07 pg/mL0.2 pg/mL

Data compiled from various sources.[14][15]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction and pre-concentration of cobalamins from complex matrices like serum or seawater, which helps to reduce matrix effects and improve signal intensity.[7][16][17]

Materials:

  • SPE Cartridges (e.g., C18)

  • Methanol (B129727) (LC-MS grade)

  • Deionized water (LC-MS grade)

  • Sample (e.g., serum, seawater)

Procedure:

  • Derivatization (for total cobalamin): In some methods, different forms of cobalamin are first converted to the more stable cyanocobalamin (B1173554) (CN-B12) through a process called cyanidation.[11][16][17]

  • Conditioning: Pass a strong organic solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.[1]

  • Equilibration: Flush the cartridge with deionized water or a solvent system similar to your sample matrix to equilibrate the sorbent.[1]

  • Sample Loading: Load the pre-treated sample onto the cartridge. The cobalamins will bind to the sorbent.[1]

  • Washing: Wash the cartridge with a weak solvent (e.g., 2% methanol in deionized water) to remove unbound impurities and matrix components.[1][7]

  • Elution: Elute the cobalamins from the sorbent using a strong solvent, such as 100% methanol.[1][7]

  • Concentration: The eluate can be concentrated using a SpeedVac or gentle stream of nitrogen and then reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.[7]

Protocol 2: System "Steam Cleaning" for Reducing Background Contamination

A "steam cleaning" procedure can be performed overnight to significantly reduce system background and improve the signal-to-noise level.[18]

Procedure:

  • Set the LC flow rate to 0.5 mL/min.

  • Set the nebulizer pressure to 60 psi.

  • Set the drying gas flow to 13 L/min.

  • Set the drying gas temperature to 350°C.

  • If using APCI, set the vaporizer temperature to 400°C.

  • Ensure the MS stream selection valve is directed to the mass spectrometer.

  • Allow the system to run under these conditions overnight. A checkout column should be in line with the LC flow to ensure it is also flushed and conditioned.[18]

References

Technical Support Center: Optimization of Cyanidation for Total Cobalamin Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the determination of total cobalamin through cyanidation conversion.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of cyanidation in total cobalamin determination?

A1: Cyanidation is a chemical conversion process used to transform all naturally occurring forms of vitamin B12 (cobalamins), such as hydroxocobalamin (B81358) (OHCbl), adenosylcobalamin (AdoCbl), and methylcobalamin (B1676134) (MeCbl), into the more stable and easily quantifiable form, cyanocobalamin (B1173554) (CNCbl).[1][2][3] This approach simplifies the analysis by measuring a single analyte, which can increase the overall analyte concentration and improve stability.[1][2][4]

Q2: Why am I seeing lower than expected total cobalamin concentrations in my samples after cyanidation?

A2: Lower than expected results are often due to incomplete conversion of all cobalamin vitamers to cyanocobalamin.[1][2] This can be influenced by several factors, including the sample matrix, insufficient cyanide concentration, inadequate heating time, and the presence of interfering substances.[1][4] It is also possible that native cobalamins degrade during the extraction process instead of being converted to CNCbl.[4]

Q3: Can the validation of my method with cyanocobalamin standards guarantee accurate results for real samples?

A3: Not necessarily. A common pitfall is validating the method using only cyanocobalamin (CNCbl) as the analyte.[1][2][4] Since CNCbl does not require conversion, this approach will not reveal issues with the cyanidation step itself.[1][2] When applied to real samples containing various cobalamins, an unoptimized cyanidation process can lead to incomplete conversion and inaccurate quantification.[1][4]

Q4: How can I monitor the efficiency of the cyanidation conversion?

A4: The use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a state-of-the-art method for monitoring conversion efficiency.[1] It allows for the detection of trace amounts of unconverted cobalamins, such as OHCbl, AdoCbl, and MeCbl, in the sample after the cyanidation step.[1][4] However, instrument sensitivity at very low concentrations can still be a limitation.[1][2]

Q5: What are the critical parameters to optimize for efficient cyanidation?

A5: Key parameters to optimize include:

  • Cyanide Concentration: Ensure an adequate amount of cyanide is present to convert all cobalamins in the sample.[1]

  • Heating Time and Temperature: A prolonged boiling time (e.g., 30 minutes) may be necessary to achieve complete conversion.[1][4]

  • Light Exposure: Light can degrade some cobalamins. To facilitate the conversion of AdoCbl and MeCbl, which proceeds via OHCbl, controlled light exposure might be necessary during sample extraction.[1] However, for other steps, protection from light is generally recommended.[4]

  • Sample Matrix: The complexity of the sample matrix (e.g., food, biological tissues) can affect extraction and conversion efficiency.[1] Enzymatic digestion may be required for certain sample types.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or variable recovery of total cobalamin Incomplete cyanidation conversion of all cobalamin forms (OHCbl, AdoCbl, MeCbl) to CNCbl.[1][2]Increase the concentration of the cyanide solution (e.g., 1% w/v sodium cyanide).Prolong the heating time during the conversion step (e.g., 30 minutes in a boiling water bath).[1]Ensure adequate light exposure during extraction to facilitate the conversion of light-sensitive cobalamins (AdoCbl, MeCbl) to OHCbl, which readily reacts with cyanide.[1]
Method validation passes with standards but fails with real samples The validation was likely performed using only CNCbl, which does not require conversion, thus masking issues with the cyanidation process.[1][2][4]Re-validate the method by spiking matrices with a mix of cobalamin vitamers (OHCbl, AdoCbl, MeCbl) to assess the conversion efficiency directly.[1]
Inconsistent results between different sample batches Day-to-day variability and reliability challenges associated with the cyanidation process.[1][2]Batch-to-batch variation in immunoaffinity columns used for sample cleanup, which can have different affinities for various cobalamins.[1]Implement strict quality control measures, including the use of certified reference materials with known concentrations of different cobalamins.Characterize the specificity of immunoaffinity columns for all relevant cobalamin forms before use.
Presence of interfering peaks in the chromatogram Hydroxocobalamin (OHCob) is a known interferent in many colorimetric and spectrophotometric assays.[6][7] Other matrix components can also cause interference.Utilize a more selective detection method like LC-MS/MS to differentiate between cobalamins and interfering compounds.[1]Optimize the sample cleanup procedure, for example, by using solid-phase extraction (SPE) cartridges.[5]
Poor sensitivity for detecting unconverted cobalamins The concentration of unconverted cobalamins may be below the detection limit of the instrument.[1][2]Employ a sensitive analytical technique such as LC-MS/MS.[1]Incorporate a pre-concentration step in your sample preparation, such as solid-phase extraction, to enrich the analyte.[5]

Experimental Protocols

Optimized Cyanidation Protocol for Meat Samples

This protocol is based on a stable isotope dilution assay (SIDA) and aims for complete conversion of all native cobalamins to cyanocobalamin.[1]

Step Procedure
1. Sample Preparation Weigh 1 gram of lyophilized and homogenized meat sample into a 50-mL amber extraction vial.[1][4]
2. Enzyme Addition Add 5 mg of papain and 5 mg of α-amylase to the sample.[1]
3. Internal Standard Add an appropriate amount of [15N13]-CNCbl internal standard based on the expected total cobalamin content.[1]
4. Cyanide and Buffer Addition Add 500 μL of 1% (w/v) sodium cyanide solution and 25 mL of 50 mM sodium acetate (B1210297) buffer (pH 4.0).[1]
5. Incubation and Heating Stir the mixture for 20 minutes at room temperature, followed by incubation for 1 hour at 37°C.[4] Then, heat the sample in a boiling water bath for 30 minutes.[4]
6. Cooling and Centrifugation Cool the vial in an ice water bath and then centrifuge for 20 minutes at 3220 x g at room temperature.[4]
7. Purification Collect the supernatant and perform immunoaffinity purification.[1][4]
8. Analysis Analyze the purified sample using LC-MS/MS to quantify total CNCbl.[1]
Quantitative Data Summary for Method Validation

The following table summarizes typical performance characteristics for a validated cyanidation conversion method.

Parameter Value Reference
Linearity (R2) > 0.999[5]
Limit of Detection (LOD) 0.5 µg/kg[5]
Limit of Quantification (LOQ) 1.0 µg/kg[5]
Spiked Recoveries 92.0% to 99.4%[5]
Relative Standard Deviation (RSD) 1.89% to 4.51%[5]

Visualizations

CyanidationWorkflow cluster_sample_prep Sample Preparation cluster_conversion Cyanidation Conversion cluster_cleanup Sample Cleanup & Analysis Sample Homogenized Sample Enzymes Add Papain & α-Amylase Sample->Enzymes IS Add Internal Standard ([15N13]-CNCbl) Enzymes->IS Cyanide Add NaCN & Acetate Buffer IS->Cyanide Incubate Incubate & Heat (37°C, 1h; 100°C, 30min) Cyanide->Incubate Centrifuge Centrifuge Incubate->Centrifuge Purify Immunoaffinity Purification Centrifuge->Purify Analysis LC-MS/MS Analysis Purify->Analysis TroubleshootingLogic Start Low/Variable Cobalamin Recovery CheckConversion Incomplete Conversion? Start->CheckConversion CheckValidation Method Validation Issue? CheckConversion->CheckValidation No OptimizeParams Optimize Cyanide Conc. & Heating Time CheckConversion->OptimizeParams Yes CheckInterference Interference? CheckValidation->CheckInterference No SpikeMixedVitamers Re-validate with Mixed Vitamers CheckValidation->SpikeMixedVitamers Yes OptimizeCleanup Optimize Cleanup (e.g., SPE) CheckInterference->OptimizeCleanup Yes UseLCMSMS Use LC-MS/MS OptimizeParams->UseLCMSMS SpikeMixedVitamers->UseLCMSMS OptimizeCleanup->UseLCMSMS

References

Technical Support Center: Enhancing the Photostability of Cyanocobalamin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on enhancing the photostability of cyanocobalamin (B1173554) (Vitamin B12). Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to support your research and formulation development.

Frequently Asked Questions (FAQs)

Q1: Why is cyanocobalamin so sensitive to light?

Cyanocobalamin is inherently sensitive to light, particularly UV radiation.[1] Light energy can trigger photochemical reactions that break the chemical bonds within the molecule, specifically the cobalt-carbon bond.[1] This leads to the formation of hydroxocobalamin (B81358) and, upon further degradation, the irreversible cleavage of the corrin (B1236194) ring, resulting in a loss of biological activity.[2][3]

Q2: What are the primary degradation products of cyanocobalamin upon light exposure?

Upon exposure to light, cyanocobalamin primarily degrades to hydroxocobalamin (Vitamin B12b) through a process called photoaquation, where the cyanide ligand is replaced by a water or hydroxyl group.[2] Further exposure can lead to the formation of irreversible oxidation products due to the cleavage of the corrin ring.[2][3]

Q3: What are the main strategies to improve the photostability of cyanocobalamin?

The main strategies to enhance the photostability of cyanocobalamin include:

  • Encapsulation: Using host molecules like cyclodextrins to form inclusion complexes that physically protect cyanocobalamin from light.[1][4]

  • Use of Antioxidants: Incorporating antioxidants such as ascorbic acid can, under certain conditions, paradoxically enhance photodegradation and should be carefully evaluated.[5] However, other antioxidants might offer protection.

  • Formulation Adjustment (pH): The stability of cyanocobalamin is pH-dependent. Generally, it exhibits maximum stability in the pH range of 4.0 to 6.5.[6]

  • Solid-State Formulation: Cyanocobalamin is significantly more stable in the solid state compared to aqueous solutions when exposed to light.[7]

  • Light-Protective Packaging: Storing cyanocobalamin formulations in amber or opaque containers is a fundamental and effective measure.

Q4: How does pH affect the photostability of cyanocobalamin?

The photodegradation of cyanocobalamin is influenced by pH. The protonated form of cyanocobalamin, which is more prevalent at lower pH, appears to be more susceptible to photolysis.[3][8] Studies have shown that cyanocobalamin has maximum stability near a neutral pH of around 7.0, with increased degradation observed at more acidic pH values (e.g., pH 4.0).[3][8]

Q5: Can I use ascorbic acid (Vitamin C) to stabilize cyanocobalamin?

The interaction between ascorbic acid and cyanocobalamin is complex. While ascorbic acid is a potent antioxidant, its presence in solution with cyanocobalamin, especially under light exposure, has been shown to enhance the degradation of cyanocobalamin.[5][9] This is a critical consideration in multivitamin formulations.

Troubleshooting Guides

Issue 1: Rapid loss of cyanocobalamin potency in a liquid formulation despite using light-protective packaging.

Possible Cause Troubleshooting Step
Inappropriate pH of the formulation. Measure the pH of your formulation. Adjust the pH to a range of 4.0-6.5, where cyanocobalamin exhibits greater stability.[6] Consider using a suitable buffer system (e.g., phosphate (B84403) buffer) to maintain the optimal pH.[6]
Presence of destabilizing excipients. Review the formulation for components known to interact with and degrade cyanocobalamin, such as certain reducing agents or metal ions. Other B vitamins, like riboflavin (B1680620) (B2), can act as sensitizers and accelerate photodegradation.[6] Consider reformulating with alternative excipients.
Oxygen in the headspace of the container. The presence of oxygen can contribute to oxidative degradation. Consider purging the formulation and the container's headspace with an inert gas like nitrogen during manufacturing and packaging.[10]
Inadequate light protection from packaging. Ensure the packaging material provides sufficient protection against the specific wavelengths of light that cause degradation (UV and visible light). Test the light transmission properties of your chosen packaging.

Issue 2: Inconsistent results in photostability studies.

Possible Cause Troubleshooting Step
Variability in light source intensity or wavelength. Standardize the light source used for photostability testing (e.g., a calibrated xenon lamp or a specific fluorescent lamp). Ensure consistent distance from the light source and control the temperature of the samples during exposure.
Inconsistent sample preparation. Follow a strict, validated protocol for sample preparation, including solvent, concentration, and pH. Ensure complete dissolution of cyanocobalamin.
Analytical method not stability-indicating. Use a validated, stability-indicating analytical method, such as HPLC, that can separate the intact cyanocobalamin from its degradation products.[4] Simple spectrophotometric methods may not be sufficient as degradation products can have overlapping absorbance spectra.[11]
Concentration-dependent degradation. The rate of photodegradation can be concentration-dependent.[8] Ensure that the concentration of cyanocobalamin in your test samples is consistent across all experiments and relevant to the final product formulation.

Quantitative Data Summary

Table 1: Photodegradation of Cyanocobalamin Under Different Light Conditions

Light SourceConcentrationpHExposure TimeDegradation (%)Reference
Sunlight95 µg/mL4.0Not Specified81.5[8]
Sunlight95 µg/mL7.0Not Specified56.3[8]
Artificial Light95 µg/mL4.0Not Specified27.7[8]
Artificial Light95 µg/mL7.0Not Specified2.7[8]

Table 2: Effect of Encapsulation on Cyanocobalamin Stability

Encapsulation MethodEncapsulation Efficiency (%)Protection Against DegradationReference
Spray Chilling (Solid Lipid Microparticles)76.7 - 101.1Encapsulated vitamin B12 showed >91.1% stability after 120 days of storage compared to 75.2% for the free form.

Experimental Protocols

Protocol 1: Photostability Testing of Cyanocobalamin in Aqueous Solution

Objective: To assess the rate of photodegradation of cyanocobalamin in an aqueous solution under controlled light exposure.

Materials:

  • Cyanocobalamin reference standard

  • Buffer solution (e.g., 0.02 M acetate (B1210297) buffer, pH 4.0)

  • Volumetric flasks (amber colored)

  • Quartz cuvettes

  • UV-Vis spectrophotometer or a validated HPLC system

  • Calibrated light source (e.g., Philips HPLN 125W high-pressure mercury vapor fluorescent lamp)

Procedure:

  • Preparation of Cyanocobalamin Solution:

    • Accurately weigh a suitable amount of cyanocobalamin reference standard.

    • Dissolve and dilute it in the chosen buffer solution to a final concentration of 5 x 10⁻⁵ M in an amber volumetric flask to protect it from ambient light.

  • Light Exposure:

    • Transfer an aliquot of the cyanocobalamin solution to a quartz cuvette or a suitable transparent container.

    • Place the sample at a fixed distance (e.g., 30 cm) from the light source.

    • Prepare a control sample by wrapping a similar container with aluminum foil to keep it in the dark and place it under the same temperature conditions.

  • Sample Analysis:

    • At predetermined time intervals (e.g., 0, 30, 60, 90, 120 minutes), withdraw aliquots from the light-exposed and control samples.

    • Analyze the concentration of cyanocobalamin and its primary degradation product, hydroxocobalamin, using a validated analytical method.

      • UV-Vis Spectrophotometry: A two-component spectrophotometric method can be used to determine the concentrations of cyanocobalamin and hydroxocobalamin by measuring the absorbance at 550 nm and 525 nm.

      • HPLC: An HPLC method with UV detection (e.g., at 361 nm) can provide more specific quantification of cyanocobalamin and its degradation products.

  • Data Analysis:

    • Calculate the percentage of cyanocobalamin remaining at each time point for both the light-exposed and control samples.

    • Plot the percentage of remaining cyanocobalamin against time to determine the degradation kinetics.

Protocol 2: Encapsulation of Cyanocobalamin with Beta-Cyclodextrin (B164692)

Objective: To prepare an inclusion complex of cyanocobalamin with beta-cyclodextrin to enhance its photostability.

Materials:

  • Cyanocobalamin

  • Beta-cyclodextrin (β-CD)

  • Methanol-water mixture (1:1 v/v)

  • Mortar and pestle

  • Drying oven

Procedure (Kneading Method):

  • Molar Ratio Calculation: Weigh equimolar amounts of cyanocobalamin and beta-cyclodextrin.

  • Paste Formation: In a mortar, add the weighed beta-cyclodextrin and slowly add a small amount of the methanol-water mixture to form a homogeneous paste.

  • Kneading: Add the weighed cyanocobalamin to the paste and knead the mixture for a specified period (e.g., 1-3 hours) to facilitate the formation of the inclusion complex.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

  • Pulverization and Storage: Pulverize the dried complex into a fine powder and store it in a well-closed, light-resistant container.

  • Characterization (Optional but Recommended): Characterize the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).

  • Photostability Assessment: Evaluate the photostability of the encapsulated cyanocobalamin using Protocol 1 and compare the results with those of unencapsulated cyanocobalamin.

Visualizations

Photodegradation_Pathway Cyanocobalamin Cyanocobalamin Hydroxocobalamin Hydroxocobalamin Cyanocobalamin->Hydroxocobalamin Light (Photoaquation) Irreversible_Oxidation_Products Irreversible_Oxidation_Products Hydroxocobalamin->Irreversible_Oxidation_Products Further Light Exposure

Caption: Photodegradation pathway of cyanocobalamin.

Experimental_Workflow_Photostability cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Prep_Solution Prepare Cyanocobalamin Solution Light_Exposure Expose to Light Source Prep_Solution->Light_Exposure Dark_Control Store in Dark (Control) Prep_Solution->Dark_Control Sampling Sample at Time Intervals Light_Exposure->Sampling Dark_Control->Sampling Analysis Analyze by HPLC or UV-Vis Sampling->Analysis Data_Analysis Calculate Degradation Rate Analysis->Data_Analysis

Caption: Workflow for assessing cyanocobalamin photostability.

Stabilization_Strategies cluster_strategies Stabilization Strategies Cyanocobalamin Cyanocobalamin (Light Sensitive) Stabilized_Cyanocobalamin Stabilized Cyanocobalamin Encapsulation Encapsulation (e.g., Cyclodextrins) Encapsulation->Stabilized_Cyanocobalamin pH_Control pH Adjustment (pH 4.0-6.5) pH_Control->Stabilized_Cyanocobalamin Solid_State Solid-State Formulation Solid_State->Stabilized_Cyanocobalamin Inert_Atmosphere Inert Atmosphere (e.g., Nitrogen) Inert_Atmosphere->Stabilized_Cyanocobalamin

Caption: Key strategies to enhance cyanocobalamin photostability.

References

Validation & Comparative

The Dawn of a New Standard: Holotranscobalamin for Early Vitamin B12 Deficiency Detection

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the validation and comparative performance of holotranscobalamin as a primary biomarker for early cobalamin deficiency.

The accurate and early diagnosis of vitamin B12 (cobalamin) deficiency is crucial to prevent irreversible neurological damage and other severe hematological manifestations. For decades, the measurement of total serum vitamin B12 has been the standard screening test, but its limitations in sensitivity and specificity have prompted the search for more reliable biomarkers.[1] Emerging evidence strongly supports holotranscobalamin (holoTC), the biologically active fraction of vitamin B12, as a superior, first-line indicator of early negative B12 balance.[2][3]

This guide provides an objective comparison of holotranscobalamin against traditional and metabolic markers of vitamin B12 status, supported by experimental data and detailed methodologies.

Comparative Performance of B12 Biomarkers

Holotranscobalamin represents the 10-30% of circulating B12 that is bound to the transport protein transcobalamin and is available for uptake by cells.[4] Unlike total B12, which is predominantly bound to the biologically inert haptocorrin, holoTC levels reflect the immediate availability of cobalamin for metabolic processes.[3] Consequently, a decline in holoTC is one of the earliest signs of cobalamin deficiency.[3][5]

Studies have consistently demonstrated that holoTC performs as well as or better than total B12 and in some cases, even metabolic markers like methylmalonic acid (MMA) and homocysteine (tHcy), in identifying early B12 deficiency.

Quantitative Data Summary

The following tables summarize the comparative performance of holotranscobalamin, total vitamin B12, methylmalonic acid (MMA), and homocysteine (tHcy) in diagnosing vitamin B12 deficiency.

Table 1: Diagnostic Accuracy of B12 Biomarkers from ROC Curve Analysis

BiomarkerArea Under the Curve (AUC)PopulationReference
Holotranscobalamin (holoTC) 0.93 Mathematically modeled deficiency[6]
Methylmalonic Acid (MMA)0.92Mathematically modeled deficiency[6]
Total Vitamin B120.88Mathematically modeled deficiency[6]
Homocysteine (tHcy)0.87Mathematically modeled deficiency[6]
Holotranscobalamin (holoTC) 0.92 Large, mixed patient population[7][8]
Methylmalonic Acid (MMA)0.91Large, mixed patient population[7][8]
Total Vitamin B120.90Large, mixed patient population[7][8]
Homocysteine (tHcy)0.78Large, mixed patient population[7][8]
Holotranscobalamin (holoTC) 0.93 Women ≥50 years[7]
Methylmalonic Acid (MMA)0.91Women ≥50 years[7]
Total Vitamin B120.89Women ≥50 years[7]
Homocysteine (tHcy)0.79Women ≥50 years[7]

Table 2: Sensitivity and Specificity of B12 Biomarkers

BiomarkerSensitivity (%)Specificity (%)Positive Predictive Value (PPV) (%)Negative Predictive Value (NPV) (%)Population/ContextReference
Holotranscobalamin (holoTC) 98.950.098.950.0Megaloblastic anemia patients (vs. MMA)[9]
Total Vitamin B1263.050.098.32.85Megaloblastic anemia patients (vs. MMA)[9]
Holotranscobalamin (holoTC) 87---Children with suspected B12 deficiency[5]
Total Vitamin B1251---Children with suspected B12 deficiency[5]
Methylmalonic Acid (MMA)83---Children with suspected B12 deficiency[5]
Homocysteine (tHcy)64---Children with suspected B12 deficiency[5]
Holotranscobalamin (holoTC) 8360--Elderly population (for detecting MMA >0.45 µmol/L)[4][10]
Holotranscobalamin (holoTC) 8666--Patients with total B12 ≤221 pmol/L[11]

Experimental Protocols

The measurement of holotranscobalamin and other B12 biomarkers is typically performed using automated immunoassays. While specific protocols are proprietary to the manufacturers, the general principles are outlined below.

Holotranscobalamin (holoTC) Measurement
  • Principle: Most modern holoTC assays are two-site immunoassays that utilize monoclonal antibodies specific for transcobalamin. These assays are designed to only measure the transcobalamin that is bound to cobalamin (i.e., holoTC).

  • Common Platforms:

    • Abbott AxSYM/Architect: This is a chemiluminescent microparticle immunoassay (CMIA). In this method, holoTC in the sample binds to anti-transcobalamin coated microparticles. A second antibody, conjugated to a chemiluminescent label, then binds to a different epitope on the transcobalamin molecule. The resulting light signal is proportional to the amount of holoTC present.[6][12]

    • ELISA (Enzyme-Linked Immunosorbent Assay): This method involves capturing holoTC from the sample onto a solid phase (e.g., a microplate well) coated with a specific antibody. A second, enzyme-labeled antibody is then added, which also binds to the captured holoTC. The addition of a substrate for the enzyme results in a color change, the intensity of which is proportional to the holoTC concentration.[6]

  • Sample Type: Serum or plasma.

  • General Procedure Outline:

    • Sample pre-treatment (if required by the assay).

    • Incubation of the sample with the antibody-coated solid phase.

    • Washing to remove unbound components.

    • Incubation with the labeled secondary antibody.

    • Further washing.

    • Addition of the substrate and signal detection (chemiluminescence or colorimetry).

    • Calculation of the holoTC concentration based on a calibration curve.

Total Vitamin B12 Measurement
  • Principle: Competitive binding immunoassay. The assay involves a B12-binding protein (often intrinsic factor) and a labeled form of vitamin B12. The vitamin B12 in the sample competes with the labeled B12 for binding sites on the binding protein. The amount of labeled B12 that binds is inversely proportional to the concentration of B12 in the sample.

  • Sample Type: Serum or plasma.

Methylmalonic Acid (MMA) and Homocysteine (tHcy) Measurement
  • Principle: These metabolites are typically measured using chromatography-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). These methods offer high sensitivity and specificity. Immunoassays for these markers are also available but may be less accurate.

  • Sample Type: Serum or plasma for both; urine can also be used for MMA.

Visualizing the Role of Holotranscobalamin

The following diagrams illustrate the metabolic context and diagnostic application of holotranscobalamin.

B12_Metabolism Diet Dietary B12 (Animal Products) Stomach Stomach: B12 binds to Haptocorrin Diet->Stomach Ingestion Duodenum Duodenum: B12 binds to Intrinsic Factor (IF) Stomach->Duodenum Ileum Ileum: B12-IF complex absorbed Duodenum->Ileum Blood Bloodstream Ileum->Blood HoloTC Holotranscobalamin (HoloTC) (Active B12) Blood->HoloTC B12 + Transcobalamin HoloHC Holohaptocorrin (Inactive B12) Blood->HoloHC B12 + Haptocorrin Cells Peripheral Tissues/ Cells HoloTC->Cells Cellular Uptake Methionine Methionine Synthase Cells->Methionine B12 as cofactor Methylmalonyl_CoA Methylmalonyl-CoA Mutase Cells->Methylmalonyl_CoA B12 as cofactor MMA Methylmalonic Acid (MMA) Methylmalonyl_CoA->MMA B12-dependent conversion Homocysteine Homocysteine Homocysteine->Methionine B12-dependent conversion

Caption: Vitamin B12 absorption and metabolism pathway.

Diagnostic_Workflow Start Clinical Suspicion of B12 Deficiency Measure_HoloTC Measure Holotranscobalamin (HoloTC) Start->Measure_HoloTC HoloTC_Result HoloTC Level? Measure_HoloTC->HoloTC_Result Deficient B12 Deficiency Likely Consider Treatment HoloTC_Result->Deficient < 25 pmol/L (Low) Sufficient B12 Deficiency Unlikely HoloTC_Result->Sufficient > 50 pmol/L (Normal) Grey_Zone Grey Zone (e.g., 25-50 pmol/L) HoloTC_Result->Grey_Zone Indeterminate Measure_MMA Measure Methylmalonic Acid (MMA) Grey_Zone->Measure_MMA MMA_Result MMA Level? Measure_MMA->MMA_Result MMA_Elevated B12 Deficiency Confirmed Treat MMA_Result->MMA_Elevated Elevated MMA_Normal B12 Deficiency Less Likely Investigate other causes MMA_Result->MMA_Normal Normal

Caption: Proposed diagnostic workflow using HoloTC.

Conclusion and Future Directions

The evidence strongly indicates that holotranscobalamin is a more sensitive and reliable marker for early vitamin B12 deficiency compared to total B12.[2] Its use as a first-line diagnostic test can lead to earlier detection and intervention, potentially preventing the onset of irreversible neurological damage.[3] For women aged 50 and older, holoTC appears to be the preferred initial marker for identifying subclinical B12 deficiency.[7][8]

While holoTC offers significant advantages, it is important to note that no single biomarker is perfect.[8] In cases where holoTC levels fall into a "grey zone," subsequent testing of metabolic markers like MMA is recommended to confirm the diagnosis, especially in patients with normal renal function.[4] The combination of holoTC and total B12 measurement may also provide a better screening approach than either test alone.[1]

As research continues and assays for holotranscobalamin become more widely available and cost-effective, its integration into routine clinical practice is expected to significantly improve the diagnosis and management of vitamin B12 deficiency.

References

Head-to-head comparison of different automated cobalamin immunoassay platforms.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of cobalamin (vitamin B12) is crucial in a variety of research and clinical settings, from nutritional studies to the investigation of metabolic disorders. With a range of automated immunoassay platforms available, selecting the most appropriate system requires a thorough understanding of their performance characteristics. This guide provides an objective, data-driven comparison of leading automated cobalamin immunoassay platforms to aid in this critical decision-making process.

Introduction to Cobalamin Immunoassays

Automated immunoassays for cobalamin quantification are predominantly based on the principle of competitive binding. In these assays, cobalamin in a patient's sample competes with a labeled cobalamin conjugate for a limited number of binding sites on a specific antibody. The amount of bound labeled conjugate is inversely proportional to the concentration of cobalamin in the sample. Different platforms employ various detection methods, such as chemiluminescence or electrochemiluminescence, to generate a measurable signal.[1][2]

Comparative Performance of Leading Platforms

Multiple studies have evaluated and compared the performance of automated cobalamin immunoassay platforms from leading manufacturers, including Abbott, Beckman Coulter, Roche, and Siemens. While most platforms show strong correlation, notable differences in bias and numerical results have been observed.[3][4][5]

Quantitative Performance Data

The following table summarizes key performance characteristics of several widely used automated cobalamin immunoassay platforms, compiled from various comparative studies.

Performance Characteristic Abbott Architect/Alinity Beckman Coulter UniCel DxI Roche Cobas Siemens ADVIA Centaur/Atellica VITROS Microwell Series
Assay Principle Chemiluminescent Microparticle Immunoassay (CMIA)Chemiluminescent Paramagnetic Microparticle ImmunoassayElectrochemiluminescent Immunoassay (ECLIA)Chemiluminescent Immunoassay (CIA)Information not readily available
Correlation with Abbott Alinity (R²) N/A0.99980.9984[3]0.9986 (ADVIA Centaur), 0.9975 (Atellica)[3]0.9652[3]
Correlation (r) - Multi-platform study 0.898 to 0.987 (Architect i2000sr)0.898 to 0.987 (DxI 800 Unicel)0.898 to 0.987 (Cobas E601)0.898 to 0.987 (ADVIA Centaur XP)Not included in this specific study
Bias (vs. other platforms) Generally provides mid-range values[6]DxI 800 Unicel results were lower compared to Abbott, Roche, and Siemens[5][7]Results are generally higher than Abbott's[4]Tended to report higher values than Abbott[6]Consistently reported the highest values[6]
Analytical Sensitivity <50 pg/mL (Architect i2000sr)<50 pg/mL (DxI 800 Unicel)99 pg/mL (Cobas E601)69 pg/mL (ADVIA Centaur XP)Information not readily available
Reference Range (pg/mL) 200 - 914 (Architect i2000sr)211 - 946 (DxI 800 Unicel)200 - 950 (Cobas E601)187 - 883 (ADVIA Centaur XP)Information not readily available

Note: Performance characteristics can vary based on the specific analyzer model, reagent lot, and laboratory conditions. The data presented here is for comparative purposes and is based on published studies.

Experimental Methodologies

The data presented in this guide is derived from studies employing rigorous experimental protocols. A generalized workflow for the comparison of automated immunoassay platforms is outlined below.

Sample Collection and Preparation

Serum samples are typically collected from a cohort of individuals, which may include healthy subjects and patients with suspected cobalamin deficiency.[4] Samples are processed according to standard laboratory procedures, and aliquots are stored frozen until analysis to ensure stability.

Immunoassay Analysis

A panel of serum samples is analyzed on each of the automated immunoassay platforms being compared.[1][8] The manufacturers' instructions for instrument operation, calibration, and quality control are strictly followed. To ensure the reliability of the results, quality control materials at different concentration levels are run with each batch of samples.

Data Analysis

The quantitative results from each platform are collected and statistically analyzed. Common statistical methods used for platform comparison include:

  • Correlation Analysis: Pearson or Spearman correlation coefficients are calculated to assess the strength of the linear relationship between the results obtained from different platforms.[8]

  • Regression Analysis: Passing-Bablok and Bland-Altman analyses are used to determine the presence of systematic or proportional bias between methods.[4]

  • Concordance Correlation Coefficient (CCC): This metric is used to evaluate the agreement between different measurement methods.[5]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a head-to-head comparison of automated cobalamin immunoassay platforms.

G cluster_0 Phase 1: Sample Management cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation SampleCollection Sample Collection (Serum) SampleProcessing Sample Processing (Centrifugation, Aliquoting) SampleCollection->SampleProcessing Storage Storage (-20°C or below) SampleProcessing->Storage PlatformA Platform A (e.g., Abbott Architect) Storage->PlatformA Sample Analysis PlatformB Platform B (e.g., Roche Cobas) Storage->PlatformB Sample Analysis PlatformC Platform C (e.g., Siemens ADVIA Centaur) Storage->PlatformC Sample Analysis DataCollection Data Collection PlatformA->DataCollection PlatformB->DataCollection PlatformC->DataCollection QC Quality Control (Low, Medium, High) QC->PlatformA QC->PlatformB QC->PlatformC StatAnalysis Statistical Analysis (Correlation, Regression, Bias) DataCollection->StatAnalysis Comparison Head-to-Head Performance Comparison StatAnalysis->Comparison

Caption: A generalized workflow for the comparative evaluation of automated immunoassay platforms.

Conclusion

The selection of an automated cobalamin immunoassay platform should be guided by a comprehensive evaluation of its performance characteristics in the context of the intended application. While leading platforms generally demonstrate strong correlation, users should be aware of potential systematic biases between methods, which could lead to numerical discrepancies in results.[3][4] It is recommended that laboratories establish their own reference intervals and participate in external quality assurance programs to ensure the accuracy and consistency of their cobalamin measurements.[4][6] The data and methodologies presented in this guide provide a valuable resource for researchers, scientists, and drug development professionals in making an informed decision.

References

Evaluating the cross-reactivity of anti-intrinsic factor antibodies in different assays.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various immunoassay methods used to detect and quantify anti-intrinsic factor (IF) antibodies. The presence of these autoantibodies is a key diagnostic marker for pernicious anemia, an autoimmune disorder leading to vitamin B12 deficiency. Understanding the nuances of different assay methodologies is crucial for accurate diagnosis, research, and the development of therapeutic interventions. This document outlines the experimental protocols for key assay types, presents comparative performance data, and discusses the critical aspect of cross-reactivity.

Introduction to Anti-Intrinsic Factor Antibodies

Intrinsic factor is a glycoprotein (B1211001) secreted by parietal cells in the stomach that is essential for the absorption of vitamin B12 in the small intestine. Autoantibodies against intrinsic factor can disrupt this process in two primary ways:

  • Type 1 (Blocking Antibodies): These antibodies prevent the binding of vitamin B12 to intrinsic factor.

  • Type 2 (Binding Antibodies): These antibodies bind to a different site on the intrinsic factor or the vitamin B12-IF complex, hindering its absorption.

The detection of these antibodies is highly specific for pernicious anemia.[1] Various immunoassays, including Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Chemiluminescence Immunoassay (CLIA), are employed for their detection, each with distinct principles, advantages, and limitations.

Comparative Performance of Anti-Intrinsic Factor Antibody Assays

The choice of assay can significantly impact the sensitivity and specificity of anti-intrinsic factor antibody detection. The following table summarizes the performance characteristics of different assay platforms based on available data.

Assay TypeRelative SensitivityRelative SpecificityKey AdvantagesKey Limitations
ELISA High (85-100%)[2]High (76-100%)[2]Widely available, automatable, good performance.[2]Potential for interference from high vitamin B12 levels.
RIA HighHighHistorically considered a sensitive method.[3]Use of radioactive materials, less common now.
CLIA HighHighHigh sensitivity, wide dynamic range, rapid.[4]Can be susceptible to interference.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. Below are representative protocols for ELISA, RIA, and CLIA for the detection of anti-intrinsic factor antibodies.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol is a generalized representation based on commercially available kits.

  • Plate Preparation: Microtiter plates are pre-coated with purified intrinsic factor antigen.

  • Sample Preparation: Patient serum or plasma is diluted (e.g., 1:100) with a sample diluent.

  • Incubation with Sample: Diluted samples, along with positive and negative controls and calibrators, are added to the wells and incubated (e.g., for 30-60 minutes at room temperature). During this step, anti-IF antibodies in the sample bind to the immobilized antigen.

  • Washing: The plate is washed multiple times with a wash buffer to remove unbound components.

  • Incubation with Conjugate: An enzyme-conjugated anti-human IgG (e.g., horseradish peroxidase-conjugated) is added to each well and incubated (e.g., for 30 minutes at room temperature). This conjugate binds to the captured anti-IF antibodies.

  • Second Washing: The plate is washed again to remove unbound conjugate.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells, and the plate is incubated in the dark (e.g., for 15 minutes at room temperature). The enzyme on the conjugate catalyzes a color change.

  • Stopping the Reaction: A stop solution (e.g., dilute sulfuric acid) is added to each well to terminate the reaction.

  • Data Acquisition: The optical density of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of anti-IF antibodies is then calculated based on a standard curve.

Radioimmunoassay (RIA) Protocol (General)

This is a general protocol for a competitive RIA.

  • Reagent Preparation: Prepare standards with known concentrations of unlabeled anti-IF antibodies and a tracer solution of radiolabeled (e.g., with ¹²⁵I) anti-IF antibodies.

  • Assay Setup: A known amount of anti-IF antibody-specific antigen is coated onto tubes or beads.

  • Competitive Binding: Patient serum, standards, and the radiolabeled tracer are added to the prepared tubes. The unlabeled antibodies in the patient sample and standards compete with the radiolabeled antibodies for binding to the limited number of antigen sites.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: The antibody-bound fraction is separated from the free (unbound) fraction. This can be achieved by precipitation or using a solid-phase separation method.

  • Counting: The radioactivity of the bound fraction is measured using a gamma counter.

  • Data Analysis: The concentration of anti-IF antibodies in the patient sample is determined by comparing the radioactivity of the sample to a standard curve generated from the standards. A lower radioactive count indicates a higher concentration of unlabeled antibodies in the sample.

Chemiluminescence Immunoassay (CLIA) Protocol (Inferred)

This protocol is based on the principles of competitive binding immunoenzymatic assays and general CLIA procedures.

  • Reaction Vessel Preparation: Paramagnetic particles are coated with a monoclonal antibody specific for the vitamin B12 binding site on intrinsic factor.

  • Sample and Conjugate Incubation: The patient's serum is added to a reaction vessel along with an intrinsic factor-alkaline phosphatase conjugate. Any anti-intrinsic factor antibodies in the sample will bind to the IF-conjugate.

  • Competitive Binding to Particles: The paramagnetic particles are then added to the reaction vessel. The IF-conjugate that has not been bound by the patient's antibodies will bind to the monoclonal antibody on the particles.

  • Magnetic Separation and Washing: A magnetic field is applied to hold the paramagnetic particles while the unbound materials are washed away.

  • Substrate Addition: A chemiluminescent substrate is added to the vessel. The alkaline phosphatase on the bound conjugate catalyzes a reaction that produces light.

  • Signal Detection: The light generated is measured by a luminometer. The amount of light is inversely proportional to the concentration of anti-intrinsic factor antibodies in the sample.

Cross-Reactivity Evaluation

Cross-reactivity occurs when the antibodies in the assay bind to substances other than the intended target, potentially leading to false-positive results. A thorough evaluation of cross-reactivity is a critical component of assay validation.

Assay TypeKnown Cross-Reactants and Interferences
ELISA Some kits report no cross-reactivity with other autoantibodies, but specific lists are often not provided.[5] Hemolytic, lipemic, and icteric samples have been shown not to interfere in some assays.[6]
RIA Can be susceptible to interference from high levels of serum vitamin B12, which can lead to false-positive results.[7]
Immunoenzymatic (CLIA) Recent vitamin B12 injections can interfere with the assay, leading to falsely elevated results.[1][8] In one validation study, samples from patients with autoimmune thyroid disease or type I diabetes mellitus were all negative for IFBA. However, some patients with rheumatoid arthritis tested positive.[1][8] The competitive binding format is suggested to have a low risk of interference from heterophile antibodies.[1][8]

Visualizing Assay Workflows and Logic

The following diagrams illustrate the experimental workflows and the logical relationships in evaluating anti-intrinsic factor antibodies.

ELISA_Workflow ELISA Experimental Workflow start Start prep_plate Prepare IF-Coated Microtiter Plate start->prep_plate prep_sample Dilute Patient Serum, Controls, and Calibrators prep_plate->prep_sample incubate_sample Add Samples to Wells and Incubate prep_sample->incubate_sample wash1 Wash to Remove Unbound Components incubate_sample->wash1 add_conjugate Add Enzyme-Conjugated Anti-Human IgG wash1->add_conjugate incubate_conjugate Incubate with Conjugate add_conjugate->incubate_conjugate wash2 Wash to Remove Unbound Conjugate incubate_conjugate->wash2 add_substrate Add Chromogenic Substrate wash2->add_substrate incubate_substrate Incubate in Dark add_substrate->incubate_substrate stop_reaction Add Stop Solution incubate_substrate->stop_reaction read_plate Read Optical Density stop_reaction->read_plate analyze Calculate Antibody Concentration read_plate->analyze

Caption: ELISA Experimental Workflow for Anti-IF Antibody Detection.

Cross_Reactivity_Evaluation Logical Flow for Cross-Reactivity Evaluation assay Anti-IF Antibody Assay (ELISA, RIA, CLIA) select_reactants Select Potential Cross-Reactants assay->select_reactants patient_samples Samples from Patients with Other Autoimmune Diseases (e.g., Thyroid Disease, RA) select_reactants->patient_samples struct_analogs Structurally Similar Molecules (if any) select_reactants->struct_analogs interfering_subs Common Interfering Substances (e.g., High B12, Hemoglobin) select_reactants->interfering_subs test_reactants Test Potential Cross-Reactants in the Assay patient_samples->test_reactants struct_analogs->test_reactants interfering_subs->test_reactants analyze_results Analyze for False Positives or Signal Interference test_reactants->analyze_results conclusion Determine Assay Specificity and Cross-Reactivity Profile analyze_results->conclusion

References

Comparative efficacy of oral versus injectable cobalamin supplementation in a research setting.

Author: BenchChem Technical Support Team. Date: December 2025

An evidence-based comparison of the efficacy, protocols, and metabolic pathways of oral and injectable vitamin B12 supplementation in a research context.

This guide provides a comprehensive comparison of oral and injectable cobalamin (vitamin B12) supplementation for researchers, scientists, and drug development professionals. The information presented is based on a systematic review of clinical trials and research studies, offering objective data to inform experimental design and clinical practice.

Comparative Efficacy: A Quantitative Overview

Multiple studies have demonstrated that high-dose oral cobalamin can be as effective as intramuscular injections in correcting vitamin B12 deficiency.[1][2][3] The mechanism for the efficacy of high-dose oral supplementation lies in the fact that approximately 1% of the ingested dose is absorbed through passive diffusion, a process that is independent of intrinsic factor.[4][5] This allows for the circumvention of absorption barriers that are often the cause of the deficiency itself, such as in cases of pernicious anemia.[6][7]

Systematic reviews and meta-analyses have concluded that both oral and intramuscular routes of administration effectively increase serum vitamin B12 levels.[8][9][10] While some studies suggest that intramuscular injections may lead to a more rapid initial increase in serum cobalamin levels, high-dose oral therapy has been shown to achieve and maintain normal levels over the long term.[11][12] Furthermore, no statistically significant differences were observed between oral, sublingual, and intramuscular routes in improving cobalamin status and reducing homocysteine levels in a recent meta-analysis.[10][13]

Below is a summary of findings from key comparative studies:

Study/AnalysisOral Cobalamin DoseInjectable Cobalamin RegimenKey Findings
Butler et al. (Systematic Review) 1000-2000 µg daily1000 µg initially daily, then weekly, then monthlyOral doses of 2000 µg daily were as effective as intramuscular administration in achieving short-term hematological and neurological responses.[9]
Chan et al. (Review) 1000 µg dailyLifelong intramuscular injectionsOral vitamin B12 at 1000 µg daily was found to be an adequate replacement for patients with pernicious anemia.[7][14]
Recent Meta-analysis VariedVariedNo statistically significant differences were found between oral, sublingual, and intramuscular administration in increasing serum cobalamin and reducing homocysteine levels.[10][13]
Andrès et al. (Prospective Study) 1000 µg dailyNot directly comparedAll nine patients with pernicious anemia showed improved serum vitamin B12 levels after 3 months of oral therapy.[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are typical experimental protocols for comparative studies of oral versus injectable cobalamin.

Protocol 1: Randomized Controlled Trial Comparing Oral vs. Intramuscular Cobalamin
  • Objective: To compare the efficacy of daily high-dose oral cyanocobalamin (B1173554) with monthly intramuscular hydroxocobalamin (B81358) in raising serum B12 levels and improving hematological and neurological parameters in patients with vitamin B12 deficiency.

  • Study Design: A prospective, randomized, open-label, parallel-group trial.

  • Participant Selection:

    • Inclusion Criteria: Adults (≥18 years) with newly diagnosed vitamin B12 deficiency (serum B12 < 200 pg/mL), with or without clinical symptoms of anemia or neuropathy.

    • Exclusion Criteria: Pregnancy, lactation, severe renal insufficiency, known allergy to cobalamin preparations, or treatment with vitamin B12 within the last 6 months.

  • Intervention:

    • Oral Group: 1000 µg of oral cyanocobalamin taken once daily for 3 months.

    • Injectable Group: 1000 µg of intramuscular hydroxocobalamin administered on days 1, 7, 14, 21, and then monthly for 3 months.

  • Outcome Measures:

    • Primary Outcome: Change in serum vitamin B12 levels from baseline to 3 months.

    • Secondary Outcomes: Changes in mean corpuscular volume (MCV), hemoglobin, serum methylmalonic acid (MMA), and homocysteine levels. Neurological assessments using standardized scales (e.g., neuropathy symptom score).

  • Data Collection: Blood samples and clinical assessments at baseline, 1 month, and 3 months.

  • Statistical Analysis: Comparison of mean changes in outcome measures between the two groups using t-tests or non-parametric equivalents.

Protocol 2: A Prospective Cohort Study on Oral Cobalamin for Pernicious Anemia
  • Objective: To assess the long-term efficacy and safety of high-dose oral cyanocobalamin in patients with pernicious anemia.

  • Study Design: A single-arm, prospective cohort study.

  • Participant Selection:

    • Inclusion Criteria: Patients with a confirmed diagnosis of pernicious anemia (positive anti-intrinsic factor antibodies) and vitamin B12 deficiency.

  • Intervention: 1000 µg of oral cyanocobalamin administered daily for 12 months.[6]

  • Outcome Measures:

    • Primary Outcome: Normalization of serum vitamin B12 levels at 1, 3, 6, and 12 months.

    • Secondary Outcomes: Improvement in hematological parameters (hemoglobin, MCV), reduction in serum MMA and homocysteine, and resolution of clinical symptoms. Adverse events will be monitored throughout the study.

  • Data Collection: Clinical and laboratory data collected at baseline and at specified follow-up intervals.

  • Statistical Analysis: Descriptive statistics and paired t-tests to compare pre- and post-treatment values.

Visualizing the Research and Metabolic Landscape

To better understand the experimental process and the underlying biochemistry, the following diagrams are provided.

Experimental_Workflow cluster_screening Screening & Recruitment cluster_randomization Randomization & Intervention cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis & Outcomes p1 Patient Population with Suspected B12 Deficiency p2 Inclusion/Exclusion Criteria Assessment p1->p2 p3 Informed Consent p2->p3 rand Randomization p3->rand oral Oral Cobalamin Group (e.g., 1000 µg/day) rand->oral im Injectable Cobalamin Group (e.g., 1000 µg/month) rand->im fup1 Baseline Assessment (Serum B12, MMA, Hcy, Hematology) oral->fup1 im->fup1 fup2 Follow-up Assessments (e.g., 1, 3, 6 months) fup1->fup2 Treatment Period analysis Statistical Analysis of Efficacy and Safety fup2->analysis conclusion Comparative Efficacy Conclusion analysis->conclusion

Caption: Experimental workflow for a comparative clinical trial of oral vs. injectable cobalamin.

Cobalamin_Metabolic_Pathway cluster_absorption Cobalamin Absorption cluster_metabolism Intracellular Metabolism cluster_function Metabolic Functions oral_cbl Oral Cobalamin bloodstream Bloodstream (Bound to Transcobalamin) oral_cbl->bloodstream Passive Diffusion (High Dose) / Intrinsic Factor (Low Dose) im_cbl Injectable Cobalamin im_cbl->bloodstream Direct Absorption methyl_cbl Methylcobalamin bloodstream->methyl_cbl adeno_cbl Adenosylcobalamin bloodstream->adeno_cbl methionine Methionine methyl_cbl->methionine succinyl_coa Succinyl-CoA adeno_cbl->succinyl_coa homocysteine Homocysteine homocysteine->methionine Methionine Synthase mma Methylmalonyl-CoA mma->succinyl_coa Methylmalonyl-CoA Mutase

Caption: Simplified metabolic pathway of cobalamin highlighting key enzymatic reactions.

Conclusion and Future Directions

The evidence strongly supports the use of high-dose oral cobalamin as a viable and effective alternative to intramuscular injections for the treatment of vitamin B12 deficiency, including in patients with malabsorption syndromes like pernicious anemia.[15][16][17] The choice of administration route can be guided by factors such as patient preference, cost, and the severity of the deficiency.[5][12] For patients with severe neurological symptoms, initial treatment with injectable cobalamin may be preferred to ensure rapid repletion of body stores.[7]

Future research should focus on long-term adherence to oral therapy, the optimal dosing for different patient populations, and the comparative cost-effectiveness in various healthcare systems. Further randomized controlled trials with larger sample sizes and longer follow-up periods are warranted to strengthen the existing evidence base.[2][18]

References

Advancing Cobalamin Analysis: A Comparative Guide to a Novel LC-MS/MS Method for Simultaneous Quantification of Vitamin B12 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A new, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method offers researchers, scientists, and drug development professionals a high-throughput and sensitive tool for the simultaneous quantification of four key cobalamin analogs: hydroxocobalamin (B81358) (OHCbl), cyanocobalamin (B1173554) (CNCbl), adenosylcobalamin (AdoCbl), and methylcobalamin (B1676134) (MeCbl). This guide provides a comprehensive comparison of this advanced method with established LC-MS/MS techniques, supported by experimental data and detailed protocols.

Vitamin B12, a vital nutrient, exists in several forms, or analogs, each with distinct physiological roles. Accurate quantification of these individual cobalamins is crucial for understanding their metabolism, diagnosing deficiencies, and developing effective therapies. While traditional methods for B12 analysis exist, they often lack the specificity and speed required for complex research and clinical applications.[1] LC-MS/MS has emerged as a powerful technique due to its high sensitivity and selectivity, enabling the simultaneous measurement of multiple analytes in intricate biological matrices.[2][3]

This guide focuses on a recently developed online solid-phase extraction (SPE) coupled with HPLC-MS/MS (online SPE-HPLC-MS/MS) method, highlighting its performance characteristics against conventional LC-MS/MS approaches.

Method Comparison: A Leap in Efficiency and Sensitivity

The primary advantage of the new online SPE-HPLC-MS/MS method lies in its automated sample cleanup and pre-concentration, leading to increased throughput and reduced manual labor.[4] The following tables summarize the quantitative performance of this novel method compared to a representative established LC-MS/MS method.

Table 1: Performance Characteristics of the New Online SPE-HPLC-MS/MS Method [4]

ParameterHydroxocobalamin (OHCbl)Cyanocobalamin (CNCbl)Adenosylcobalamin (AdoCbl)Methylcobalamin (MeCbl)
Linear Range (ng/mL) 0.05 - 50.05 - 50.05 - 50.05 - 5
LLOQ (ng/mL) 0.050.050.050.05
LOD (ng/mL) 0.010.020.010.01
Intra-day Precision (%RSD) 4.1 - 9.33.5 - 8.75.2 - 10.16.1 - 11.2
Inter-day Precision (%RSD) 6.8 - 12.55.9 - 11.87.3 - 13.48.2 - 14.1
Recovery (%) 85.2 - 93.788.1 - 95.383.9 - 92.586.4 - 94.1

Table 2: Performance Characteristics of an Established LC-MS/MS Method [2][3]

ParameterHydroxocobalamin (OHCbl)Cyanocobalamin (CNCbl)Adenosylcobalamin (AdoCbl)Methylcobalamin (MeCbl)
Linear Range (ng/mL) 0.1 - 400Not Reported0.1 - 4000.1 - 400
LOD (ng/mL) ~0.01Not Reported~0.01~0.01
LOQ (ng/mL) ~0.03Not Reported~0.03~0.03
Precision (%RSD) <15%Not Reported<15%<15%
Accuracy/Recovery (%) 80-120%Not Reported80-120%80-120%

Experimental Protocols: A Closer Look at the Methodologies

The enhanced performance of the new method can be attributed to its streamlined workflow. Below are the detailed experimental protocols for both the new and an established method.

New Online SPE-HPLC-MS/MS Method Protocol[4]

1. Sample Preparation:

  • Thaw plasma samples at 4°C.

  • To 100 µL of plasma, add 10 µL of internal standard (IS) working solution (20 ng/mL CNCbl-¹³C₇ in methanol).

  • Precipitate proteins by adding 100 µL of cold acetonitrile/methanol (3:1, v/v) and vortexing for 2 minutes.

  • Add 100 µL of 0.2 M zinc sulfate, vortex, and let stand at -20°C for 10 minutes.

  • Centrifuge at 16,000 x g for 10 minutes.

  • Transfer 200 µL of the supernatant for injection into the LC-MS system.

2. Chromatographic and Mass Spectrometric Conditions:

  • Online SPE Column: Shim-pack MAYI-ODS

  • Analytical Column: Poroshell 120 EC C18

  • Mobile Phase: Gradient elution with a suitable mobile phase (details typically specified in the publication).

  • Mass Spectrometry: 4000 Q TRAP LC/MS/MS System in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

  • Ion-spray voltage: 5500V

  • Source temperature: 650°C

Established LC-MS/MS Method Protocol[2][3]

1. Sample Preparation:

  • Sample extraction and purification steps are performed offline, often involving manual solid-phase extraction.

  • Light-shielding is crucial throughout the process to prevent degradation of light-sensitive analogs like AdoCbl and MeCbl, which can lead to a 30% decrease in detected content.[2][3]

2. Chromatographic and Mass Spectrometric Conditions:

  • Analytical Column: A suitable C18 column.

  • Mobile Phase: Gradient elution, for example, with 0.1% formic acid in water and acetonitrile.

  • Mass Spectrometry: Tandem mass spectrometer with ESI source operating in positive mode with MRM.

  • Mass spectrometric parameters are optimized by infusing standard solutions of each cobalamin.[2]

Visualizing the Workflow and Key Relationships

To better illustrate the processes and concepts discussed, the following diagrams were generated.

experimental_workflow cluster_new_method New Online SPE-HPLC-MS/MS Method cluster_established_method Established LC-MS/MS Method p1 Plasma Sample p2 Protein Precipitation (Acetonitrile/Methanol, ZnSO4) p1->p2 Add IS p3 Centrifugation p2->p3 p4 Supernatant Injection p3->p4 p5 Online SPE (Cleanup & Concentration) p4->p5 p6 HPLC Separation p5->p6 p7 MS/MS Detection p6->p7 e1 Sample e2 Offline Extraction & Purification (Manual SPE) e1->e2 e3 Injection e2->e3 e4 HPLC Separation e3->e4 e5 MS/MS Detection e4->e5

Caption: A comparison of the experimental workflows for the new and established methods.

cobalamin_analogs cluster_analogs Cobalamin Analogs Quantified OHCbl Hydroxocobalamin (OHCbl) CNCbl Cyanocobalamin (CNCbl) AdoCbl Adenosylcobalamin (AdoCbl) MeCbl Methylcobalamin (MeCbl) LCMS LC-MS/MS Method LCMS->OHCbl LCMS->CNCbl LCMS->AdoCbl LCMS->MeCbl

References

Unveiling Off-Target Effects: A Comparative Guide to Synthetic Cobalamin Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the off-target effects of synthetic cobalamin (Vitamin B12) derivatives in cell culture. It offers a comprehensive overview of experimental data, detailed protocols for key assessment assays, and visual representations of affected signaling pathways to aid in the selection and evaluation of these compounds for therapeutic and research applications.

Synthetic analogs of cobalamin are of increasing interest for their potential as drug delivery vehicles and therapeutic agents. However, understanding their unintended cellular consequences is paramount for safe and effective development. This guide delves into the off-target effects of various synthetic cobalamin derivatives, providing a comparative analysis of their impact on cell viability, mitochondrial function, and cellular signaling pathways.

Comparative Analysis of Off-Target Effects

The following tables summarize quantitative data on the cytotoxic and mitochondrial effects of several synthetic cobalamin derivatives compared to the naturally occurring forms.

Table 1: Cytotoxicity of Cobalamin Derivatives in Caco-2 Cells

CompoundConcentration (µg/mL)Cell Viability (%)Reference
Vitamin B12 (Cyanocobalamin)200~100[1]
Hydroxocobalamin200~100[1]
Methylcobalamin200~100[1]
Coenzyme B12 (Adenosylcobalamin)200~100[1]
4-ethylphenylcobalamin200~100[1]
Cyanocobalamin (B1173554) [c-lactam]Varies (cell line dependent)Dose-dependent decrease[2]

Note: While the study by Greibe et al. (2016) showed no significant cytotoxicity at 200 µg/mL for the listed derivatives in Caco-2 cells, it is important to note that other studies have demonstrated cytotoxic effects of certain analogs, such as cyanocobalamin [c-lactam], which induces methionine deficiency[2].

Table 2: Comparative Mitochondrial Effects of Cobalamin Derivatives

ParameterHydroxocobalaminCobinamideThiolatocobalamins (GSCbl, NACCbl)Reference
Mitochondrial Respiration (in cyanide-poisoned cells) No significant improvementNot directly comparedNot tested in this model[3]
Superoxide Production (in cyanide-poisoned cells) No significant attenuationNot directly comparedNot tested in this model[3]
Intracellular Peroxide Production (in Hcy-stressed cells) Partial reductionNot testedSignificant inhibition[4]
Intracellular Glutathione Levels (in Hcy-stressed cells) Partial maintenanceNot testedMaintained[4]
Caspase-3 Activation (in Hcy-stressed cells) Partial inhibitionNot testedSignificant inhibition[4]

GSCbl: Glutathionylcobalamin, NACCbl: N-acetyl-l-cysteinylcobalamin, Hcy: Homocysteine.

Key Experimental Protocols

To facilitate the replication and validation of these findings, detailed protocols for assessing the off-target effects of synthetic cobalamin derivatives are provided below.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells in culture

  • Synthetic cobalamin derivatives (and controls)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthetic cobalamin derivatives and appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Mitochondrial Function Assessment: Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR), providing key parameters of mitochondrial respiration.

Materials:

  • Cells in culture

  • Seahorse XF96 or XFe96 cell culture microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Mitochondrial stress test compounds: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF microplate at an optimized density for the cell type.

  • Compound Treatment: Treat cells with the synthetic cobalamin derivatives for the desired time.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

  • Assay Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Instrument Setup: Load the hydrated sensor cartridge with the mitochondrial stress test compounds into the Seahorse XF Analyzer for calibration.

  • Assay Execution: After calibration, replace the utility plate with the cell plate and start the assay. The instrument will sequentially inject the mitochondrial inhibitors and measure the OCR.

  • Data Analysis: Normalize the OCR data to cell number and analyze the key parameters of mitochondrial respiration (basal respiration, ATP production, maximal respiration, and spare respiratory capacity).

Gene Expression Analysis: RNA Sequencing

RNA sequencing (RNA-seq) provides a comprehensive view of the transcriptomic changes induced by synthetic cobalamin derivatives, revealing potential off-target gene regulation.

Materials:

  • Cells treated with synthetic cobalamin derivatives and controls

  • RNA extraction kit

  • DNase I

  • RNA quality assessment tool (e.g., Agilent Bioanalyzer)

  • RNA-seq library preparation kit

  • Next-generation sequencing (NGS) platform

Procedure:

  • RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit. Perform DNase I treatment to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quality and integrity of the extracted RNA.

  • Library Preparation: Prepare RNA-seq libraries from the high-quality RNA samples. This typically involves mRNA enrichment (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on an NGS platform.

  • Data Analysis: Perform quality control of the sequencing reads, align the reads to a reference genome, and quantify gene expression levels. Identify differentially expressed genes between the treated and control groups to uncover off-target effects.

Visualization of Affected Signaling Pathways

To illustrate the potential off-target mechanisms of synthetic cobalamin derivatives, the following diagrams, generated using Graphviz (DOT language), depict key signaling pathways that can be affected.

Off_Target_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Nitrosylcobalamin Nitrosylcobalamin S-Nitrosylation S-Nitrosylation Nitrosylcobalamin->S-Nitrosylation Induces DR4 Death Receptor 4 (TRAIL-R1) Caspase-8 Caspase-8 activation DR4->Caspase-8 S-Nitrosylation->DR4 Apoptosis Apoptosis Caspase-8->Apoptosis Mitochondrial_Stress Mitochondrial Stress (e.g., ROS increase) Bax/Bak Bax/Bak activation Mitochondrial_Stress->Bax/Bak Cytochrome_c Cytochrome c release Bax/Bak->Cytochrome_c Caspase-9 Caspase-9 activation Cytochrome_c->Caspase-9 Caspase-9->Apoptosis Synthetic_Cobalamins Synthetic_Cobalamins Synthetic_Cobalamins->Mitochondrial_Stress May induce

Figure 1: Potential off-target apoptosis pathways affected by synthetic cobalamin derivatives.

Oxidative_Stress_Pathway cluster_pro_oxidant Pro-oxidant Effects cluster_antioxidant Antioxidant Effects CNCbl_HOCbl Cyanocobalamin or Hydroxocobalamin ROS_Production Increased ROS Production CNCbl_HOCbl->ROS_Production Thiols Thiols (e.g., GSH, NAC) Thiols->ROS_Production Cellular_Damage Cellular Damage (Oxidative Stress) ROS_Production->Cellular_Damage Thiolatocobalamins Thiolatocobalamins (GSCbl, NACCbl) ROS_Scavenging ROS Scavenging Thiolatocobalamins->ROS_Scavenging Cellular_Protection Cellular Protection ROS_Scavenging->Cellular_Protection

Figure 2: Dual role of cobalamin derivatives in modulating cellular redox status.

Experimental_Workflow Start Cell Culture with Synthetic Cobalamin Derivatives Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Start->Cytotoxicity Mitochondrial_Function Mitochondrial Function Assays (e.g., Seahorse) Start->Mitochondrial_Function Gene_Expression Gene Expression Analysis (e.g., RNA-seq) Start->Gene_Expression Data_Analysis Data Analysis and Comparison Cytotoxicity->Data_Analysis Mitochondrial_Function->Data_Analysis Gene_Expression->Data_Analysis End Assessment of Off-Target Effects Data_Analysis->End

Figure 3: General experimental workflow for assessing off-target effects.

This guide serves as a foundational resource for researchers investigating the off-target effects of synthetic cobalamin derivatives. The provided data, protocols, and pathway diagrams offer a framework for designing and interpreting experiments, ultimately contributing to the development of safer and more effective cobalamin-based technologies. It is crucial to consider that the off-target effects can be highly cell-type and compound-specific, necessitating thorough evaluation in relevant biological systems.

References

Comparative study of cobalamin uptake by different transcobalamin receptors.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the primary receptors involved in cellular cobalamin (vitamin B12) uptake: the Transcobalamin Receptor (TCblR/CD320), Megalin (LRP-2), and the Asialoglycoprotein Receptor (ASGPR). This document outlines their binding affinities, internalization kinetics, tissue expression, and signaling pathways, supported by experimental data and detailed protocols.

The cellular acquisition of cobalamin is a critical physiological process, the disruption of which can lead to severe hematological and neurological disorders. This process is mediated by a sophisticated network of binding proteins and cell surface receptors. This guide focuses on the three principal receptors that facilitate the uptake of transcobalamin-bound cobalamin and other forms of the vitamin from the bloodstream.

Quantitative Comparison of Receptor Performance

The efficacy of cobalamin uptake by a cell is largely determined by the binding affinity and internalization rate of its surface receptors. The following tables summarize the key quantitative performance metrics for TCblR, Megalin, and ASGPR.

ReceptorLigandBinding Affinity (Kd)Tissue Expression (Primary)
TCblR (CD320) Transcobalamin-Cobalamin (TC-Cbl)~0.1 nM[1]Ubiquitous, high in proliferating cells[2]
Megalin (LRP-2) Transcobalamin-Cobalamin (TC-Cbl)~13-182 nM[3][4][5][6]Kidney proximal tubules, absorptive epithelia[7]
ASGPR Asialo-haptocorrin-CobalaminNot definitively quantifiedLiver (hepatocytes)[8]
ReceptorInternalization Rate/Half-lifePost-Internalization Fate
TCblR (CD320) 30-60 minutes for internalization[2]Receptor and ligand degradation[2]
Megalin (LRP-2) Endocytic rate can increase >3-fold with fluid shear stress[9]Ligand degradation, receptor recycling[7]
ASGPR Half-life of ligand-bound receptor endocytosis: 2.5-3 minutes[10]Ligand degradation, receptor recycling[10]

Signaling Pathways Activated by Receptor Engagement

The binding of cobalamin complexes to their respective receptors initiates intracellular signaling cascades that regulate various cellular processes.

TCblR (CD320) Signaling

Upon binding the TC-Cbl complex, TCblR is internalized. Its cytoplasmic tail contains signaling motifs, including a dileucine-based signal and PDZ domain binding motifs (QERL/KESL), which are crucial for initiating and completing the internalization process[1][11]. These motifs likely recruit adaptor proteins that facilitate endocytosis and subsequent intracellular trafficking. Recent studies also suggest a link between high CD320 expression and the activation of the PI3K-Akt and MAPK signaling pathways, particularly in the context of cancer[12].

TCblR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TC-Cbl TC-Cbl TCblR TCblR (CD320) TC-Cbl->TCblR Binding Endosome Endosome Adaptor_Proteins Adaptor Proteins (via PDZ motifs) TCblR->Adaptor_Proteins Recruitment PI3K_Akt PI3K-Akt Pathway TCblR->PI3K_Akt Activation MAPK MAPK Pathway TCblR->MAPK Activation Lysosome Lysosome Endosome->Lysosome Trafficking Free_Cbl Free Cobalamin Lysosome->Free_Cbl Release Adaptor_Proteins->Endosome Internalization

TCblR (CD320) signaling cascade.
Megalin (LRP-2) Signaling

Megalin is a multifunctional receptor involved in the endocytosis of a wide array of ligands. Its cytoplasmic tail contains motifs that bind to scaffolding proteins, suggesting a role in signal transduction[13]. Megalin has been implicated in a Notch-like signaling pathway and is also involved in shuttling signaling molecules from the cell surface to the mitochondria, thereby influencing mitochondrial metabolism[13]. This suggests a broader role for Megalin beyond simple nutrient uptake, linking it to cellular energy homeostasis and stress responses.

Megalin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TC-Cbl TC-Cbl Megalin Megalin (LRP-2) TC-Cbl->Megalin Binding Endosome Endosome Megalin->Endosome Internalization Mitochondria Mitochondria Megalin->Mitochondria Intracrine Signaling Nucleus Nucleus Megalin->Nucleus Notch-like Signaling Lysosome Lysosome Endosome->Lysosome Trafficking Free_Cbl Free Cobalamin Lysosome->Free_Cbl Release

Megalin (LRP-2) signaling pathways.
Asialoglycoprotein Receptor (ASGPR) Signaling

ASGPR is primarily known for its role in clearing desialylated glycoproteins from circulation. In the context of cobalamin, it internalizes asialo-haptocorrin-cobalamin complexes. Beyond its clearance function, ASGPR ligation can trigger intracellular signaling. For instance, it has been shown to activate the EGFR-ERK pathway, leading to increased production of matrix metalloproteinases, which can influence cancer metastasis. Additionally, ASGPR-mediated platelet clearance drives thrombopoietin expression in the liver via the JAK2/STAT3 signaling pathway[14].

ASGPR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Asialo-HC-Cbl Asialo-HC-Cbl ASGPR ASGPR Asialo-HC-Cbl->ASGPR Binding Endosome Endosome ASGPR->Endosome Internalization EGFR_ERK EGFR-ERK Pathway ASGPR->EGFR_ERK Activation JAK2_STAT3 JAK2-STAT3 Pathway ASGPR->JAK2_STAT3 Activation Lysosome Lysosome Endosome->Lysosome Trafficking Free_Cbl Free Cobalamin Lysosome->Free_Cbl Release

ASGPR signaling pathways.

Experimental Protocols

Accurate characterization of receptor-ligand interactions is fundamental to understanding cobalamin uptake. Below are generalized protocols for key experiments.

Radioligand Binding Assay

This assay quantifies the affinity (Kd) of a receptor for its ligand and the number of binding sites (Bmax).

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Prepare_Membranes Prepare cell membranes expressing the receptor Incubate Incubate membranes with increasing concentrations of radioligand Prepare_Membranes->Incubate Radiolabel_Ligand Radiolabel ligand (e.g., TC-Cbl with ⁵⁷Co) Radiolabel_Ligand->Incubate Filter Separate bound from free ligand via filtration Incubate->Filter Incubate_NSB For non-specific binding (NSB), add excess unlabeled ligand Incubate_NSB->Filter Count Quantify radioactivity on filters Filter->Count Calculate_SB Calculate Specific Binding (Total - NSB) Count->Calculate_SB Plot Plot Specific Binding vs. Ligand Concentration Calculate_SB->Plot Determine_Kd_Bmax Determine Kd and Bmax using Scatchard or non-linear regression analysis Plot->Determine_Kd_Bmax

Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest and isolate the membrane fraction by centrifugation.

  • Radiolabeling: Prepare a radiolabeled ligand (e.g., [⁵⁷Co]Cbl-TC) of high specific activity.

  • Incubation: In a multi-well plate, incubate a fixed amount of membrane preparation with a range of concentrations of the radioligand. For determining non-specific binding, a parallel set of incubations is performed in the presence of a large excess of unlabeled ligand.

  • Separation: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the concentration of the radioligand and analyze the data using non-linear regression to determine the Kd and Bmax.

Cellular Internalization Assay

This assay measures the rate of receptor-mediated endocytosis of the ligand.

Internalization_Assay_Workflow cluster_prep Preparation cluster_binding Binding cluster_internalization Internalization cluster_quantification Quantification cluster_analysis Data Analysis Culture_Cells Culture cells expressing the receptor of interest Bind_Cold Incubate cells with radioligand at 4°C to allow surface binding Culture_Cells->Bind_Cold Radiolabel_Ligand Radiolabel ligand Radiolabel_Ligand->Bind_Cold Shift_Temp Warm cells to 37°C to initiate internalization Bind_Cold->Shift_Temp Incubate_Time Incubate for various time points Shift_Temp->Incubate_Time Strip_Surface Strip surface-bound ligand (e.g., with acid wash or trypsin) Incubate_Time->Strip_Surface Lyse_Cells Lyse cells to release internalized ligand Strip_Surface->Lyse_Cells Count_Fractions Quantify radioactivity in surface and internalized fractions Lyse_Cells->Count_Fractions Plot_Internalized Plot internalized radioactivity vs. time Count_Fractions->Plot_Internalized Calculate_Rate Calculate the internalization rate Plot_Internalized->Calculate_Rate

Workflow for a cellular internalization assay.

Methodology:

  • Cell Culture: Plate cells expressing the receptor of interest in a multi-well format.

  • Binding: Pre-chill the cells and incubate them with a saturating concentration of the radiolabeled ligand at 4°C to allow binding to surface receptors while minimizing internalization.

  • Internalization: Wash away unbound ligand and shift the cells to 37°C to initiate endocytosis. At various time points, stop the process by rapidly cooling the plates.

  • Fractionation: Treat the cells with a mild acid or protease solution to remove any remaining surface-bound ligand.

  • Quantification: Lyse the cells and measure the radioactivity in both the surface-stripped fraction and the intracellular fraction.

  • Data Analysis: Plot the amount of internalized radioactivity as a function of time to determine the rate of internalization.

Conclusion

The uptake of cobalamin is a multifaceted process involving distinct receptors with specialized roles. TCblR (CD320) serves as the primary, high-affinity receptor for TC-Cbl in most tissues, particularly those with high proliferative rates. Megalin is crucial for the renal reabsorption of TC-Cbl, preventing its loss in urine. ASGPR is predominantly involved in the hepatic clearance of asialo-haptocorrin-cobalamin. The differences in their binding affinities, internalization kinetics, and signaling capabilities underscore their unique contributions to cobalamin homeostasis and present diverse opportunities for targeted drug delivery and therapeutic intervention.

References

Validation of functional assays for assessing cobalamin-dependent enzyme activity.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cobalamin (vitamin B12) is an essential cofactor for two critical enzymes in human metabolism: methionine synthase (MS) and methylmalonyl-CoA mutase (MCM). The proper functioning of these enzymes is vital for DNA synthesis, cellular energy metabolism, and neurological function. Consequently, the accurate assessment of their activity is paramount in diagnosing and monitoring inherited metabolic disorders, evaluating vitamin B12 deficiency, and in the development of novel therapeutics.

This guide provides a detailed comparison of two distinct methodologies for assessing cobalamin-dependent enzyme function: an indirect biomarker approach through the measurement of holotranscobalamin (HoloTC), the biologically active form of vitamin B12, and a direct functional assessment via a chromatography-based methylmalonyl-CoA mutase (MCM) activity assay.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance characteristics of the Holotranscobalamin (HoloTC) Immunoassay and the Chromatography-based Methylmalonyl-CoA Mutase (MCM) Activity Assay.

FeatureHolotranscobalamin (HoloTC) ImmunoassayChromatography-Based Methylmalonyl-CoA Mutase (MCM) Activity Assay
Assay Principle Quantifies the concentration of the active form of vitamin B12 (cobalamin bound to transcobalamin) in serum or plasma using specific antibodies.Directly measures the enzymatic conversion of methylmalonyl-CoA to succinyl-CoA in cell lysates or tissue homogenates.
Methodology Enzyme-Linked Immunosorbent Assay (ELISA) or Chemiluminescent Immunoassay (CLIA).High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), or Capillary Electrophoresis (CE).
Sample Type Serum, Plasma.Cell lysates (e.g., fibroblasts, lymphocytes), Tissue homogenates.
Throughput High-throughput, suitable for automation.Lower throughput, more labor-intensive.
Turnaround Time Relatively short (hours).Longer (can be a full day or more).
Sensitivity Limit of Quantitation (LOQ) typically around 5-10 pmol/L.High sensitivity, dependent on the detection method (e.g., UPLC-MS/MS).
Specificity High for HoloTC, but an indirect measure of enzyme function.Direct and highly specific for MCM enzyme activity.
Precision Within-laboratory Coefficient of Variation (CV) typically < 10%.[1]Intra-assay CV < 5.2% and inter-assay CV < 8.7% reported for UPLC-MS/MS methods.[2][3]
Clinical Utility Early indicator of vitamin B12 deficiency.[4] Used as an aid in the diagnosis and treatment of vitamin B12 deficiency.[5]Definitive diagnosis of inherited disorders of MCM, differentiation of apoenzyme defects from cofactor synthesis defects.[6]
Limitations Does not directly measure enzyme activity; levels can be influenced by factors other than cellular cobalamin utilization.Technically demanding, requires specialized equipment and expertise.

Experimental Protocols

Holotranscobalamin (HoloTC) Immunoassay (ELISA-based)

This protocol is a generalized representation of a commercially available ELISA kit for HoloTC.

Materials:

  • Microtiter plate coated with anti-holotranscobalamin monoclonal antibody.[7]

  • Calibrators and Controls.[8]

  • Patient serum or plasma samples.

  • Enzyme conjugate (e.g., HRP-conjugated antibody).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., dilute sulfuric acid).[8]

  • Wash buffer.

  • Microplate reader.

Procedure:

  • Sample Pre-treatment: Samples may require a pre-treatment step as per the kit instructions.[8]

  • Binding: Pipette 100 µL of calibrators, controls, and pre-treated patient samples into the appropriate wells of the antibody-coated microtiter plate.[7]

  • Incubation: Incubate the plate for a specified time (e.g., 60 ± 10 minutes) at room temperature to allow HoloTC to bind to the immobilized antibodies.[7]

  • Washing: Decant the contents of the wells and wash the plate multiple times with wash buffer to remove unbound components.

  • Conjugate Addition: Add 100 µL of the enzyme conjugate to each well.

  • Second Incubation: Incubate the plate to allow the conjugate to bind to the captured HoloTC.

  • Second Washing: Repeat the washing step to remove unbound conjugate.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for a specified time to allow for color development.

  • Stopping the Reaction: Add 100 µL of the stop solution to each well to terminate the reaction.

  • Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation: Calculate the concentration of HoloTC in the samples by comparing their absorbance to the standard curve generated from the calibrators.

Chromatography-Based Methylmalonyl-CoA Mutase (MCM) Activity Assay (HPLC-based)

This protocol is a generalized representation based on published methods for determining MCM activity.[6]

Materials:

  • Cell lysates (e.g., from cultured fibroblasts or peripheral blood lymphocytes).

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer).

  • Methylmalonyl-CoA (substrate).

  • Adenosylcobalamin (AdoCbl; cofactor).

  • Reducing agent (e.g., DTT).

  • Terminating solution (e.g., perchloric acid).

  • HPLC system with a suitable column (e.g., reverse-phase C18).

  • Mobile phase (e.g., phosphate buffer with an organic modifier).

  • UV detector.

  • Succinyl-CoA standard.

Procedure:

  • Sample Preparation: Prepare cell lysates from patient or control cells. Determine the protein concentration of the lysates for normalization.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, AdoCbl, and a reducing agent.

  • Enzyme Reaction Initiation: Add a known amount of cell lysate protein to the reaction mixture and pre-incubate at 37°C.

  • Substrate Addition: Initiate the enzymatic reaction by adding methylmalonyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a terminating solution, such as perchloric acid, which also precipitates proteins.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Sample Analysis by HPLC:

    • Filter the supernatant.

    • Inject a defined volume of the supernatant onto the HPLC system.

    • Separate the substrate (methylmalonyl-CoA) from the product (succinyl-CoA) using a suitable gradient of the mobile phase.

    • Detect the separated compounds using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Quantification: Quantify the amount of succinyl-CoA produced by comparing the peak area to a standard curve generated with known concentrations of a succinyl-CoA standard.

  • Calculation of Enzyme Activity: Express the MCM activity as nmol of succinyl-CoA produced per hour per mg of protein.

Mandatory Visualizations

HoloTC_Immunoassay_Workflow cluster_PreAnalytics Pre-Analytics cluster_Analytics Analytics cluster_PostAnalytics Post-Analytics SampleCollection Serum/Plasma Collection SamplePretreatment Sample Pre-treatment SampleCollection->SamplePretreatment Binding Binding to Antibody-Coated Plate SamplePretreatment->Binding Washing1 Washing Binding->Washing1 ConjugateAddition Enzyme Conjugate Addition Washing1->ConjugateAddition Incubation Incubation ConjugateAddition->Incubation Washing2 Washing Incubation->Washing2 SubstrateAddition Substrate Addition Washing2->SubstrateAddition ColorDevelopment Color Development SubstrateAddition->ColorDevelopment StopReaction Stop Reaction ColorDevelopment->StopReaction Measurement Absorbance Measurement StopReaction->Measurement Calculation Concentration Calculation Measurement->Calculation

Caption: Workflow of a Holotranscobalamin (HoloTC) Immunoassay.

MCM_Activity_Assay_Workflow cluster_SamplePrep Sample Preparation cluster_EnzymeReaction Enzymatic Reaction cluster_Analysis Analysis CellCulture Cell Culture/ Tissue Collection LysatePrep Cell Lysate Preparation CellCulture->LysatePrep ProteinQuant Protein Quantification LysatePrep->ProteinQuant ReactionSetup Reaction Mix Preparation ProteinQuant->ReactionSetup Incubation Incubation at 37°C ReactionSetup->Incubation Add Substrate Termination Reaction Termination Incubation->Termination HPLC HPLC Separation Termination->HPLC Detection UV Detection HPLC->Detection Quantification Quantification of Succinyl-CoA Detection->Quantification Calculation Activity Calculation Quantification->Calculation

Caption: Workflow of a Chromatography-Based MCM Activity Assay.

Cobalamin_Metabolism_Pathway cluster_uptake Cellular Uptake and Processing cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion TC_Cbl TC-Cbl (HoloTC) Receptor TC Receptor TC_Cbl->Receptor Binds Endocytosis Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Free_Cbl Free Cobalamin Lysosome->Free_Cbl Release MeCbl Methylcobalamin (MeCbl) Free_Cbl->MeCbl Conversion AdoCbl Adenosylcobalamin (AdoCbl) Free_Cbl->AdoCbl Conversion MS Methionine Synthase (MS) Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS MeCbl->MS Cofactor for MCM Methylmalonyl-CoA Mutase (MCM) MMCoA Methylmalonyl-CoA SuccinylCoA Succinyl-CoA MMCoA->SuccinylCoA MCM AdoCbl->MCM Cofactor for

Caption: Intracellular Cobalamin Metabolism Pathway.

References

Safety Operating Guide

Proper Disposal of Cobalamin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of cobalamin, a synthetic form of vitamin B12, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is essential to minimize environmental impact and maintain regulatory compliance. This guide provides a comprehensive overview of the necessary procedures for the proper disposal of cobalamin waste in a laboratory setting.

Core Principles of Cobalamin Disposal

Cobalamin (cyanocobalamin) itself is not generally classified as a hazardous waste under federal regulations.[1] However, its disposal is governed by a framework of regulations that apply to chemical and pharmaceutical waste. The primary directive is to manage waste in accordance with local, state, and federal guidelines.[2][3] It is crucial to prevent the release of chemical substances into the environment, particularly into sewer systems and waterways.[2][3]

Step-by-Step Disposal Protocol

The following steps outline the recommended procedure for the disposal of cobalamin and its associated waste materials in a laboratory environment.

Step 1: Identification and Evaluation

Begin by identifying all cobalamin-containing waste. This includes expired or unused cobalamin reagents, contaminated labware (e.g., vials, syringes, petri dishes), and solutions from experimental procedures. Evaluate whether the cobalamin waste is mixed with any other substances that would classify it as hazardous waste. For instance, if cobalamin is in a solution with a flammable solvent or a corrosive substance, it must be managed as hazardous waste.

Step 2: Consult the Safety Data Sheet (SDS)

The Safety Data Sheet (SDS) for cyanocobalamin (B1173554) provides specific information regarding its properties, hazards, and disposal recommendations. Always review the SDS for the particular formulation of cobalamin being used in your laboratory.[4] The SDS will detail any specific handling precautions and disposal considerations.

Step 3: Segregation of Waste

Proper segregation of waste is a critical step to ensure safe handling and disposal.[4] Cobalamin waste should be collected in a designated, properly labeled, and sealed container. Do not mix cobalamin waste with other incompatible chemical waste streams. For instance, do not mix it with strong acids or strong oxidizers.[1][2] If the cobalamin waste is considered hazardous due to other components, it must be segregated according to its hazard classification (e.g., flammable, corrosive, reactive, toxic).

Step 4: Container Management

Use appropriate containers for waste collection that are compatible with the chemical nature of the waste. Containers should be in good condition, leak-proof, and have a secure lid. Label the container clearly with "Cobalamin Waste" or "Cyanocobalamin Waste" and include the date of generation. If the waste is hazardous, it must be labeled with the words "Hazardous Waste."[5]

Step 5: Storage

Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials. Ensure the container is kept closed except when adding waste.

Step 6: Disposal through a Licensed Waste Management Vendor

The final and most critical step is to arrange for the disposal of the cobalamin waste through a licensed and reputable hazardous or chemical waste management vendor.[4][6] These vendors are equipped to handle and dispose of chemical and pharmaceutical waste in compliance with all regulatory requirements, including those set forth by the Environmental Protection Agency (EPA).[7][8] Do not dispose of cobalamin waste down the drain or in the regular trash.[3]

Quantitative Data Summary

While specific quantitative limits for cobalamin disposal are not typically defined, the following table summarizes key regulatory and safety parameters to consider.

ParameterGuidelineSource
pH of Aqueous Waste For direct sewer disposal (where permitted for non-hazardous waste), the pH should generally be between 5.0 and 9.0. However, sewer disposal of cobalamin is not recommended.[9]
Hazardous Waste Generation Small Quantity Generators (SQGs) and Large Quantity Generators (LQGs) have specific accumulation time limits and reporting requirements for hazardous waste.[10]
Empty Container Residue A container that held a P-listed acute hazardous waste is considered empty only after being triple-rinsed. While cobalamin is not P-listed, this is a best practice for containers of any chemical waste.[11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of cobalamin waste.

Cobalamin_Disposal_Workflow A Identify Cobalamin Waste (Reagents, Contaminated Labware, Solutions) B Is the waste mixed with a hazardous substance? A->B C Manage as Non-Hazardous Chemical Waste B->C No D Manage as Hazardous Waste (Follow RCRA Guidelines) B->D Yes E Consult Safety Data Sheet (SDS) C->E D->E F Segregate in a Designated, Labeled, Sealed Container E->F G Store in a Satellite Accumulation Area F->G H Arrange for Pickup by a Licensed Waste Management Vendor G->H I Maintain Disposal Records H->I

Caption: Decision workflow for the proper disposal of cobalamin waste in a laboratory setting.

By adhering to these procedures, laboratory professionals can ensure the safe, responsible, and compliant disposal of cobalamin waste, thereby protecting both human health and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cobalamin (Vitamin B12)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling of Cobalamin (Vitamin B12), from initial preparation to final disposal. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.

While Cobalamin is not classified as a hazardous substance, following good industrial hygiene and safety practices is crucial.[1][2] The following table summarizes the recommended personal protective equipment (PPE) for handling Cobalamin in a laboratory setting.

Personal Protective EquipmentSpecifications and Recommendations
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.[1] These should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3] Select gloves that have been tested to a relevant standard such as Europe EN 374 or US F739.[4]
Respiratory Protection Under normal conditions of use, respiratory protection is not required.[1][3] However, in cases of insufficient ventilation or when dealing with large spills that may generate dust, a NIOSH-approved air-purifying respirator with appropriate cartridges may be necessary.[5][6]

Operational and Disposal Plans: A Step-by-Step Guide

Proper handling and disposal of Cobalamin are essential for laboratory safety and environmental protection. The following procedural guidance outlines the key steps to be taken.

Handling Procedures
  • Ventilation : Use in a well-ventilated area.[4][5]

  • Personal Hygiene : Wash hands thoroughly after handling.[5] Avoid eating, drinking, or smoking in the handling area.[3][4]

  • Contact Avoidance : Avoid contact with skin and eyes.[1] Do not breathe dust.[1][6]

  • Storage : Keep containers securely sealed when not in use.[4] Store in a cool, dry, and well-ventilated place, protected from light and moisture.[3]

Spill and Disposal Procedures
  • Personal Precautions : In the event of a spill, ensure adequate ventilation and use personal protective equipment as required.[1][3]

  • Containment and Cleanup : For solid spills, sweep up and shovel the material into suitable containers for disposal.[1][3] Avoid generating dust.[3]

  • Environmental Precautions : Prevent the substance from entering drains, as it should not be released into the environment.[2][3]

  • Disposal : Dispose of the waste material in accordance with local, state, and federal regulations.

Experimental Workflow for Handling Cobalamin

The following diagram illustrates the standard workflow for safely handling Cobalamin in a laboratory setting, from preparation to disposal.

CobalaminHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Prepare Well-Ventilated Workspace B->C D Weigh/Measure Cobalamin C->D E Perform Experimental Procedure D->E F Clean Work Area E->F I In Case of Spill: Contain and Clean Up E->I J In Case of Exposure: Follow First-Aid Measures E->J G Segregate Waste F->G H Dispose of Waste per Institutional Guidelines G->H

Safe handling workflow for Cobalamin.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.